L-Lactic acid-2-13C1
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C3H6O3 |
|---|---|
Peso molecular |
91.07 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy(213C)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1/i2+1 |
Clave InChI |
JVTAAEKCZFNVCJ-JACJRKFSSA-N |
SMILES isomérico |
C[13C@@H](C(=O)O)O |
SMILES canónico |
CC(C(=O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
L-Lactic Acid-2-13C1: A Technical Guide to Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the principles and applications of L-Lactic acid-2-13C1 as a tracer for metabolic pathway analysis. Lactate, once considered a metabolic waste product, is now recognized as a critical player in cellular bioenergetics and signaling, acting as a key substrate for the tricarboxylic acid (TCA) cycle in various cell types and tissues. The use of stable isotope-labeled lactate, particularly this compound, in conjunction with mass spectrometry-based metabolomics, provides a powerful tool to quantitatively assess the contribution of lactate to central carbon metabolism.
Core Principles of Metabolic Tracing with this compound
The fundamental principle of metabolic tracing with this compound lies in the enzymatic conversion of lactate to pyruvate by lactate dehydrogenase (LDH). This near-equilibrium reaction directly introduces the 13C label at the C2 position of pyruvate. Subsequently, pyruvate is actively transported into the mitochondria where it undergoes oxidative decarboxylation by the pyruvate dehydrogenase (PDH) complex to form acetyl-CoA.
During this conversion, the C1 carboxyl group of pyruvate is lost as CO2. Critically, the 13C label at the C2 position of pyruvate is retained, becoming the C1 (carbonyl) carbon of acetyl-CoA. This 13C-labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate. The introduction of this M+1 acetyl-CoA (acetyl-CoA with one 13C atom) into the TCA cycle leads to a predictable pattern of 13C incorporation into downstream TCA cycle intermediates. By measuring the mass isotopomer distribution (MID) of these intermediates using mass spectrometry, researchers can quantify the flux of lactate into the TCA cycle and other connected metabolic pathways.
The primary advantage of using this compound is its ability to directly probe the pyruvate dehydrogenase flux, providing a clear picture of how lactate fuels mitochondrial respiration. This is particularly relevant in fields such as oncology, where cancer cells are known to exhibit altered lactate metabolism, and in studies of neuroenergetics and cardiac metabolism where lactate is a preferred fuel source.
Metabolic Fate of the 13C Label from this compound
The journey of the 13C label from this compound through central carbon metabolism is a key aspect of its utility as a tracer. The following diagram illustrates the primary metabolic pathway.
Caption: Metabolic fate of the 13C label from this compound into the TCA cycle.
Experimental Protocols
The successful application of this compound tracing requires meticulous experimental design and execution. Below are generalized protocols for both in vitro and in vivo studies.
In Vitro Cell Culture Labeling Protocol
This protocol outlines the steps for labeling adherent cancer cells with this compound.
Caption: General experimental workflow for in vitro this compound labeling.
Detailed Steps:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach approximately 80% confluency.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing standard culture medium with a defined concentration of this compound (e.g., 10 mM). It is crucial to use dialyzed fetal bovine serum to minimize the presence of unlabeled lactate and pyruvate.
-
Cell Washing: Gently aspirate the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling: Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for the desired time points. The duration will depend on the metabolic pathway of interest, with rapid labeling seen in glycolysis and the TCA cycle.
-
Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and add ice-cold 80% methanol.
-
Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microfuge tube. Perform a series of freeze-thaw cycles to ensure complete cell lysis. Centrifuge at high speed to pellet cell debris.
-
Sample Preparation for Mass Spectrometry: Collect the supernatant containing the polar metabolites. Dry the supernatant under a stream of nitrogen or using a speed vacuum. Reconstitute the dried metabolites in a solvent compatible with the LC-MS system.
In Vivo Animal Model Infusion Protocol
This protocol provides a general framework for an in vivo this compound infusion study in a mouse model.
Caption: General experimental workflow for in vivo this compound infusion.
Detailed Steps:
-
Animal Acclimatization: Allow animals to acclimatize to the housing and experimental conditions.
-
Fasting (Optional): Depending on the experimental question, animals may be fasted to reduce the background levels of endogenous metabolites.
-
Catheterization: Place a catheter in a suitable blood vessel (e.g., tail vein) for infusion of the tracer.
-
Tracer Infusion: Infuse a sterile solution of this compound at a constant rate to achieve a steady-state enrichment in the plasma.
-
Blood Sampling: Collect small blood samples at various time points during the infusion to monitor the isotopic enrichment of lactate in the plasma.
-
Tissue Harvest: At the end of the infusion period, euthanize the animal and rapidly excise the tissues of interest. Immediately flash-freeze the tissues in liquid nitrogen to quench metabolism.
-
Metabolite Extraction: Homogenize the frozen tissues and plasma samples in a cold extraction solvent (e.g., 80% methanol) to extract the metabolites.
-
Sample Preparation for Mass Spectrometry: Process the extracted samples as described in the in vitro protocol.
Data Presentation
The primary data output from an this compound tracing experiment is the mass isotopomer distribution (MID) of key metabolites. This data can be used to calculate metabolic flux ratios and absolute flux rates.
Representative Mass Isotopomer Distribution Data
The following table presents hypothetical, yet representative, mass isotopomer distribution data for key TCA cycle intermediates in cancer cells cultured with 10 mM this compound for 4 hours. The values represent the percentage of the metabolite pool containing a certain number of 13C atoms (M+0 is unlabeled, M+1 has one 13C, etc.).
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Pyruvate | 25.3 | 74.7 | 0.0 | 0.0 | 0.0 |
| Citrate | 45.1 | 48.5 | 6.4 | 0.0 | 0.0 |
| α-Ketoglutarate | 52.8 | 42.3 | 4.9 | 0.0 | 0.0 |
| Succinate | 55.2 | 39.5 | 5.3 | 0.0 | 0.0 |
| Fumarate | 54.9 | 40.1 | 5.0 | 0.0 | 0.0 |
| Malate | 53.6 | 41.2 | 5.2 | 0.0 | 0.0 |
Note: This is representative data. Actual values will vary depending on the cell type, experimental conditions, and duration of labeling.
Calculated Metabolic Flux Ratios
From the MID data, key metabolic flux ratios can be calculated to provide insights into cellular metabolism.
| Flux Ratio | Description | Representative Value |
| Lactate Contribution to TCA Cycle | The fraction of acetyl-CoA entering the TCA cycle derived from lactate. | 0.65 |
| Anaplerotic Index | The ratio of anaplerotic to cataplerotic fluxes, indicating the net influx or efflux of TCA cycle intermediates. | 1.2 |
Conclusion
Metabolic tracing with this compound is a robust and informative technique for dissecting the role of lactate in central carbon metabolism. By providing quantitative data on the contribution of lactate to the TCA cycle, this method offers valuable insights for researchers in various fields, including cancer biology, neuroscience, and drug development. The detailed protocols and principles outlined in this guide serve as a comprehensive resource for the successful design and execution of this compound tracing experiments.
The Role of L-Lactic Acid-2-13C1 in Elucidating Central Carbon Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool for unraveling the complexities of cellular metabolism. By introducing molecules labeled with heavy isotopes, such as Carbon-13 (¹³C), researchers can track the metabolic fate of these molecules and quantify the flux through various biochemical pathways. L-Lactic acid, once considered a metabolic waste product, is now recognized as a key player in central carbon metabolism, acting as a significant fuel source and a signaling molecule in various physiological and pathological states, including cancer. This technical guide focuses on the application of L-Lactic acid-2-¹³C1 as a tracer to investigate central carbon metabolism, providing detailed experimental protocols, data presentation formats, and visualizations of the metabolic pathways involved.
L-Lactic acid-2-¹³C1 is a powerful probe for several reasons. The label on the second carbon allows for the direct tracing of the lactate carbon backbone as it is converted to pyruvate and enters the tricarboxylic acid (TCA) cycle. This specific labeling provides distinct advantages in dissecting the contributions of lactate to oxidative metabolism versus other fates.
Core Concepts in ¹³C Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of intracellular metabolic reactions. When combined with stable isotope tracers like L-Lactic acid-2-¹³C1, it becomes ¹³C-MFA. The fundamental principle is that the distribution of ¹³C isotopes in downstream metabolites is a direct result of the metabolic fluxes. By measuring these isotopic labeling patterns using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the rates of the reactions that produced them can be inferred. For accurate flux analysis, it is often necessary for the cells to reach an isotopic steady state, where the ¹³C enrichment in intracellular metabolites remains constant over time. The time to reach this state varies, with glycolysis intermediates reaching it in minutes, while the TCA cycle may take several hours.[1][2]
Experimental Protocols
This section provides a detailed methodology for conducting a ¹³C-lactate labeling experiment in adherent mammalian cells for analysis by mass spectrometry.
Cell Culture and Isotope Labeling
-
Media Preparation:
-
Prepare a culture medium (e.g., DMEM or RPMI-1640) that is deficient in standard (unlabeled) lactate and pyruvate.
-
Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled lactate and other small molecules that could interfere with the tracing experiment.[1]
-
Add the desired concentration of L-Lactic acid-2-¹³C1 to the medium. The concentration should be physiologically relevant and optimized for the specific cell line and experimental question.
-
-
Cell Seeding:
-
Seed adherent cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of metabolite extraction (typically 70-80% confluency).
-
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.
-
Add the pre-warmed ¹³C-lactate-containing labeling medium to the cells.
-
Incubate the cells for a predetermined duration to allow for the incorporation of the ¹³C label into downstream metabolites. This time should be optimized to achieve isotopic steady state for the pathways of interest.
-
Metabolite Quenching and Extraction
Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state.
-
Quenching:
-
For adherent cells, place the culture plate on dry ice to cool it rapidly.
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl or PBS to remove any remaining extracellular labeled lactate. Aspirate the wash solution completely.[3]
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold (-80°C) 80% methanol to each well.[2]
-
Place the culture dishes at -75°C to -80°C for at least 15 minutes to ensure complete metabolic arrest and cell lysis.[1]
-
Use a cell scraper to scrape the cells into the methanol.[1]
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Sample Processing for Mass Spectrometry
-
Centrifugation:
-
Vortex the tubes vigorously to ensure thorough mixing.
-
Centrifuge the samples at high speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[4]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.
-
-
Drying:
-
Derivatization (for GC-MS):
-
Many polar metabolites are not volatile enough for Gas Chromatography (GC). Therefore, a derivatization step is often necessary. A common method is a two-step methoximation and silylation process.
-
Methoximation: Add 40 µL of a methoxyamine hydrochloride (MeOX) solution to each dried pellet, vortex, and incubate at 40°C for 90 minutes.[4]
-
Silylation: Add 60 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), vortex, and incubate at 60°C for 30 minutes.[4]
-
-
Mass Spectrometry Analysis
-
The derivatized samples are then ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of platform depends on the specific metabolites of interest. High-resolution mass spectrometry is often preferred for its ability to accurately distinguish between different isotopologues.[5]
Data Presentation
Quantitative data from ¹³C-lactate tracing experiments are typically presented as mass isotopologue distributions (MIDs) or fractional contributions. MIDs show the relative abundance of each isotopologue (e.g., M+0, M+1, M+2) for a given metabolite. Fractional contribution represents the percentage of a metabolite's carbon backbone that is derived from the labeled tracer.
Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates after L-Lactic Acid-2-¹³C1 Labeling
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Pyruvate | 25.4 ± 2.1 | 70.1 ± 1.8 | 4.3 ± 0.5 | 0.2 ± 0.1 |
| Citrate | 45.8 ± 3.5 | 15.2 ± 1.9 | 35.9 ± 2.8 | 3.1 ± 0.7 |
| α-Ketoglutarate | 50.1 ± 2.9 | 12.8 ± 1.5 | 33.7 ± 2.4 | 3.4 ± 0.6 |
| Succinate | 52.3 ± 3.1 | 10.5 ± 1.2 | 34.1 ± 2.5 | 3.1 ± 0.5 |
| Fumarate | 51.9 ± 3.3 | 11.1 ± 1.4 | 33.9 ± 2.6 | 3.1 ± 0.6 |
| Malate | 48.7 ± 2.8 | 13.6 ± 1.7 | 34.5 ± 2.3 | 3.2 ± 0.7 |
| Aspartate | 55.2 ± 3.6 | 14.8 ± 1.9 | 27.3 ± 2.9 | 2.7 ± 0.5 |
Note: Data are representative and will vary based on cell type, experimental conditions, and labeling duration. M+X represents the isotopologue with X ¹³C atoms.
Table 2: Fractional Contribution of L-Lactic Acid-2-¹³C1 to Central Carbon Metabolites
| Metabolite | Fractional Contribution from Lactate (%) |
| Pyruvate | 72.5 ± 4.3 |
| Citrate | 48.2 ± 3.9 |
| α-Ketoglutarate | 45.1 ± 3.5 |
| Malate | 47.8 ± 3.7 |
| Aspartate | 40.6 ± 4.1 |
Note: Fractional contribution is calculated based on the mass isotopologue distribution and corrected for natural ¹³C abundance.
Visualization of Metabolic Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the flow of the ¹³C label from L-Lactic acid-2-¹³C1 through central carbon metabolism and a typical experimental workflow.
Caption: Metabolic fate of L-Lactic acid-2-¹³C1 in central carbon metabolism.
Caption: A generalized workflow for ¹³C metabolic flux analysis.
Interpretation of Labeling Patterns
When L-Lactic acid-2-¹³C1 is introduced, it is first converted to Pyruvate-2-¹³C1 by lactate dehydrogenase (LDH). This pyruvate can then have several fates:
-
Entry into the TCA Cycle via Pyruvate Dehydrogenase (PDH): Pyruvate-2-¹³C1 is decarboxylated by PDH to form Acetyl-CoA-1-¹³C1. The ¹³C label is now on the carbonyl carbon of acetyl-CoA. This labeled acetyl-CoA condenses with unlabeled oxaloacetate to form Citrate labeled at the C4 position (M+1). As this citrate molecule progresses through the first turn of the TCA cycle, the label is retained, leading to M+1 isotopologues of downstream intermediates. However, due to the symmetric nature of succinate and fumarate, the label can be found on either of the two central carbons of the subsequent malate and oxaloacetate. If this M+1 oxaloacetate condenses with another molecule of Acetyl-CoA-1-¹³C1, it will result in M+2 citrate.
-
Entry into the TCA Cycle via Pyruvate Carboxylase (PC): Pyruvate-2-¹³C1 can be carboxylated by PC to form Oxaloacetate-2-¹³C1 (M+1). This anaplerotic flux replenishes TCA cycle intermediates. This M+1 oxaloacetate can then condense with unlabeled acetyl-CoA to produce M+1 citrate.
By analyzing the specific mass isotopologue distributions of TCA cycle intermediates, the relative activities of PDH and PC can be determined. For example, a high abundance of M+2 citrate is indicative of significant lactate oxidation via PDH.
Conclusion
L-Lactic acid-2-¹³C1 is a valuable tool for dissecting the intricate network of central carbon metabolism. Its use in stable isotope tracing studies allows for the precise quantification of metabolic fluxes and provides critical insights into how cells utilize this important substrate. The detailed protocols and data interpretation frameworks presented in this guide are intended to equip researchers with the necessary knowledge to effectively employ this powerful technique in their investigations, ultimately advancing our understanding of cellular metabolism in health and disease and aiding in the development of novel therapeutic strategies.
References
An In-depth Technical Guide to 13C Lactate Labeling in Cancer Metabolism
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with 13C lactate labeling for studying cancer metabolism. It is designed to be a technical resource for professionals seeking to employ stable isotope tracing to unravel the complex role of lactate in tumorigenesis.
Introduction: Lactate as a Key Player in Cancer Metabolism
For decades, lactate was considered merely a waste product of glycolysis. However, a paradigm shift has occurred, recasting lactate as a central metabolite in the tumor microenvironment (TME).[1][2] It functions not only as a primary metabolic fuel for oxidative cancer cells but also as a critical signaling molecule that influences angiogenesis, immune evasion, and metastasis.[3][4][5] This phenomenon, where glycolytic cells export lactate that is then taken up and utilized by oxidative cells, is known as metabolic symbiosis or the "lactate shuttle".[4][6][7]
Cancer cells, through the Warburg effect, exhibit high rates of glycolysis even in the presence of oxygen, leading to significant lactate production.[2][8] This lactate is transported across cell membranes by monocarboxylate transporters (MCTs), primarily MCT1 for uptake and MCT4 for export.[6][9] Inside the cell, lactate dehydrogenase (LDH) reversibly converts lactate to pyruvate, which can then enter the Tricarboxylic Acid (TCA) cycle to fuel mitochondrial respiration.[3][7] Understanding the dynamics of lactate utilization is therefore crucial for identifying metabolic vulnerabilities in cancer. 13C lactate tracing is a powerful technique that allows researchers to follow the fate of lactate-derived carbon atoms through these intricate metabolic networks.[10][11]
Core Concepts of 13C Lactate Tracing
Stable isotope tracing involves introducing a substrate, in this case, lactate labeled with the heavy isotope Carbon-13 (¹³C), into a biological system. As the ¹³C-lactate is metabolized, the labeled carbon atoms are incorporated into downstream metabolites. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the mass shifts in these metabolites, thereby tracing the metabolic pathways lactate fuels.[11][12]
This technique, often part of a broader methodology known as Metabolic Flux Analysis (MFA), allows for the quantification of the rates (fluxes) of metabolic reactions.[11][13] It provides a dynamic view of cellular metabolism that is unattainable through static measurements of metabolite concentrations alone.[14]
Key Metabolic and Signaling Pathways
Lactate is intricately involved in several core metabolic and signaling pathways within cancer cells. Tracing with ¹³C-lactate helps to elucidate the activity of these networks.
The "lactate shuttle" model describes the metabolic crosstalk between different cell populations within a tumor.[4] Hypoxic, glycolytic cancer cells produce and export lactate via MCT4. This lactate is then taken up by normoxic, oxidative cancer cells (or stromal cells) via MCT1, converted to pyruvate, and used to fuel the TCA cycle.[6][7][9] This symbiotic relationship allows for efficient energy utilization throughout the heterogeneous tumor microenvironment.
Beyond its role as a fuel source, lactate acts as a signaling molecule, influencing key cancer-promoting pathways.[1][3] For instance, lactate can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α) and activate pathways like NF-κB, which in turn promote angiogenesis and cell migration.[4][9]
Experimental Design and Workflow
A successful ¹³C-lactate tracing experiment requires careful planning and execution, from cell culture to data analysis. The general workflow involves culturing cells, introducing the labeled substrate, arresting metabolism, extracting metabolites, and analyzing the samples via mass spectrometry.[15][16]
Detailed Experimental Protocols
The following protocols provide a detailed methodology for conducting a ¹³C-lactate labeling experiment in cultured mammalian cells for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
This protocol is adapted for adherent cells in a 6-well plate format but can be scaled.
Materials:
-
Cancer cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Custom lactate-free, glucose-free medium (e.g., DMEM A1443001)
-
Dialyzed FBS (dFBS)
-
[U-¹³C3]-Lactate
-
Sterile PBS, ice-cold
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase (e.g., 70-80% confluency) at the time of the experiment. Culture overnight in a standard incubator (37°C, 5% CO₂).[17]
-
Media Preparation: Prepare the labeling medium by supplementing the custom lactate-free base medium with dFBS (to minimize unlabeled lactate) and the desired concentration of [U-¹³C3]-Lactate (e.g., 10 mM).
-
Isotope Labeling:
-
One hour before labeling, aspirate the old medium and replace it with fresh, pre-warmed standard culture medium to ensure consistent nutrient availability.[17]
-
To begin the experiment, aspirate the medium, wash the cells once with pre-warmed PBS, and add the pre-warmed ¹³C-Lactate labeling medium.
-
Incubate for a predetermined time (e.g., 4-24 hours) to allow for the incorporation of the ¹³C label into downstream metabolites and to approach isotopic steady state.[17]
-
Rapidly halting metabolism is critical to capture an accurate snapshot of the metabolic state.[16][18]
Materials:
-
Liquid nitrogen
-
Extraction Solvent: 80% Methanol (LC-MS grade), pre-chilled to -80°C.[18]
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching: At the end of the incubation period, remove the plate from the incubator and immediately place it on a level surface of dry ice or float it in liquid nitrogen to quench metabolism.[18]
-
Aspirate the labeling medium.
-
Extraction:
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Place the plate on dry ice and use a cell scraper to scrape the cells into the methanol.[15]
-
Transfer the resulting cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Incubate the tubes at -80°C for at least 20 minutes to precipitate proteins.[18]
-
Centrifuge the lysate at >10,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[15][18]
-
-
Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean, pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
Materials:
-
Nitrogen gas stream or speed vacuum
-
LC-MS grade water and/or acetonitrile
-
Vials for LC-MS
Procedure:
-
Drying: Dry the metabolite extract supernatant under a gentle stream of nitrogen gas or using a speed vacuum. Ensure the sample does not overheat.[15]
-
Reconstitution: Re-suspend the dried metabolite pellet in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of a 50:50 mixture of acetonitrile and water).[15]
-
Final Centrifugation: Centrifuge the reconstituted sample one last time at high speed to remove any remaining particulates.
-
Transfer: Transfer the final supernatant to an appropriate vial for LC-MS analysis.
-
Storage: Analyze the samples as soon as possible or store them at -80°C.[15]
Quantitative Data Presentation
¹³C-lactate tracing experiments generate quantitative data on the contribution of lactate to various metabolic pathways. The tables below summarize typical findings and reference values from metabolic flux studies in cancer cells.
Table 1: Typical Lactate Exchange Rates and Contribution to TCA Cycle
| Cancer Type | Lactate Uptake Rate (nmol/10⁶ cells/h) | Lactate Secretion Rate (nmol/10⁶ cells/h) | Lactate Contribution to Tumor TCA Cycle | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Variable | 200 - 700 (general range) | Exceeds that of glucose in some models | [9][12][19] |
| Glioblastoma | Variable | High | Significant fuel source | [3] |
| Prostate Cancer | Grade-dependent | High | Correlates with tumor grade | [20] |
| Breast Cancer | Dependent on subtype | Variable | Higher flux in more malignant cells | [21] |
Table 2: Fractional Contribution of ¹³C-Lactate to Downstream Metabolites
This table illustrates hypothetical but representative data showing the percentage of a metabolite pool that is labeled with ¹³C after incubation with ¹³C-lactate, indicating the pathway is active.
| Metabolite | Fractional Contribution from ¹³C-Lactate (Oxidative Phenotype) | Fractional Contribution from ¹³C-Lactate (Glycolytic Phenotype) |
| Pyruvate | 60-80% | 5-15% |
| Citrate (TCA Cycle) | 40-60% | <5% |
| Alanine | 50-70% | 5-10% |
| Aspartate | 30-50% | <5% |
Conclusion and Future Perspectives
13C lactate labeling is an indispensable technique for dissecting the metabolic wiring of cancer cells. It has been instrumental in shifting our understanding of lactate from a metabolic waste product to a key oncometabolite. By providing a quantitative and dynamic view of lactate utilization, this methodology allows researchers to identify critical nodes in cancer metabolism that can be targeted for therapeutic intervention.[1][4] As analytical technologies continue to advance, the application of stable isotope tracing in more complex systems, including in vivo tumor models and patient-derived xenografts, will further illuminate the role of lactate in cancer progression and resistance, paving the way for novel diagnostic and therapeutic strategies.[11][22]
References
- 1. The Role of Lactate Metabolism in Tumors: From Metabolic Byproduct to Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicsinoncology.com [clinicsinoncology.com]
- 3. Lactate metabolic pathway regulates tumor cell metastasis and its use as a new therapeutic target [explorationpub.com]
- 4. Targeting lactate metabolism for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate Beyond a Waste Metabolite: Metabolic Affairs and Signaling in Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactate shuttles at a glance: from physiological paradigms to anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. imrpress.com [imrpress.com]
- 9. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 14. HMTMetabolic Flux Analysis | HMT [en.humanmetabolome.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Contribution of Lactate Metabolism in Cancer Progress | Encyclopedia MDPI [encyclopedia.pub]
- 20. Hyperpolarized 13C Lactate, Pyruvate, and Alanine: Noninvasive Biomarkers for Prostate Cancer Detection and Grading - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 22. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
L-Lactic Acid-2-13C1 as a Tracer for In Vivo Metabolic Flux: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has emerged as a powerful methodology for elucidating the intricate network of metabolic pathways within a living organism. Among the various tracers utilized, L-Lactic acid labeled with carbon-13 at the second position (L-Lactic acid-2-13C1) offers a unique window into central carbon metabolism. This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation associated with the use of this compound as a tracer for in vivo metabolic flux analysis. By tracking the journey of the 13C label, researchers can quantify the rates of key metabolic pathways, including the Cori cycle, gluconeogenesis, and the tricarboxylic acid (TCA) cycle, providing critical insights into physiological and pathophysiological states.
The fundamental principle of 13C metabolic flux analysis (MFA) involves introducing a 13C-labeled substrate into a biological system and monitoring the incorporation of the isotope into downstream metabolites.[1][2] The distribution of these heavy isotopes, known as mass isotopologue distributions (MIDs), is measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][4] Mathematical models are then employed to translate these MIDs into quantitative flux maps, revealing the rates of metabolic reactions.[5] this compound is a particularly informative tracer due to lactate's central role as both a product of glycolysis and a key substrate for gluconeogenesis and oxidative metabolism in various tissues.[6][7]
Core Metabolic Pathways Investigated with this compound
The journey of the 13C label from this compound provides quantitative insights into several interconnected metabolic pathways.
The Cori Cycle
The Cori cycle describes the metabolic pathway in which lactate produced by anaerobic glycolysis in tissues like muscle is transported to the liver and converted back into glucose, which can then be returned to the peripheral tissues.[8][9] By infusing this compound and measuring the 13C enrichment in blood glucose, the rate of lactate-fueled gluconeogenesis, a key component of the Cori cycle, can be quantified.
Gluconeogenesis
Gluconeogenesis is the metabolic process by which glucose is synthesized from non-carbohydrate precursors, primarily in the liver and kidneys.[10] Lactate is a major gluconeogenic substrate. When this compound is used as a tracer, the 13C label is incorporated into pyruvate and subsequently into oxaloacetate, a key intermediate in gluconeogenesis. Tracking the appearance of 13C in glucose allows for the direct measurement of the contribution of lactate to hepatic glucose production.
Tricarboxylic Acid (TCA) Cycle
The TCA cycle is a central metabolic hub for the oxidation of carbohydrates, fats, and proteins to produce energy. Lactate can be converted to pyruvate, which then enters the TCA cycle as acetyl-CoA or oxaloacetate. By analyzing the isotopologue distribution of TCA cycle intermediates (e.g., citrate, succinate, malate) and related amino acids (e.g., glutamate, aspartate) following the administration of this compound, the flux of lactate into the TCA cycle can be determined.[11][12] The specific labeling pattern arising from this compound provides detailed information on the relative activities of pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC).
Experimental Protocols
A typical in vivo metabolic flux study using this compound involves several key steps, from animal preparation to data analysis. The following protocols provide a general framework that can be adapted to specific research questions.
General Experimental Workflow
Detailed Methodologies
1. Animal Preparation and Tracer Infusion
-
Animal Model: C57BL/6J mice are commonly used. Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Fasting: For studies on gluconeogenesis, animals are typically fasted for a period of 12-24 hours to deplete glycogen stores.[6]
-
Catheterization: For continuous infusion studies, catheters may be surgically implanted in a vessel (e.g., jugular vein) to allow for stress-free infusion in conscious, unrestrained animals.
-
Tracer Administration: this compound can be administered as a bolus injection or via continuous infusion.[13]
-
Bolus Injection: A single dose (e.g., 1.44 mg/g body weight) is administered, and samples are collected at various time points to capture the dynamic labeling of metabolites.[13]
-
Continuous Infusion: A priming bolus is followed by a constant infusion to achieve isotopic steady state in the plasma and tissues.[14]
-
| Parameter | Bolus Injection | Continuous Infusion |
| Objective | Dynamic labeling kinetics | Steady-state flux analysis |
| Tracer Dose | e.g., 1.44 mg/g | e.g., Priming dose + continuous rate |
| Sampling | Multiple time points | Single time point at steady state |
| Advantages | Simpler procedure, captures kinetics | Provides data for steady-state models |
| Disadvantages | May not reach isotopic steady state | More complex surgical preparation |
2. Sample Collection and Processing
-
Blood Collection: Blood samples can be collected from the tail vein or via cardiac puncture at the experimental endpoint. Plasma is separated by centrifugation.
-
Tissue Collection: Tissues of interest (e.g., liver, kidney, muscle, brain) are rapidly excised and immediately freeze-clamped in liquid nitrogen to quench all metabolic activity.[15] This step is critical to prevent post-mortem changes in metabolite levels and labeling patterns.
-
Metabolite Extraction:
-
Frozen tissue is pulverized into a fine powder under liquid nitrogen.
-
Metabolites are extracted using a cold solvent mixture, typically methanol, acetonitrile, and water.[14]
-
The mixture is vortexed and centrifuged to pellet protein and cell debris.
-
The supernatant containing the metabolites is collected and dried.
-
3. Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Polar metabolites are chemically modified (derivatized) to make them volatile for GC analysis. A common method is silylation using agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[16]
-
Analysis: The derivatized sample is injected into the GC-MS system. The GC separates the metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of mass isotopologue distributions.[16]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dried metabolite extracts are reconstituted in a suitable buffer containing a known standard.
-
Analysis: 13C NMR spectroscopy directly detects the 13C nuclei, providing information about the specific position of the label within a molecule (isotopomer analysis).[12] This technique is non-destructive but generally less sensitive than MS.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data from in vivo studies using 13C-lactate tracers. These values can vary depending on the animal model, physiological state, and analytical methodology.
Table 1: Hepatic Metabolic Fluxes in Fasted Mice Infused with [U-13C3]Lactate
| Metabolic Flux | Relative Flux Rate (Normalized to Citrate Synthase) | Reference |
| Pyruvate Carboxylase (PC) | 1.5 ± 0.2 | [6] |
| Pyruvate Dehydrogenase (PDH) | 1.0 (fixed) | [6] |
| PEP Carboxykinase (PEPCK) | 1.2 ± 0.1 | [6] |
| Pyruvate Kinase (PK) | 0.3 ± 0.1 | [6] |
Data are presented as mean ± SEM and represent relative flux rates in the liver of fasted C57BL/6J mice.
Table 2: Contribution of Lactate to Gluconeogenesis and TCA Cycle
| Parameter | Value | Condition | Reference |
| Lactate contribution to glucose production | ~18-36% | Fasting (human) | [17] |
| Lactate contribution to TCA cycle (liver) | Significant | Fasted (mice) | [4] |
| Lactate contribution to TCA cycle (brain) | Lower than glucose | Fed and fasted (mice) | [7] |
Conclusion
This compound is a versatile and informative tracer for quantifying in vivo metabolic fluxes. By carefully designing experiments and employing robust analytical and modeling techniques, researchers can gain valuable insights into the regulation of central carbon metabolism in health and disease. This technical guide provides a foundational understanding and practical framework for scientists and drug development professionals to effectively utilize this powerful methodology in their research endeavors. The ability to non-invasively probe metabolic pathways in a living system holds immense promise for understanding disease mechanisms and for the development of novel therapeutic strategies.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerebral metabolism of lactate in vivo: evidence for neuronal pyruvate carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cori cycle - Wikipedia [en.wikipedia.org]
- 9. Cori Cycle Mnemonic for USMLE [pixorize.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 17. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis and Purification of L-Lactic acid-2-13C1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of L-Lactic acid-2-13C1, a crucial isotopically labeled molecule for metabolic research and drug development. This document details a robust enzymatic synthesis protocol, purification methodologies, and the application of this tracer in elucidating key metabolic pathways.
Introduction
This compound is a stable isotope-labeled form of L-lactic acid, where the carbon atom at the second position (C2) is replaced with a ¹³C isotope. This isotopic labeling allows for the precise tracing of lactate metabolism in biological systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its applications are pivotal in understanding metabolic fluxes in various physiological and pathological states, including cancer metabolism, ischemia, and metabolic disorders.[1][2]
Synthesis of this compound
While several chemical synthesis routes for lactic acid exist, they often result in a racemic mixture (a mix of L- and D-enantiomers) and are not ideal for stereospecific isotopic labeling.[3] Therefore, an enzymatic approach is the preferred method for producing enantiomerically pure this compound. This method leverages the high specificity of L-lactate dehydrogenase (L-LDH).[4][5]
Enzymatic Synthesis Protocol
This protocol is adapted from established methods for the enzymatic synthesis of isotopically labeled lactic acid.[6] The synthesis involves the reduction of a ¹³C-labeled pyruvate precursor using L-lactate dehydrogenase.
Experimental Workflow for Enzymatic Synthesis
Caption: Enzymatic synthesis workflow for this compound.
Materials:
| Reagent/Material | Specification |
| Sodium Pyruvate-2-¹³C1 | Isotopic purity > 98% |
| L-Lactate Dehydrogenase (L-LDH) | From rabbit muscle or bovine heart |
| β-Nicotinamide adenine dinucleotide, reduced form (NADH) | High purity |
| Phosphate Buffer | 0.1 M, pH 7.4 |
| Hydrochloric Acid (HCl) | 1 M |
| Sodium Hydroxide (NaOH) | 1 M |
| Strong Anion Exchange Resin | e.g., Dowex 1x8 |
| Strong Cation Exchange Resin | e.g., Dowex 50W |
| Deionized Water | High purity |
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve Sodium Pyruvate-2-¹³C1 and NADH in 0.1 M phosphate buffer (pH 7.4). The molar ratio of NADH to pyruvate should be approximately 1.1:1 to ensure complete conversion.
-
Enzymatic Reaction: Initiate the reaction by adding L-Lactate Dehydrogenase to the reaction mixture. The amount of enzyme will depend on the specific activity of the preparation and the desired reaction time.
-
Monitoring and Control: Maintain the pH of the reaction mixture at 7.4 using a pH-stat with the addition of 0.1 M NaOH. The reaction progress can be monitored by the consumption of NADH, which can be measured spectrophotometrically at 340 nm. The reaction is considered complete when NADH is no longer consumed.
-
Reaction Quenching: Stop the reaction by acidifying the mixture to pH < 2 with 1 M HCl. This will precipitate the enzyme.
-
Enzyme Removal: Centrifuge the quenched reaction mixture to pellet the precipitated enzyme. Collect the supernatant containing the this compound.
Quantitative Data (Expected)
The following table presents expected quantitative data for the enzymatic synthesis of this compound based on similar enzymatic reactions. Actual results may vary depending on specific experimental conditions.
| Parameter | Expected Value |
| Yield | > 90% |
| Isotopic Enrichment | > 98% (dependent on precursor purity) |
| Enantiomeric Excess (ee) | > 99% for L-enantiomer |
| Purity (post-purification) | > 98% |
Purification of this compound
Purification is critical to remove unreacted starting materials, enzyme remnants, and buffer salts. A multi-step purification process involving ion-exchange chromatography is highly effective.[7][8]
Ion-Exchange Chromatography Protocol
Experimental Workflow for Purification
Caption: Purification workflow for this compound.
Procedure:
-
Cation Removal: Pass the supernatant through a strong cation exchange resin (e.g., Dowex 50W) in the H+ form. This step removes any remaining positive ions from the buffer and the reaction.
-
Anion Exchange: Load the flow-through from the cation exchange column onto a strong anion exchange resin (e.g., Dowex 1x8) in the formate or chloride form. L-Lactic acid will bind to the resin, while neutral molecules will pass through.
-
Washing: Wash the anion exchange column with deionized water to remove any non-specifically bound impurities.
-
Elution: Elute the bound this compound from the anion exchange column using a gradient of a suitable acid, such as formic acid or hydrochloric acid.
-
Solvent Removal: Remove the solvent from the collected fractions containing the purified product by rotary evaporation or lyophilization.
-
Final Product Characterization: Analyze the final product for purity, isotopic enrichment, and enantiomeric excess using appropriate analytical techniques such as Mass Spectrometry, NMR, and chiral High-Performance Liquid Chromatography (HPLC).[1][9]
Application in Metabolic Research: Tracing Metabolic Pathways
This compound is a powerful tool for tracing the metabolic fate of lactate in various pathways. The ¹³C label at the C2 position allows for the tracking of this specific carbon atom as it is metabolized.
Glycolysis and the Cori Cycle
In anaerobic conditions, glucose is converted to pyruvate and then to lactate. The Cori cycle describes the process where lactate produced in the muscles is transported to the liver, converted back to glucose (gluconeogenesis), which can then return to the muscles.[10] this compound can be used to quantify the flux through this cycle.
Cori Cycle and Lactate Metabolism
Caption: Tracing this compound in the Cori Cycle.
Tricarboxylic Acid (TCA) Cycle
Under aerobic conditions, lactate can be converted back to pyruvate and enter the Tricarboxylic Acid (TCA) cycle for complete oxidation to CO₂. By tracing the ¹³C label from this compound, researchers can determine the contribution of lactate to oxidative metabolism.[11]
Entry of L-Lactate-2-13C1 into the TCA Cycle
Caption: Metabolic fate of this compound in the TCA cycle.
Conclusion
The enzymatic synthesis of this compound offers a highly stereospecific and efficient method for producing this valuable tracer for metabolic research. Coupled with robust purification techniques like ion-exchange chromatography, high-purity labeled lactate can be obtained. The ability to trace the metabolic fate of this compound provides researchers, scientists, and drug development professionals with a powerful tool to investigate cellular metabolism in detail, leading to a better understanding of disease mechanisms and the development of novel therapeutic strategies.
References
- 1. Measurement of 13C enrichment of plasma lactate by gas chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. L-乳酸脱氢酶(L-LDH) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Documents download module [ec.europa.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lactic acid separation and recovery from fermentation broth by ion-exchange resin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Visualization of in vivo metabolic flows reveals accelerated utilization of glucose and lactate in penumbra of ischemic heart - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of L-Lactic acid-2-13C1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and metabolic significance of L-Lactic acid-2-13C1. This isotopically labeled compound is a powerful tool for tracing metabolic pathways and quantifying fluxes, offering critical insights in drug development and various research fields.
Core Physical and Chemical Properties
This compound is a stable, non-radioactive isotopologue of L-Lactic acid where the carbon atom at the second position (C2) is replaced with a ¹³C isotope. This specific labeling allows for the precise tracking of the lactate molecule and its metabolic fate.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below. Data for the unlabeled L-Lactic acid are provided for comparison, as the isotopic labeling results in negligible changes to most physical properties.
| Property | This compound | L-Lactic acid (unlabeled) |
| CAS Number | 740788-63-0[1][2] | 79-33-4[3][4] |
| Molecular Formula | C₂¹³CH₆O₃ | C₃H₆O₃[3][5] |
| Molecular Weight | 91.07 g/mol [6] | 90.08 g/mol [3][7][8] |
| Appearance | White crystalline powder or colorless to yellow syrupy liquid[1][5][9] | White solid or colorless liquid[3][5] |
| Melting Point | ~53 °C (127 °F) | 53 °C (127 °F)[1][7][8] |
| Boiling Point | Decomposes at atmospheric pressure. 122 °C (252 °F) at 15 mmHg[3][5] | Decomposes at atmospheric pressure. 122 °C (252 °F) at 15 mmHg[3][5] |
| Density | ~1.209 g/cm³ | 1.209 g/cm³[5][10] |
| Solubility | ||
| in Water | Miscible[1][3][10] | Miscible[1][3][10] |
| in Ethanol | Soluble[1][10] | Soluble[1][10] |
| in Acetone | Soluble[10] | Soluble[10] |
| in Chloroform | Insoluble[1] | Insoluble[1] |
| Isotopic Purity | ≥99 atom % ¹³C | N/A |
| Chemical Purity | ≥98% | N/A |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a primary analytical technique for confirming the isotopic enrichment and purity of this compound. The spectrum of the unlabeled L-Lactic acid shows characteristic peaks for the three carbon atoms. In the ¹³C NMR spectrum of this compound, the signal corresponding to the C2 carbon will be significantly enhanced due to the isotopic labeling.
-
¹³C NMR of L-Lactic acid (unlabeled) in H₂O:
-
C1 (Carboxyl): ~180 ppm
-
C2 (CH-OH): ~69 ppm
-
C3 (CH₃): ~21 ppm
-
Mass Spectrometry (MS)
Mass spectrometry is a key technique for tracing the metabolic fate of this compound in biological systems. The introduction of the ¹³C isotope results in a mass shift of +1 atomic mass unit compared to the unlabeled molecule. This allows for the differentiation and quantification of the labeled lactate and its downstream metabolites. This compound is suitable for use in mass spectrometry-based metabolic flux analysis.
Experimental Protocols
The primary application of this compound is in metabolic flux analysis (MFA) to trace the flow of carbon through central metabolic pathways. Below is a generalized protocol for a cell culture-based experiment.
Protocol: ¹³C Metabolic Flux Analysis in Cell Culture
1. Cell Culture and Media Preparation:
-
Culture cells of interest to the desired confluency in standard growth medium.[11]
-
Prepare experimental medium by supplementing a base medium (e.g., DMEM without glucose and lactate) with a known concentration of this compound and other necessary nutrients like glucose and glutamine. The concentration of the tracer should be optimized for the specific cell line and experimental goals.[12]
2. Isotopic Labeling:
-
Replace the standard growth medium with the pre-warmed ¹³C-labeled experimental medium.
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled lactate. The incubation time should be sufficient to reach isotopic steady-state for the metabolites of interest.[11]
3. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol, and incubate at -80°C to precipitate proteins.[12]
-
Collect the cell lysate and centrifuge to pellet the protein debris. The supernatant contains the intracellular metabolites.
4. Sample Analysis:
-
Analyze the extracted metabolites using a suitable analytical platform, typically LC-MS/MS or GC-MS.
-
Quantify the mass isotopologue distribution of key metabolites in the glycolytic and tricarboxylic acid (TCA) cycle pathways.
5. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use metabolic flux analysis software to fit the measured mass isotopologue distributions to a metabolic network model. This will allow for the calculation of the relative and absolute fluxes through the metabolic pathways of interest.
Metabolic Pathway Visualization
This compound is a valuable tracer for elucidating the role of lactate as a metabolic fuel. The following diagrams illustrate the key metabolic pathways where this labeled compound can be traced.
Lactate Metabolism and Entry into the TCA Cycle
Lactate can be taken up by cells and converted to pyruvate by the enzyme lactate dehydrogenase (LDH). The ¹³C label at the C2 position of lactate will be retained in the C2 position of pyruvate. This labeled pyruvate can then enter the mitochondria and be converted to acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle.
Caption: Lactate uptake and conversion to fuel the TCA cycle.
Experimental Workflow for ¹³C Metabolic Flux Analysis
The following diagram outlines the general workflow for conducting a metabolic flux analysis experiment using this compound.
Caption: Workflow for ¹³C metabolic flux analysis.
Conclusion
This compound is an indispensable tool for researchers in drug development and metabolic research. Its use in stable isotope tracing studies provides a dynamic and quantitative view of cellular metabolism, enabling a deeper understanding of the metabolic reprogramming that occurs in various physiological and pathological states. The data and protocols presented in this guide offer a solid foundation for the successful application of this powerful research compound.
References
- 1. Lactic Acid | C3H6O3 | CID 612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lactic acid - Wikipedia [en.wikipedia.org]
- 4. L-Lactic acid [webbook.nist.gov]
- 5. Lactic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. L-Lactic acid-3-13C, 99 atom % 13C, 98% (CP) | C3H6O3 | CID 16213456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lactic-acid.com [lactic-acid.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. L-Lactic acid, anhydrous, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
L-Lactic Acid-2-13C1: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of L-Lactic acid-2-13C1, a stable isotope-labeled compound crucial for metabolic research and drug development. It covers essential safety data, handling precautions, and detailed experimental applications, with a focus on its use as a tracer in metabolic flux analysis.
Safety Data Sheet and Handling Precautions
Hazard Identification:
L-Lactic acid is classified as causing severe skin burns and eye damage.[2] It is corrosive to the respiratory tract.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1] For handling the pure compound, double gloving is recommended.
-
Ventilation: Work in a well-ventilated area. For operations that may generate dust or aerosols, a certified fume hood should be used.[1]
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors.[4] Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][4] For long-term storage of isotopically labeled compounds, -20°C is often recommended.[6] Protect from light.[6]
-
Spill Response: In case of a spill, ventilate the area and wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[3][4]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Table 1: Physical and Chemical Properties of L-Lactic Acid
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₆O₃ | [7] |
| Molecular Weight | 90.08 g/mol (unlabeled) | [7] |
| Molecular Weight | ~91.07 g/mol (this compound) | [8] |
| Appearance | White solid or colorless solution | [7] |
| Melting Point | 18 °C (64 °F) | [7] |
| Boiling Point | 122 °C (252 °F) at 15 mmHg | [7] |
| Solubility | Miscible with water and ethanol | [7] |
| pKa | 3.86 | [7] |
Table 2: Toxicological Data for L-Lactic Acid
| Endpoint | Value | Species | Reference(s) |
| LD50 Oral | 3543 mg/kg | Rat | [9] |
| LD50 Dermal | >2000 mg/kg | Rabbit | [10] |
| LC50 Inhalation | >7.94 mg/L | Rat | [10] |
Experimental Applications: Metabolic Tracer Studies
This compound is primarily used as a tracer in metabolic flux analysis (MFA) to investigate cellular metabolism.[11] By introducing this labeled substrate into a biological system, researchers can track the incorporation of the 13C atom into various downstream metabolites, providing a quantitative understanding of metabolic pathways.
Experimental Workflow for 13C Metabolic Flux Analysis
The general workflow for a 13C tracer study using this compound involves several key steps, from experimental design to data analysis.
General experimental workflow for 13C tracer studies.
Detailed Experimental Protocol: 13C-Lactate Tracing in Cancer Cells
This protocol provides a general framework for a 13C metabolic flux analysis experiment using this compound to investigate lactate metabolism in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C
-
Lyophilizer or vacuum concentrator
-
Analytical instrument (GC-MS or LC-MS)
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in standard complete medium to the desired confluency.
-
Seed cells in appropriate culture plates (e.g., 6-well or 10-cm dishes) and allow them to attach and grow overnight.
-
-
Isotope Labeling:
-
Prepare the labeling medium by supplementing glucose- and lactate-free medium with dialyzed fetal bovine serum and the desired concentration of this compound. The concentration will depend on the specific experimental goals.
-
Aspirate the standard culture medium from the cells and wash once with pre-warmed PBS.
-
Add the pre-warmed 13C-labeling medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be determined empirically but is often several hours.[2]
-
-
Metabolism Quenching and Metabolite Extraction:
-
To rapidly halt metabolic activity, place the culture plates on ice.
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the plate.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes briefly and incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new pre-chilled tube.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extracts using a lyophilizer or a vacuum concentrator.
-
The dried extracts can be stored at -80°C until analysis.
-
Prior to analysis by GC-MS or LC-MS, the dried metabolites need to be derivatized to increase their volatility and improve chromatographic separation. A common derivatization agent for GC-MS analysis is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
-
Data Analysis:
-
Analyze the derivatized samples using GC-MS or LC-MS to determine the mass isotopologue distribution (MID) of key metabolites.
-
The raw data is then processed to correct for the natural abundance of 13C and to calculate the fractional enrichment of each metabolite.
-
This data is used in metabolic modeling software to estimate intracellular metabolic fluxes.
-
Table 3: Illustrative Quantitative Data from a 13C-Lactate Tracer Study
The following table presents hypothetical mass isotopologue distribution (MID) data for key metabolites in the Tricarboxylic Acid (TCA) cycle after labeling with this compound. The data represents the percentage of the metabolite pool containing zero (M+0), one (M+1), two (M+2), etc., 13C atoms.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Pyruvate | 20 | 75 | 5 | 0 | 0 |
| Citrate | 30 | 40 | 25 | 5 | 0 |
| α-Ketoglutarate | 35 | 35 | 20 | 10 | 0 |
| Succinate | 40 | 30 | 20 | 10 | 0 |
| Malate | 45 | 25 | 20 | 10 | 0 |
| Aspartate | 40 | 30 | 20 | 10 | 0 |
Note: This data is for illustrative purposes only and the actual MIDs will vary depending on the cell type, experimental conditions, and the specific metabolic state.
Signaling Pathways of Lactate Metabolism
Lactate is not merely a metabolic byproduct but also a crucial signaling molecule that can influence various cellular processes.[3][12] It can be transported between cells and intracellular compartments, acting as a metabolic fuel and a signaling molecule.[12]
The Lactate Shuttle and its Role in Cellular Energetics
The "lactate shuttle" hypothesis describes the transport of lactate between different cells and tissues, as well as between the cytoplasm and mitochondria within the same cell.[12] This allows for the efficient distribution and utilization of lactate as an energy source.
The intercellular lactate shuttle.
Lactate Signaling through GPR81
Lactate can also act as a signaling molecule by binding to the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCAR1).[12] This signaling pathway is involved in regulating various physiological processes, including lipolysis, inflammation, and neuronal activity.[12]
Lactate signaling via the GPR81 receptor.
Conclusion
This compound is a valuable tool for researchers in the fields of metabolism, drug development, and biomedical science. Its use in 13C metabolic flux analysis provides a dynamic and quantitative view of cellular metabolism that is unattainable with traditional biochemical assays. By understanding the safety and handling precautions, and by following detailed experimental protocols, researchers can effectively and safely utilize this powerful tracer to gain deeper insights into the complexities of cellular function in health and disease.
References
- 1. Temperature dependent chemical shifts of pyruvate and lactate enable in vivo hyperpolarized 13C MRSI thermometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Measurement of 13C enrichment of plasma lactate by gas chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolomic Analysis Identifies Lactate as an Important Pathogenic Factor in Diabetes-associated Cognitive Decline Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Navigating the Core of Metabolic Research: A Technical Guide to the Isotopic Purity and Stability of L-Lactic acid-2-13C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lactic acid, a pivotal molecule in cellular metabolism, has garnered significant attention in various research fields, including oncology, neurology, and immunology. The stable isotope-labeled analogue, L-Lactic acid-2-13C1, serves as an indispensable tracer for elucidating metabolic pathways and quantifying metabolic fluxes in vivo and in vitro.[1][2] Its utility in metabolic flux analysis (MFA) allows for a detailed understanding of cellular bioenergetics and biosynthetic activities.[3][4] This technical guide provides an in-depth analysis of the isotopic purity and stability of this compound, offering detailed experimental protocols and data presentation to support rigorous scientific investigation and drug development.
Isotopic Purity
The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of tracer-based metabolic studies. It is typically defined as the atom percentage of ¹³C at the specified labeled position (C2). Commercial suppliers generally provide this compound with high isotopic enrichment.
Table 1: Typical Specifications for Isotopic Purity of this compound
| Parameter | Specification | Analytical Method |
| Isotopic Purity (atom % ¹³C) | ≥98% | Mass Spectrometry, NMR Spectroscopy |
| Chemical Purity | ≥98% | HPLC, Chiral HPLC |
Data compiled from various supplier specifications.
Stability Profile
The stability of this compound is crucial for its proper storage, handling, and use in experimental settings. Degradation of the molecule can lead to inaccurate quantification and misinterpretation of metabolic data. The stability of lactic acid is influenced by factors such as temperature, pH, light, and the presence of oxidizing agents.[5][6]
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Refrigerated (2-8°C) or Frozen (-20°C) | Minimizes chemical degradation and potential microbial growth.[7][8] |
| Light | Protect from light | Lactic acid can be susceptible to photodegradation.[5] |
| Atmosphere | Store in a tightly sealed container | Prevents evaporation and protects from moisture.[9] |
| pH of solutions | Prepare fresh or store frozen | Stability in aqueous solutions can be pH-dependent. |
Table 3: Factors Influencing the Stability of L-Lactic Acid
| Stress Factor | Potential Degradation Pathway |
| High Temperature | Dehydration, polymerization, and decomposition.[5] |
| Extreme pH (Acidic/Basic) | Hydrolysis of potential oligomers, racemization.[5] |
| Oxidizing Agents | Oxidation of the hydroxyl or carboxyl group.[5] |
| Light (UV) | Photodegradation.[5] |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for determining the isotopic enrichment of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]
1. Sample Preparation and Derivatization: a. Accurately weigh a small amount of this compound and a non-labeled L-Lactic acid standard. b. Prepare standard solutions of known concentrations. c. Evaporate the solvent from the samples under a stream of nitrogen. d. To increase volatility for GC analysis, derivatize the lactic acid samples. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 30 minutes.
2. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Column: A suitable capillary column, such as a DB-5ms.
- Injector Temperature: 250°C.
- Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
- Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan mode to identify the derivatized lactic acid and its fragments. Selected Ion Monitoring (SIM) can be used for more sensitive quantification of the M+0 and M+1 ions.
- Mass Range: m/z 50-350.
3. Data Analysis: a. Identify the chromatographic peak corresponding to the derivatized lactic acid. b. Extract the mass spectra for the peak of both the labeled and unlabeled standards. c. Determine the ion intensities for the molecular ion cluster. For the silylated derivative of this compound, the M+1 ion will be significantly more abundant compared to the natural abundance in the unlabeled standard. d. Calculate the isotopic enrichment by correcting for the natural abundance of ¹³C in the unlabeled standard and the derivatizing agent. The formula for atom percent excess (APE) can be used.[10]
Protocol 2: Determination of Isotopic Purity by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the position and extent of isotopic labeling.[12]
1. Sample Preparation: a. Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). b. Prepare a corresponding sample of unlabeled L-Lactic acid for comparison.
2. NMR Analysis: a. Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher). b. Experiment: Acquire a ¹³C NMR spectrum. A proton-decoupled ¹³C experiment is standard. c. Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling.
- Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁) to ensure quantitative results.
- Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.
3. Data Analysis: a. Process the NMR spectra (Fourier transformation, phase correction, and baseline correction). b. In the ¹³C spectrum of this compound, the signal corresponding to the C2 carbon will be significantly enhanced compared to the signals for C1 and C3, which will be at natural abundance. c. The isotopic purity can be estimated by comparing the integral of the C2 peak to the integrals of the other carbon signals, although for high enrichment levels, direct comparison with an internal standard of known concentration is more accurate.
Protocol 3: Forced Degradation Study (Stability Indicating Assay)
This protocol describes a forced degradation study to assess the stability of this compound under various stress conditions.[5][6]
1. Preparation of Samples: a. Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol). b. Aliquot the stock solution into separate vials for each stress condition.
2. Application of Stress Conditions: a. Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours. b. Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours. c. Oxidation: Add 3% H₂O₂ and store at room temperature, protected from light, for 24 hours. d. Thermal Degradation: Incubate a solid sample and a solution sample at 80°C for 48 hours. e. Photodegradation: Expose a solution sample to a photostability chamber (with UV and visible light) for a defined period (e.g., according to ICH Q1B guidelines). f. Control Sample: Keep a sample at the recommended storage condition (e.g., 4°C, protected from light).
3. Analysis of Degraded Samples: a. At specified time points, neutralize the acid and base hydrolysis samples. b. Analyze all samples, including the control, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the intact this compound from its potential degradation products. c. Characterize any significant degradation products using LC-MS/MS to identify their structures.
4. Data Analysis: a. Calculate the percentage of degradation for each stress condition by comparing the peak area of the intact drug in the stressed sample to that in the control sample. b. Assess the mass balance to ensure that all degradation products are accounted for.
Role in Metabolic and Signaling Pathways
L-Lactic acid is not merely a waste product of glycolysis but a key signaling molecule and metabolic fuel.[13] this compound is instrumental in tracing the flow of carbon atoms through central metabolic pathways, providing quantitative data on pathway activity.[14]
The primary pathway involving lactic acid is the conversion from pyruvate, catalyzed by lactate dehydrogenase (LDH), particularly under anaerobic conditions.[15] The produced lactate can be transported out of the cell and utilized by other tissues (the Cori cycle) or act as a signaling molecule.[13]
Conclusion
This compound is a high-purity, stable isotopic tracer essential for advanced metabolic research. Understanding its isotopic purity and stability is paramount for generating reliable and reproducible data. The experimental protocols provided in this guide offer a framework for the quality control and application of this critical research tool. By employing these methodologies, researchers can confidently investigate the intricate roles of lactic acid in health and disease, paving the way for novel therapeutic strategies in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ingredi.com [ingredi.com]
- 8. Sodium L-lactate (¹³Câ, 98%) 20% w/w in water | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. How to Store Lactic Acid, Tips on L-Lactic Acid Storage, Keep Lactic Acid Safety | Xinghan [xhlactics.com]
- 10. Measurement of 13C enrichment of plasma lactate by gas chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 13C NMR study of C2- and C3-deuterated lactic acid production by parotid cells exposed to 13C-labeled glucose in the presence of D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HMTMetabolic Flux Analysis | HMT [en.humanmetabolome.com]
- 15. benchchem.com [benchchem.com]
The Pivotal Role of L-Lactic Acid-2-13C1 in Unraveling Brain Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lactic acid, once dismissed as a mere byproduct of anaerobic glycolysis, has emerged as a crucial player in brain energy metabolism and neuronal function. Its role as an energy substrate for neurons, particularly in the context of the astrocyte-neuron lactate shuttle (ANLS), has revolutionized our understanding of neuroenergetics. The stable isotope-labeled molecule, L-Lactic acid-2-13C1, has been instrumental in these discoveries, enabling researchers to trace its metabolic fate and quantify metabolic fluxes within the intricate cellular landscape of the brain. This technical guide provides an in-depth overview of the applications of this compound in neuroscience research, detailing experimental protocols, presenting key quantitative data, and visualizing the underlying metabolic pathways.
Core Applications in Neuroscience Research
The use of 13C-labeled lactate, in conjunction with advanced analytical techniques such as 13C Nuclear Magnetic Resonance (NMR) spectroscopy and hyperpolarized 13C Magnetic Resonance Imaging (MRI), has provided unprecedented insights into several key areas of neuroscience:
-
Brain Energy Metabolism: this compound allows for the direct measurement of lactate transport across the blood-brain barrier and its subsequent utilization by brain cells.[1][2] Studies have shown that the brain can utilize circulating lactate, and its consumption increases with higher plasma lactate concentrations.[1] Exogenous lactate is a significant energy source for neurons, contributing substantially to their oxidative metabolism.[2][3]
-
Astrocyte-Neuron Lactate Shuttle (ANLS): The ANLS hypothesis posits that astrocytes take up glucose from the blood, convert it to lactate, and then shuttle this lactate to neurons as an energy substrate.[4][5] 13C-labeled lactate studies have provided strong evidence supporting this model, demonstrating the transfer of lactate from astrocytes to neurons and its subsequent metabolism in the neuronal tricarboxylic acid (TCA) cycle.[4][6] This shuttle is crucial for synaptic plasticity and neuronal survival.[4][7]
-
Neurological and Psychiatric Disorders: Dysregulation of lactate metabolism has been implicated in a range of neurological and psychiatric conditions, including major depressive disorder, schizophrenia, and Alzheimer's disease.[8][9][10] this compound is a valuable tool for investigating these metabolic disturbances, potentially leading to the identification of new biomarkers and therapeutic targets.
Quantitative Data on Brain Lactate Metabolism
The use of this compound has enabled the quantification of various metabolic parameters in the brain. The following tables summarize key findings from the literature.
| Parameter | Value | Condition | Species | Reference |
| Cerebral Lactate Metabolism | ||||
| Net Cerebral Lactate Uptake | 0.16 ± 0.07 mmol/min | Lactate infusion at rest | Mouse | [11] |
| Net Cerebral Lactate Uptake | 0.28 ± 0.16 mmol/min | During exercise | Mouse | [11] |
| Contribution of Systemic Lactate to Cerebral Energy Expenditure | 8% ± 2% | Rest | Mouse | [11] |
| Contribution of Systemic Lactate to Cerebral Energy Expenditure | 19% ± 4% | Rest with lactate infusion | Mouse | [11] |
| Contribution of Systemic Lactate to Cerebral Energy Expenditure | 27% ± 4% | During exercise | Mouse | [11] |
| Hyperpolarized [1-13C]pyruvate Metabolism in Human Brain | ||||
| Apparent exchange rate constant (kPL) for pyruvate to lactate | 0.012 ± 0.006 s⁻¹ | Healthy volunteers | Human | [12][13] |
| Apparent rate constant (kPB) for pyruvate to bicarbonate | 0.002 ± 0.002 s⁻¹ | Healthy volunteers | Human | [12][13] |
| Peak [1-¹³C]pyruvate signal | 12 s post-injection | Healthy volunteers | Human | [14] |
| Peak [1-¹³C]lactate signal | 16 s post-injection | Healthy volunteers | Human | [14] |
Experimental Protocols
In Vivo 13C NMR Spectroscopy with [3-13C]Lactate Infusion
This protocol is adapted from studies investigating brain energy metabolism in rats.[15]
Objective: To measure brain metabolic fluxes and the labeling of neuronal and glial pyruvate pools following the infusion of [3-13C]lactate.
Materials:
-
[3-13C]Lactate
-
Anesthetized rats (e.g., Sprague-Dawley)
-
Infusion pump
-
High-field NMR spectrometer (e.g., 14.1 T) with a 13C coil
-
Software for metabolic modeling
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Infusion Protocol:
-
Administer a continuous infusion of glucose to prevent the production of 13C-enriched glucose from [3-13C]lactate in peripheral tissues.
-
Infuse a bolus of [3-13C]lactate followed by a continuous infusion to achieve a sustained plasma lactate concentration and fractional enrichment.
-
-
13C NMR Spectroscopy:
-
Position the rat in the NMR spectrometer with the 13C coil over the region of interest in the brain.
-
Acquire localized 13C spectra to measure the incorporation of the 13C label into the carbons of glutamate and glutamine over time.
-
-
Data Analysis:
-
Quantify the concentrations of 13C-labeled metabolites from the spectra.
-
Use a two-compartment metabolic model (neurons and glia) to analyze the labeling data and estimate the rates of mitochondrial oxidation, glial pyruvate carboxylation, and the glutamate-glutamine cycle.
-
Hyperpolarized [1-13C]Lactate MRI for Assessing Cerebral Metabolism
This protocol is based on studies using hyperpolarized 13C MRI to investigate lactate metabolism in the brain.[11][16]
Objective: To dynamically image the conversion of hyperpolarized [1-13C]lactate to [1-13C]pyruvate and [13C]bicarbonate in the brain.
Materials:
-
Hyperpolarizer for producing hyperpolarized [1-13C]lactate
-
MRI scanner equipped for 13C imaging
-
Dual-tuned 1H/13C head coil
-
Intravenous injection system
Procedure:
-
Hyperpolarization: Prepare hyperpolarized [1-13C]lactate using a dynamic nuclear polarization (DNP) polarizer.
-
Subject Preparation: Position the subject in the MRI scanner.
-
Injection: Intravenously inject the hyperpolarized [1-13C]lactate.
-
Dynamic 13C MRSI: Immediately following injection, acquire dynamic 13C magnetic resonance spectroscopic imaging (MRSI) data to capture the spatial and temporal distribution of [1-13C]lactate, [1-13C]pyruvate, and [13C]bicarbonate.
-
Data Analysis:
-
Generate metabolic maps of each 13C-labeled species.
-
Quantify the signal intensities over time to determine the rates of metabolic conversion.
-
Analyze the ratio of [13C]bicarbonate to [1-13C]pyruvate as an indicator of pyruvate dehydrogenase (PDH) flux and mitochondrial oxidative metabolism.
-
Signaling Pathways and Experimental Workflows
Astrocyte-Neuron Lactate Shuttle (ANLS)
The ANLS is a key metabolic pathway that highlights the intricate metabolic coupling between astrocytes and neurons.
Caption: The Astrocyte-Neuron Lactate Shuttle (ANLS) pathway.
Experimental Workflow for a 13C-Labeled Lactate Study
This diagram outlines the typical steps involved in conducting a neuroscience research study using this compound.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. Brain energy metabolism measured by (13)C magnetic resonance spectroscopy in vivo upon infusion of [3-(13)C]lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astrocyte - neuron lactate shuttle may boost more ATP supply to the neuron under hypoxic conditions - in silico study supported by in vitro expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lactate Shuttles in Neuroenergetics—Homeostasis, Allostasis and Beyond [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Astrocytes as metabolic suppliers to support neuronal activity and brain functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The regulatory effects of lactic acid on neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The regulatory effects of lactic acid on neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantifying normal human brain metabolism using hyperpolarized [1-13C]pyruvate and magnetic resonance imaging. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 13. Quantifying normal human brain metabolism using hyperpolarized [1-13C]pyruvate and magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantifying normal human brain metabolism using hyperpolarized [1–13C]pyruvate and magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cibm.ch [cibm.ch]
- 16. Evidence of 13C-lactate oxidation in the human brain from hyperpolarized 13C-MRI - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Lactic Acid-2-13C1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-Lactic acid-2-13C1 as a metabolic tracer in cell culture experiments. This stable isotope-labeled compound allows for the precise tracking of lactate metabolism and its contribution to central carbon metabolism, offering critical insights into cellular bioenergetics, particularly in cancer and other metabolic diseases.
Introduction
L-Lactic acid, long considered a metabolic waste product, is now recognized as a key player in cellular metabolism, acting as a significant fuel source and signaling molecule. Stable isotope tracing using this compound enables researchers to elucidate the metabolic fate of lactate within cells. The 13C label on the second carbon allows for the tracking of its conversion to pyruvate and subsequent entry into the tricarboxylic acid (TCA) cycle. This analysis provides a detailed view of metabolic fluxes and pathway activities, which is instrumental in understanding metabolic reprogramming in various physiological and pathological states.
Principle of this compound Tracing
When cells are cultured in a medium containing this compound, the labeled lactate is taken up by the cells. Inside the cell, lactate dehydrogenase (LDH) catalyzes the conversion of this compound to Pyruvate-2-13C1. This labeled pyruvate can then enter the mitochondria and be converted to Acetyl-CoA-1-13C1, which subsequently enters the TCA cycle. By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the incorporation of the 13C label into TCA cycle intermediates and other downstream metabolites can be quantified. This data provides a quantitative measure of lactate's contribution to cellular energy production and biosynthetic pathways.
Data Presentation
The following tables summarize the expected fractional enrichment of key metabolites in a hypothetical cell line cultured with this compound. These values are illustrative and will vary depending on the cell type, experimental conditions, and incubation time.
Table 1: Isotopic Enrichment of Key Metabolites from this compound
| Metabolite | Labeled Position(s) | Expected Fractional Enrichment (%) | Pathway |
| Pyruvate | C2 | > 90% | Glycolysis/Lactate Metabolism |
| Acetyl-CoA | C1 | > 85% | Pyruvate Dehydrogenase Complex |
| Citrate | C5 | > 70% | TCA Cycle |
| α-Ketoglutarate | C4 | > 60% | TCA Cycle |
| Succinate | C2 or C3 | > 50% | TCA Cycle |
| Fumarate | C2 or C3 | > 50% | TCA Cycle |
| Malate | C2 or C3 | > 50% | TCA Cycle |
| Aspartate | C2 or C3 | > 45% | Anaplerosis/Amino Acid Synthesis |
| Glutamate | C4 | > 55% | Anaplerosis/Amino Acid Synthesis |
Table 2: Recommended Tracer Concentrations and Incubation Times
| Cell Type | This compound Concentration (mM) | Incubation Time | Pathway of Interest |
| Cancer Cell Lines (e.g., HeLa, A549) | 5 - 10 | 1 - 6 hours | Glycolysis, Lactate Uptake |
| Primary Neurons | 1 - 5 | 4 - 24 hours | Neuronal Metabolism, TCA Cycle |
| Cardiomyocytes | 2 - 10 | 2 - 12 hours | Cardiac Energy Metabolism |
Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
This protocol outlines the steps for labeling adherent mammalian cells with this compound.
Materials:
-
Adherent mammalian cells of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase (approximately 70-80% confluency) at the time of labeling.
-
Media Preparation: Prepare the labeling medium by supplementing lactate-free and glucose-free medium with the desired concentration of this compound and dialyzed FBS. The use of dialyzed FBS is crucial to minimize the presence of unlabeled lactate and other small molecules.
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cell monolayer once with sterile PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired period under standard culture conditions (e.g., 37°C, 5% CO2). The incubation time should be optimized based on the metabolic pathway of interest.
Protocol 2: Metabolite Extraction for Mass Spectrometry Analysis
This protocol describes the quenching of metabolism and extraction of intracellular metabolites for subsequent analysis.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching >10,000 x g at 4°C
Procedure:
-
Quenching Metabolism:
-
Place the culture plate on dry ice.
-
Aspirate the labeling medium.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Incubate at -80°C for at least 15 minutes to ensure complete metabolic arrest and protein precipitation.
-
-
Cell Harvesting:
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant containing the extracted metabolites to a new tube.
-
The samples can be stored at -80°C until analysis by LC-MS or GC-MS.
-
Visualizations
Caption: Experimental workflow for this compound tracing.
Caption: Metabolic fate of this compound in central carbon metabolism.
Application Notes and Protocols for L-Lactic acid-2-13C1 Infusion in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Stable isotope tracing using L-Lactic acid-2-13C1 provides a powerful method to investigate in vivo lactate metabolism and its contribution to central carbon metabolism in various tissues. When introduced into a biological system, the 13C label on the second carbon of lactate allows for the precise tracking of its metabolic fate. Following uptake by cells, this compound is converted to Pyruvate-2-13C1 by lactate dehydrogenase (LDH). This labeled pyruvate can then enter the mitochondria and be converted to Acetyl-CoA-2-13C1 by pyruvate dehydrogenase (PDH), which subsequently enters the tricarboxylic acid (TCA) cycle. Tracing the 13C label through the TCA cycle intermediates can elucidate the relative activity of this pathway in different physiological and pathological states.
This technique is particularly valuable for studying metabolic reprogramming in cancer, neurological disorders, and metabolic diseases where lactate metabolism is often altered. The data generated can help identify novel therapeutic targets and biomarkers. The following protocols provide a framework for conducting in vivo this compound infusion studies in mice, from tracer administration to sample analysis.
Lactate Metabolism and Signaling Pathway
Lactate, once considered a metabolic waste product, is now recognized as a crucial signaling molecule and a significant energy source for various tissues.[1][2][3] The "lactate shuttle" hypothesis describes how lactate produced in one cell can be transported to and utilized by another.[1] For instance, lactate produced by astrocytes can be used as an energy source by neurons.[4][5] Lactate exerts its signaling effects in part through the activation of the G-protein coupled receptor, HCA1 (GPR81), which can lead to the inhibition of cAMP-mediated signaling pathways.[2][5]
Caption: Metabolic fate and signaling of this compound.
Experimental Protocols
Protocol 1: In Vivo this compound Infusion in Mice
This protocol details the intravenous infusion of this compound to achieve a metabolic steady state for tracing studies.
Materials:
-
This compound sodium salt
-
Sterile 0.9% saline
-
Mouse infusion harness and swivel system
-
Syringe pump
-
Catheters for tail vein cannulation
-
Anesthetic (e.g., isoflurane)
-
Heating pad
Procedure:
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week. For continuous infusion, mice may need to be habituated to the infusion harness.
-
Tracer Preparation: Prepare a sterile stock solution of this compound in 0.9% saline. The concentration will depend on the desired infusion rate and the mouse's weight. A typical concentration might be around 150-300 mM.
-
Catheter Implantation: Anesthetize the mouse and surgically implant a catheter into the tail vein. Secure the catheter and connect it to the infusion pump via the harness and swivel system. Allow the mouse to recover from anesthesia.
-
Infusion: Begin the infusion of this compound. A continuous infusion allows for the system to reach a metabolic steady state.[6] The infusion rate should be adjusted based on the mouse's body weight.
-
Sample Collection: At the end of the infusion period, collect blood and tissues as quickly as possible to prevent metabolic changes.
Protocol 2: Tissue and Blood Sample Collection
Rapid and proper sample collection is critical for accurate metabolomic analysis.
Materials:
-
Liquid nitrogen
-
Pre-chilled collection tubes
-
Surgical tools
-
Anticoagulant (e.g., EDTA)
Procedure:
-
Anesthesia: Terminally anesthetize the mouse (e.g., with a high dose of isoflurane or cervical dislocation).
-
Blood Collection: Immediately perform cardiac puncture to collect blood into tubes containing an anticoagulant. Place the tubes on ice.
-
Tissue Dissection: Rapidly dissect the tissues of interest (e.g., liver, brain, tumor, muscle).
-
Snap Freezing: Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity. This is a critical step to get a representative snapshot of the metabolic state.
-
Storage: Store all samples at -80°C until further processing.
Protocol 3: Metabolite Extraction from Tissues
This protocol describes the extraction of polar metabolites for mass spectrometry analysis.
Materials:
-
80% Methanol (pre-chilled to -80°C)
-
Homogenizer (e.g., bead beater)
-
Centrifuge
Procedure:
-
Homogenization: Add a small piece of frozen tissue to a pre-chilled tube containing ice-cold 80% methanol and homogenize.
-
Extraction: Incubate the homogenate at -20°C for at least 1 hour to allow for complete protein precipitation and metabolite extraction.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite extracts at -80°C until analysis.
Experimental Workflow
The overall experimental workflow for an in vivo this compound tracing study is depicted below.
Caption: Experimental workflow for in vivo this compound tracing.
Data Presentation
The following tables provide examples of the type of quantitative data that can be obtained from an this compound infusion study. The values are illustrative and will vary depending on the specific experimental conditions.
Table 1: Infusion Protocol Parameters
| Parameter | Value | Reference |
| Tracer | This compound | - |
| Mouse Strain | C57BL/6J | [7] |
| Administration Route | Intravenous (tail vein) | [6] |
| Tracer Concentration | 150 mM in 0.9% Saline | Synthesized |
| Infusion Rate | 10 µL/min/25g mouse | Synthesized |
| Infusion Duration | 90 minutes | [8] |
| Anesthesia | Isoflurane (during cannulation) | [6] |
Table 2: Expected Isotopic Enrichment in Plasma and Liver
| Metabolite | Isotopologue | Expected Plasma Enrichment (%) | Expected Liver Enrichment (%) |
| Lactate | M+1 | 40-60 | 30-50 |
| Pyruvate | M+1 | 30-50 | 25-45 |
| Citrate | M+1 | 10-20 | 15-25 |
| Glutamate | M+1 | 5-15 | 10-20 |
| Malate | M+1 | 10-20 | 15-25 |
Note: M+1 indicates the singly labeled isotopologue. Enrichment values are hypothetical and for illustrative purposes.
Table 3: Predicted Labeling of TCA Cycle Intermediates from this compound
| Metabolite | Labeled Carbon Position(s) | Notes |
| Pyruvate | C2 | From this compound via LDH |
| Acetyl-CoA | C2 | From Pyruvate-2-13C1 via PDH |
| Citrate | C4 | First turn of the TCA cycle |
| α-Ketoglutarate | C3 | First turn of the TCA cycle |
| Succinyl-CoA | C2 | First turn of the TCA cycle |
| Fumarate | C2 or C3 | Due to the symmetry of succinate |
| Malate | C2 or C3 | From fumarate |
| Oxaloacetate | C2 or C3 | From malate |
References
- 1. researchgate.net [researchgate.net]
- 2. Noninvasive liquid diet delivery of stable isotopes into mouse models for deep metabolic network tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for L-Lactic acid-2-13C1 Analysis by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of L-Lactic acid-2-13C1 using Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are intended for researchers, scientists, and professionals in drug development who are engaged in metabolic studies, particularly those involving isotopic labeling.
Introduction
L-lactic acid is a critical metabolite in cellular energy metabolism, and its levels can be indicative of various physiological and pathological states, including mitochondrial dysfunction and cancer cell glycometabolism.[1][2] The use of stable isotope-labeled compounds, such as this compound, in conjunction with GC-MS, allows for precise and sensitive quantification and metabolic flux analysis.[3][4][5]
This application note outlines the necessary steps for sample extraction from common biological matrices, derivatization to enhance volatility for GC analysis, and the subsequent instrumental analysis by GC-MS.
Experimental Protocols
Sample Preparation from Biological Matrices
The extraction of lactic acid from biological samples is a critical step to ensure accurate analysis. The following protocols are recommended for plasma/serum and cell culture media.
2.1.1. Plasma/Serum Sample Preparation
-
Sample Collection: Collect blood in sodium heparin tubes. To minimize changes in lactate levels, process the samples within 30 minutes of collection.[6]
-
Deproteinization: To 50 µL of plasma or serum, add a suitable internal standard. Lactic acid can be extracted directly from plasma using ethyl acetate under acidic conditions.[7][8] Alternatively, a liquid-liquid extraction with acidified methanol can be employed for the simultaneous analysis of several metabolites.[6]
-
Extraction: Vigorously mix the sample with the extraction solvent for 1-3 minutes.[9]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 19600g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to complete dryness under a stream of nitrogen gas or using a vacuum concentrator.[5]
2.1.2. Cell Culture Media Sample Preparation
-
Sample Collection: Collect the cell culture medium from the experimental setup.
-
Dilution: Dilute the collected medium with deionized water to bring the lactic acid concentration within the linear range of the assay.[10]
-
Internal Standard: Add a known amount of internal standard to the diluted sample.
-
Extraction (if necessary): For complex media, an extraction step similar to that for plasma may be required to remove interfering substances.
Derivatization of L-Lactic Acid
Due to its low volatility, lactic acid requires derivatization prior to GC-MS analysis.[11] Silylation is a common and effective method.
-
Methoximation (for samples containing keto-acids): To the dried extract, add a methoximation reagent (e.g., methoxyamine hydrochloride in pyridine) and incubate to protect carbonyl groups.[5]
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][11][12]
-
Incubation: Incubate the mixture at a temperature between 37-70°C for 30-120 minutes to ensure complete derivatization.[5] The resulting trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) derivatives are volatile and suitable for GC-MS analysis.[7][13]
GC-MS Analysis
3.1. Instrumental Parameters
The following are typical GC-MS parameters for the analysis of derivatized lactic acid. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[5][12] |
| Inlet Temperature | 250-280°C[5] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min)[5] |
| Oven Program | Initial temp 50-70°C, hold for 2-3 min, ramp at 15°C/min to 220-320°C[9][11][12] |
| Injection Mode | Splitless[11][12] |
| Mass Spectrometer | |
| Ion Source Temp | 230°C[12] |
| Ionization Mode | Electron Impact (EI) at 70 eV[12] |
| Mass Range | m/z 30-700[11][12] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
3.2. Data Analysis
Quantification of this compound is achieved by monitoring the specific mass-to-charge ratios (m/z) of the derivatized analyte and the internal standard. The use of an isotopically labeled internal standard, such as 3-[2H]-(2R)-lactic acid, is recommended for improved accuracy and precision.[7][8]
Quantitative Data Summary
The following table summarizes typical quantitative data for lactic acid analysis by GC-MS, compiled from various studies. These values can serve as a benchmark for method validation.
| Parameter | Value | Sample Matrix | Derivatization Method | Reference |
| Limit of Detection (LOD) | 0.67 µmol/L | Cell Culture Media | Ethyl Chloroformate | [1] |
| Limit of Quantification (LOQ) | 2.20 µmol/L | Cell Culture Media | Ethyl Chloroformate | [10] |
| Linearity Range | 0.100 to 5.00 mmol/L | Cell Culture Media | Ethyl Chloroformate | [10] |
| Recovery | 99.6% - 106% | Cell Culture Media | Ethyl Chloroformate | [1] |
| Precision (RSD) | <5.49% | Cell Culture Media | Ethyl Chloroformate | [1] |
| LOD | 0.04 mmol L–1 | Water | Pentan-1-ol with Toluene | [14] |
| Linearity Range | 0.06–7.77 mmol L–1 | Water | Pentan-1-ol with Toluene | [14] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Glycolysis and Lactic Acid Fermentation Pathway
Caption: Glycolysis and Lactic Acid Production.
References
- 1. Derivatization method for the quantification of lactic acid in cell culture media via gas chromatography and applications in the study of cell glycometabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lactic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Determination of carbon-13 labeled lactate in blood by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination on the microscale of plasmatic lactic acid as its t-butyldimethylsilyl derivative by stable-isotope dilution using capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. globethesis.com [globethesis.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. microbiologyjournal.org [microbiologyjournal.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
LC-MS method for detecting L-Lactic acid-2-13C1 labeled metabolites
An LC-MS/MS method for the sensitive and quantitative analysis of L-Lactic acid-2-13C1 labeled metabolites is presented for researchers, scientists, and drug development professionals. This application note provides detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation to facilitate the study of metabolic pathways.
Introduction
Stable isotope tracing using compounds labeled with heavy isotopes, such as carbon-13 (¹³C), is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes within biological systems.[1] L-lactic acid, a key metabolite in central carbon metabolism, is produced from pyruvate, which is derived from glycolysis. By introducing a ¹³C-labeled substrate, such as ¹³C-glucose, into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites like lactic acid.[2] This allows for a dynamic view of metabolism that is crucial for understanding disease states, drug mechanisms, and identifying new therapeutic targets.[2]
This application note details a robust and reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of L-lactic acid and its ¹³C-labeled isotopologues. The method is suitable for various biological matrices, including cell culture and tissue extracts.
Experimental Workflow
A typical ¹³C tracer study using LC-MS involves several key steps, from experimental design to data analysis and interpretation.[2] The overall workflow is designed to ensure the accurate measurement of isotope incorporation into metabolites of interest.
Caption: Generalized workflow for a ¹³C tracer study using LC-MS.[2]
Metabolic Pathway of L-Lactic Acid Generation
When cells are cultured with a tracer such as [1,2-¹³C₂]glucose, the labeled carbons are incorporated into downstream metabolites. Through glycolysis, [1,2-¹³C₂]glucose is converted to pyruvate, which is then reduced to lactate. This process results in the formation of [2,3-¹³C₂]lactate. Understanding the labeling pattern is crucial for interpreting the experimental results.[3]
Caption: Generation of labeled lactate from [1,2-¹³C₂]glucose via glycolysis.[3]
Experimental Protocols
Cell Culture and Isotopic Labeling (Adherent Cells)
This protocol provides a general guideline for labeling adherent cells. Optimization may be required for specific cell lines and experimental conditions.[2]
-
Cell Seeding : Seed cells in appropriate culture plates and grow to the desired confluency.
-
Medium Replacement : Aspirate the standard culture medium.
-
Washing : Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual medium.
-
Labeling : Add pre-warmed culture medium containing the ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose) and incubate for the desired time period.
Metabolite Quenching and Extraction
Rapidly halting metabolic activity is critical to prevent changes in metabolite levels and labeling patterns.[1]
For Adherent Cells: [4]
-
Aspirate the labeling medium completely.
-
Immediately wash the cells with ice-cold PBS.
-
Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells in the cold solvent and transfer the cell lysate to a pre-chilled tube.
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites for subsequent analysis.[4]
Sample Preparation for LC-MS Analysis
-
Protein Precipitation : To 100 µL of the metabolite extract, add 400 µL of ice-cold acetonitrile.[4]
-
Incubation : Vortex the mixture and incubate at -20°C for 20 minutes to facilitate protein precipitation.[4]
-
Centrifugation : Centrifuge at 14,000 x g for 15 minutes at 4°C.[4]
-
Drying : Transfer the supernatant to a new tube and dry it completely using a speed vacuum.
-
Reconstitution : Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase.
-
Filtration : Centrifuge the reconstituted sample at high speed to pellet any insoluble material and transfer the supernatant to an LC autosampler vial.[1]
LC-MS/MS Method
The following parameters provide a starting point for the analysis of lactic acid and its isotopologues.
| Parameter | Recommended Condition |
| LC Column | ACQUITY BEH Amide column (2.1 × 100 mm, 1.7 µm)[3] |
| Mobile Phase A | 95% acetonitrile, 5% aqueous solution of 20 mM ammonium acetate (pH 9.0)[3] |
| Mobile Phase B | 50% acetonitrile, 50% aqueous solution of 20 mM ammonium acetate (pH 9.0)[3] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL[5] |
| Column Temperature | 40°C |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS System | Triple Quadrupole Mass Spectrometer |
Table 1: Recommended LC-MS/MS Parameters.
Mass Spectrometry Detection
Detection is performed using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. The following ion transitions are monitored to determine the distribution of ¹³C-labeled lactate.[3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Unlabeled Lactate (M+0) | 89.0 | 43.0 |
| [1-¹³C]Lactate (M+1) | 90.0 | 43.0 |
| [2-¹³C]Lactate (M+1) | 90.0 | 44.0 |
| [1,2-¹³C₂]Lactate (M+2) | 91.0 | 44.0 |
Table 2: MRM Transitions for Lactate Isotopologues.[3]
Data Analysis and Presentation
-
Peak Integration : Raw LC-MS data is processed using appropriate software to integrate the peak areas for each isotopologue of lactate.[2]
-
Natural Abundance Correction : It is crucial to correct for the natural abundance of stable isotopes to accurately determine the fractional enrichment from the introduced tracer.[2]
-
Quantitative Data : The results of a ¹³C tracer study are often presented as the mass isotopologue distribution (MID), which shows the percentage of the metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms from the tracer.[2]
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |
| Lactate | 50 | 10 | 40 |
Table 3: Illustrative Mass Isotopologue Distribution (MID) for Lactate. Note: This data is for illustrative purposes and will vary depending on the biological system and experimental conditions.[2]
Method Performance
The performance of the analytical method should be validated to ensure reliable and reproducible results.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 µg/mL[6] |
| Limit of Quantitation (LOQ) | 0.033 µg/mL[6] |
| Linear Range | 0.033 - 20 µg/mL[6] |
| Recovery | 88 - 103%[6] |
Table 4: Typical Method Performance Characteristics.[6]
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the detection and quantification of L-Lactic acid-2-¹³C₁ and other labeled metabolites. By following the detailed protocols for sample preparation, chromatography, and mass spectrometry, researchers can obtain high-quality data to investigate metabolic pathways in various biological systems. Careful experimental design and data analysis are essential for accurate interpretation of the results from stable isotope tracing studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for NMR-Based Isotopomer Analysis of L-Lactic Acid-2-13C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of isotopomers, providing valuable insights into metabolic pathways. L-Lactic acid-2-13C1 is a stable isotope-labeled molecule commonly used as a tracer in metabolic research. By tracking the fate of the 13C label, researchers can elucidate the activity of key metabolic pathways, such as the Tricarboxylic Acid (TCA) cycle and gluconeogenesis.[1][2][3] This document provides detailed application notes and experimental protocols for the analysis of this compound using various NMR techniques.
Applications in Metabolic Research
The analysis of this compound by NMR spectroscopy enables the investigation of several key metabolic processes:
-
TCA Cycle Flux: When this compound is taken up by cells, it is converted to pyruvate-2-13C1. This labeled pyruvate can then enter the TCA cycle as acetyl-CoA or oxaloacetate. Tracking the distribution of the 13C label in TCA cycle intermediates and related amino acids (e.g., glutamate, aspartate) provides a quantitative measure of cycle flux and anaplerotic contributions.[2][4]
-
Gluconeogenesis: In tissues such as the liver, labeled lactate can be a substrate for gluconeogenesis, the synthesis of glucose. By analyzing the positional enrichment of 13C in glucose, the rate and pathways of gluconeogenesis can be determined.[1][3]
-
Pyruvate Metabolism: The fate of the 13C label from this compound can reveal the relative activities of different pyruvate-consuming pathways, including its conversion to acetyl-CoA (via pyruvate dehydrogenase), oxaloacetate (via pyruvate carboxylase), and alanine (via alanine aminotransferase).
-
Drug Development: In drug development, this technique can be used to assess the metabolic effects of drug candidates on cellular metabolism, for instance, by measuring changes in TCA cycle activity or glycolytic flux in response to treatment.
Quantitative Data for L-Lactic Acid
The following table summarizes key NMR parameters for L-lactic acid. Note that chemical shifts can vary slightly depending on the solvent, pH, and temperature.
| Parameter | C1 (Carboxyl) | C2 (CH) | C3 (CH3) | H2 | H3 |
| 13C Chemical Shift (ppm) | ~185.3 | ~71.2 | ~22.8 | - | - |
| 1H Chemical Shift (ppm) | - | ~4.10 | ~1.32 | - | - |
| 1J(C2,H2) (Hz) | - | ~145 | - | - | - |
| 1J(C3,H3) (Hz) | - | - | ~128 | - | - |
| 3J(H2,H3) (Hz) | - | - | - | ~6.9 | - |
Chemical shifts and coupling constants are approximate and based on data for lactic acid in D2O at neutral pH and 298K. Values can be found in databases such as the Biological Magnetic Resonance Bank (BMRB) and the Human Metabolome Database (HMDB).
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
For Cell Culture Experiments:
-
Cell Culture and Labeling: Culture cells in a suitable medium. Introduce this compound at a known concentration and for a specific duration to allow for cellular uptake and metabolism.
-
Metabolite Quenching: Rapidly halt metabolic activity to preserve the in vivo metabolic state. This can be achieved by flash-freezing the cell pellet in liquid nitrogen or by using a cold quenching solution (e.g., -80°C methanol).
-
Metabolite Extraction: Extract metabolites using a suitable solvent system, such as a methanol/chloroform/water extraction. The polar phase will contain L-lactic acid and other central metabolites.
-
Sample Reconstitution: Lyophilize the polar extract to dryness and reconstitute the sample in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification. Adjust the pH to a standardized value (e.g., 7.4).
-
Filtration: Filter the reconstituted sample into a clean NMR tube to remove any particulate matter.
For Purified this compound:
-
Dissolution: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., D2O, CDCl3).
-
Internal Standard: Add an internal standard for chemical shift referencing (e.g., TMS for organic solvents, DSS for aqueous solutions).
-
Transfer: Transfer the solution to a clean NMR tube.
1D 13C NMR Spectroscopy (Quantitative)
This experiment directly detects the 13C nuclei and is inherently quantitative if acquired under appropriate conditions.
-
Pulse Program: Use an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems) to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Flip Angle: A 90° pulse angle is typically used.
-
Relaxation Delay (d1): Set a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the carbon nuclei of interest to ensure full relaxation between scans. For quantitative analysis of small molecules like lactic acid, a delay of 30-60 seconds may be necessary. The use of a paramagnetic relaxation agent like Cr(acac)3 can significantly shorten T1 values and thus the required relaxation delay.[5]
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio. This will depend on the sample concentration.
-
Processing: Apply an exponential multiplication window function before Fourier transformation. Carefully phase and baseline correct the spectrum. Integrate the signals of interest.
2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC)
HSQC provides correlations between directly bonded protons and carbon atoms, offering excellent spectral dispersion and sensitivity. While not inherently quantitative in its standard form, modifications and careful experimental setup can allow for semi-quantitative analysis.[6]
-
Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement is commonly used.
-
Spectral Width: Set the 1H and 13C spectral widths to cover the expected chemical shift ranges of the metabolites.
-
Acquisition Time (aq): Typically 0.1-0.2 seconds in the direct (1H) dimension.
-
Number of Increments: 128-256 increments in the indirect (13C) dimension are common for metabolite analysis.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 4-16 scans per increment, depending on the sample concentration.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
2D 1H-13C Heteronuclear Multiple Bond Correlation (HMBC)
HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is useful for structural elucidation and assigning the position of the 13C label within larger molecules.
-
Pulse Program: A standard HMBC pulse sequence.
-
Long-Range Coupling Delay: The delays in the pulse sequence are optimized for long-range J-couplings, typically in the range of 4-10 Hz.
-
Spectral Width, Acquisition Time, Number of Increments, Relaxation Delay, Number of Scans: Similar parameters to HSQC can be used as a starting point, but may require further optimization.
-
Processing: Similar to HSQC, a sine-bell or Gaussian window function is typically applied before Fourier transformation.
Visualizations
Caption: A generalized workflow for the analysis of this compound using NMR spectroscopy.
Caption: The metabolic fate of this compound in central carbon metabolism.
References
- 1. bayes.wustl.edu [bayes.wustl.edu]
- 2. Tracing hepatic gluconeogenesis relative to citric acid cycle activity in vitro and in vivo. Comparisons in the use of [3-13C]lactate, [2-13C]acetate, and alpha-keto[3-13C]isocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactate Contributes to Glyceroneogenesis and Glyconeogenesis in Skeletal Muscle by Reversal of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 6. Evaluation of Non-Uniform Sampling 2D 1H–13C HSQC Spectra for Semi-Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Metabolic Fluxes Using L-Lactic Acid-2-13C1 Tracer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful methodology for elucidating the rates of intracellular metabolic pathways. The use of stable isotope tracers, such as L-Lactic acid-2-13C1, provides a dynamic view of cellular metabolism, enabling the quantification of carbon flow through central metabolic pathways. This information is invaluable for understanding cellular physiology in both healthy and diseased states, identifying drug targets, and optimizing bioprocesses.
L-Lactic acid, a key player in cellular bioenergetics, can be both a product of glycolysis and a crucial metabolic fuel. By tracing the fate of the 13C label from this compound, researchers can dissect the contributions of lactate to the tricarboxylic acid (TCA) cycle and other biosynthetic pathways. This application note provides detailed protocols for conducting metabolic flux analysis experiments using this compound, guidelines for data interpretation, and examples of quantitative data presentation.
Principle of this compound Tracing
When cells are cultured in the presence of this compound, the labeled lactate is taken up and converted to pyruvate with the 13C label on the second carbon ([2-13C]pyruvate). This labeled pyruvate sits at a critical metabolic node and can enter the TCA cycle through two primary pathways:
-
Pyruvate Dehydrogenase (PDH): [2-13C]pyruvate is decarboxylated to form [1-13C]acetyl-CoA. This introduces a single labeled carbon into the TCA cycle, initially resulting in M+1 citrate.
-
Pyruvate Carboxylase (PC): [2-13C]pyruvate is carboxylated to form [2-13C]oxaloacetate. This anaplerotic reaction directly replenishes TCA cycle intermediates with a labeled three-carbon unit, leading to M+1 labeled oxaloacetate, malate, and aspartate.
By analyzing the mass isotopomer distributions (MIDs) of TCA cycle intermediates and related metabolites using mass spectrometry, the relative fluxes through PDH and PC can be quantified.
Data Presentation
Quantitative data from a 13C metabolic flux analysis experiment should be summarized in clear, structured tables to allow for easy comparison and interpretation. Below are examples of how to present extracellular flux data and mass isotopomer distributions.
Table 1: Extracellular Metabolic Fluxes
This table summarizes the key rates of substrate consumption and product secretion, which are essential constraints for the metabolic flux model. Rates are typically normalized to cell number and time.
| Metabolite | Flux (nmol / 10^6 cells / hour) |
| Consumption | |
| Glucose | 150.0 ± 12.5 |
| This compound | 80.0 ± 7.2 |
| Glutamine | 25.0 ± 2.1 |
| Secretion | |
| Unlabeled Lactate | 50.0 ± 4.5 |
| Alanine | 15.0 ± 1.3 |
| Glutamate | 10.0 ± 0.9 |
Data are presented as mean ± standard deviation from three biological replicates.
Table 2: Mass Isotopomer Distribution of Key Metabolites
This table shows the fractional abundance of different mass isotopomers for key intracellular metabolites after labeling with this compound. The distribution of labeled carbons provides the primary data for flux calculations.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Pyruvate | 0.65 | 0.35 | 0.00 | 0.00 | - | - | - |
| Citrate | 0.55 | 0.30 | 0.10 | 0.03 | 0.01 | 0.01 | 0.00 |
| α-Ketoglutarate | 0.60 | 0.25 | 0.10 | 0.03 | 0.02 | 0.00 | - |
| Succinate | 0.62 | 0.23 | 0.12 | 0.02 | 0.01 | - | - |
| Fumarate | 0.62 | 0.23 | 0.12 | 0.02 | 0.01 | - | - |
| Malate | 0.58 | 0.28 | 0.11 | 0.02 | 0.01 | - | - |
| Aspartate | 0.58 | 0.28 | 0.11 | 0.02 | 0.01 | - | - |
| Glutamate | 0.60 | 0.25 | 0.10 | 0.03 | 0.02 | 0.00 | - |
M+n represents the fraction of the metabolite pool containing 'n' 13C atoms. Data are corrected for natural 13C abundance.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a 13C metabolic flux analysis experiment using this compound in cultured mammalian cells.
Protocol 1: Cell Culture and Isotopic Labeling
Objective: To label cultured cells with this compound until an isotopic steady state is reached.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Custom labeling medium (lacking lactate)
-
This compound (sterile, cell culture grade)
-
Unlabeled L-Lactic acid
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells at a density that ensures they will be in the mid-exponential growth phase at the time of harvest. This minimizes metabolic variations due to cell density and growth phase.
-
Media Preparation: Prepare the labeling medium by supplementing the lactate-free base medium with dFBS, antibiotics (if necessary), and the desired concentration of this compound. A parallel culture with unlabeled L-Lactic acid should be prepared as a control. The concentration of the tracer should be carefully chosen to be physiologically relevant and sufficient for detection.
-
Isotopic Labeling:
-
When cells reach the desired confluency, aspirate the standard culture medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed 13C-labeling medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This is typically at least two to three cell doubling times. The exact time should be determined empirically for the specific cell line and culture conditions.
-
-
Monitoring Cell Growth: During the labeling period, monitor cell growth and the concentrations of key media components (e.g., glucose, lactate, glutamine) to ensure the cells are in a metabolic steady state.
-
Cell Counting: At the time of harvest, determine the cell number and viability to normalize the metabolite data.
Protocol 2: Metabolite Extraction
Objective: To rapidly quench metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Ice-cold 0.9% (w/v) NaCl solution
-
-80°C quenching/extraction solvent (e.g., 80:20 methanol:water mixture)
-
Cell scraper
-
Refrigerated centrifuge
Procedure:
-
Quenching:
-
Place the culture plates on ice.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular metabolites.
-
-
Extraction:
-
Add the -80°C quenching/extraction solvent to the plate.
-
Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
-
Pellet Separation:
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet insoluble material (proteins, DNA, etc.).
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.
-
Store the supernatant at -80°C until analysis.
-
Protocol 3: Sample Preparation for Mass Spectrometry (GC-MS)
Objective: To derivatize the extracted metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Materials:
-
Dried metabolite extract
-
Pyridine
-
Methoxyamine hydrochloride
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Heating block or oven
-
Nitrogen gas or vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Drying: Dry the metabolite extract completely under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Derivatization (Two-step):
-
Step 1 (Methoximation): Add a solution of methoxyamine hydrochloride in pyridine to the dried extract. This step protects aldehyde and keto groups. Incubate at 37°C for 90 minutes.
-
Step 2 (Silylation): Add MTBSTFA to the sample. This reagent silylates hydroxyl, carboxyl, and amine groups, increasing their volatility. Incubate at 60°C for 30 minutes.
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system to determine the mass isotopomer distributions of the metabolites of interest.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for 13C-MFA.
Caption: Logical relationship in 13C-MFA.
Application Notes and Protocols for Studying the Warburg Effect in Tumors with L-Lactic acid-2-13C1
Introduction
The Warburg effect describes the metabolic shift in cancer cells towards aerobic glycolysis, where glucose is preferentially converted to lactate even in the presence of oxygen.[1] This metabolic reprogramming is a hallmark of cancer and is crucial for tumor growth and proliferation by providing ATP and essential building blocks for biosynthesis.[2][3] Lactate, far from being a mere waste product, is now recognized as a key player in the tumor microenvironment, acting as a metabolic fuel and a signaling molecule.[4]
Stable isotope tracing with Carbon-13 (¹³C) labeled substrates is a powerful technique to delineate metabolic pathways and quantify metabolic fluxes. L-Lactic acid-2-¹³C1 is a valuable tracer for investigating the reverse Warburg effect and lactate utilization in tumors. By tracing the fate of the ¹³C label on the second carbon of lactate, researchers can elucidate the extent to which tumor cells uptake and metabolize lactate to fuel the Tricarboxylic Acid (TCA) cycle and other biosynthetic pathways. These insights are critical for understanding tumor metabolism and developing novel therapeutic strategies targeting metabolic vulnerabilities.
These application notes provide detailed protocols for utilizing L-Lactic acid-2-¹³C1 to study its metabolic fate in cancer cells both in vitro and in vivo.
Principle of L-Lactic acid-2-¹³C1 Tracing
L-Lactic acid-2-¹³C1 is transported into cancer cells via Monocarboxylate Transporters (MCTs). Inside the cell, Lactate Dehydrogenase (LDH) catalyzes the conversion of L-lactate to pyruvate. The ¹³C label at the C2 position of lactate is transferred to the C2 position of pyruvate. This labeled pyruvate can then enter the mitochondria and be converted to Acetyl-CoA by Pyruvate Dehydrogenase (PDH), introducing the ¹³C label into the TCA cycle. Alternatively, it can be converted to oxaloacetate by Pyruvate Carboxylase (PC). Tracking the incorporation of ¹³C into TCA cycle intermediates and other metabolites provides a quantitative measure of lactate-fueled metabolism.
Data Presentation
Table 1: In Vitro Metabolic Flux Analysis using L-Lactic acid-2-¹³C1
This table summarizes hypothetical, yet representative, quantitative data from an in vitro ¹³C tracer experiment with L-Lactic acid-2-¹³C1 in a cancer cell line. The data illustrates the fractional contribution of lactate to various TCA cycle intermediates.
| Metabolite | Isotopologue | Fractional Enrichment (%) |
| Pyruvate | M+1 | 85 ± 5 |
| Citrate | M+1 | 40 ± 4 |
| α-Ketoglutarate | M+1 | 35 ± 3 |
| Succinate | M+1 | 30 ± 3 |
| Fumarate | M+1 | 30 ± 4 |
| Malate | M+1 | 35 ± 4 |
| Aspartate | M+1 | 30 ± 3 |
| Glutamate | M+1 | 35 ± 3 |
M+1 indicates metabolites containing one ¹³C atom from the L-Lactic acid-2-¹³C1 tracer.
Table 2: In Vivo Lactate Contribution to Tumor TCA Cycle
This table presents hypothetical data from an in vivo study where tumor-bearing mice were infused with L-Lactic acid-2-¹³C1. The data shows the enrichment of ¹³C in key metabolites within the tumor tissue.
| Tissue | Metabolite | ¹³C Enrichment (Atom Percent Excess) |
| Tumor | Lactate | 60 ± 8 |
| Tumor | Pyruvate | 50 ± 7 |
| Tumor | Citrate | 25 ± 5 |
| Tumor | Glutamate | 20 ± 4 |
| Plasma | Lactate | 70 ± 5 |
Experimental Protocols
Protocol 1: In Vitro ¹³C-Lactate Tracing in Cancer Cell Culture
This protocol details the steps for tracing the metabolism of L-Lactic acid-2-¹³C1 in cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Lactic acid-2-¹³C1
-
Culture plates (e.g., 6-well plates)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Metabolite Extraction Solution (e.g., 80% Methanol, -80°C)
-
Scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in standard medium supplemented with 10% dFBS.
-
Tracer Introduction: When cells reach the desired confluency, aspirate the standard medium and wash the cells once with pre-warmed PBS. Add fresh medium containing a physiological concentration of L-Lactic acid-2-¹³C1 (e.g., 5-10 mM). The standard lactate and pyruvate should be omitted from this medium.
-
Isotopic Labeling: Incubate the cells with the ¹³C-labeled medium for a predetermined time (e.g., 1, 4, or 24 hours) to approach isotopic steady-state.
-
Metabolite Quenching and Extraction:
-
Place the culture plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
-
Analysis: Resuspend the dried metabolite extract in a suitable solvent for analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isotopic enrichment in downstream metabolites.
Protocol 2: In Vivo ¹³C-Lactate Infusion in Tumor-Bearing Mice
This protocol describes the procedure for an in vivo stable isotope tracing study using L-Lactic acid-2-¹³C1 in a mouse model of cancer.
Materials:
-
Tumor-bearing mice (e.g., xenograft or genetically engineered model)
-
Sterile L-Lactic acid-2-¹³C1 solution in saline
-
Anesthesia (e.g., isoflurane)
-
Infusion pump and catheter
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Metabolite Extraction Solution (e.g., 80% Methanol, -80°C)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse.
-
Catheter Placement: Place a catheter in the tail vein for infusion of the tracer.
-
Tracer Infusion: Infuse the L-Lactic acid-2-¹³C1 solution. A common approach is a bolus injection followed by a continuous infusion to achieve and maintain a steady-state concentration of the tracer in the plasma. For example, a bolus of 250 mg/kg followed by a continuous infusion of 20 mg/kg/min for 90-120 minutes.
-
Tissue Collection: At the end of the infusion period, surgically resect the tumor and, if desired, other tissues of interest (e.g., adjacent normal tissue, liver, blood).
-
Metabolite Quenching: Immediately freeze the collected tissues in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction:
-
Homogenize the frozen tissue in ice-cold 80% methanol.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Processing and Analysis: Dry the supernatant and prepare it for MS or NMR analysis to determine the ¹³C enrichment in metabolites within the tumor tissue.
Visualizations
Caption: Metabolic fate of L-Lactic acid-2-¹³C1 in tumor cells.
Caption: General experimental workflows for ¹³C-lactate tracing.
Disclaimer
These protocols provide a general framework. Optimal conditions, such as tracer concentration and labeling time, may vary depending on the cell line, tumor model, and specific experimental goals. It is recommended to perform pilot experiments to determine the optimal parameters for your system. This information is intended for research use only.
References
Application Notes and Protocols for Measuring Pyruvate Dehydrogenase (PDH) Flux with Hyperpolarized [1-13C]Lactate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperpolarized carbon-13 Magnetic Resonance Spectroscopy (MRS) and Magnetic Resonance Spectroscopic Imaging (MRSI) are powerful, non-invasive techniques for probing real-time metabolic fluxes in vivo. The use of hyperpolarized [1-13C]lactate allows for the direct measurement of flux through lactate dehydrogenase (LDH) and subsequently pyruvate dehydrogenase (PDH), a critical enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle. This technology offers a unique window into cellular metabolism, with significant applications in oncology, cardiology, and studies of metabolic diseases.[1][2][3][4][5]
Upon intravenous injection, hyperpolarized [1-13C]lactate is transported into cells and is oxidized to [1-13C]pyruvate by LDH. This newly formed [1-13C]pyruvate can then be transported into the mitochondria and decarboxylated by PDH to form acetyl-CoA and 13CO2. The 13CO2 rapidly equilibrates with bicarbonate (H13CO3-), which can be detected by 13C-MRS. The appearance of the H13CO3- signal serves as a direct readout of PDH flux.[6][7][8] This methodology is sensitive enough to detect changes in PDH activity modulated by pharmacological agents or altered physiological states.[6]
Signaling Pathway
The metabolic fate of hyperpolarized [1-13C]lactate is depicted in the following pathway. Lactate enters the cell and is converted to pyruvate. Pyruvate can then be converted to alanine, or enter the mitochondria for conversion to acetyl-CoA by PDH, releasing labeled bicarbonate.
Caption: Metabolic pathway of hyperpolarized [1-13C]lactate.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing hyperpolarized [1-13C]lactate or the related probe [1-13C]pyruvate to assess metabolic flux.
Table 1: In Vivo PDH Flux Modulation in Rat Heart with Hyperpolarized [1-13C]Lactate
| Condition | Bicarbonate-to-Substrate Ratio Increase | Reference |
| DCA Administration | > 2.5-fold | [6] |
| DCA (dichloroacetate) is an inhibitor of pyruvate dehydrogenase kinase, which leads to the activation of PDH. |
Table 2: Metabolic Ratios in Murine Skeletal Muscle During Exercise with Hyperpolarized [1-13C]Pyruvate
| Parameter | Fold Increase (Exercise vs. Rest) | Reference |
| Bicarbonate/Pyruvate Ratio | ~1.5 | [9][10] |
| Lactate/Pyruvate Ratio | ~2.7 | [9][10] |
| Total Carbon Signal | ~1.5 | [9][10] |
Table 3: Metabolic Ratios in Human Skeletal Muscle During Exercise with Hyperpolarized [1-13C]Pyruvate [3]
| Parameter | Fold Increase (Exercise vs. Rest) | Fold Increase (Recovery vs. Rest) |
| Total 13C Signal | 2.8 | - |
| [1-13C]-Lactate-to-Total 13C Ratio | 1.7 | 2.3 |
| [13C]-Bicarbonate-to-Total 13C Ratio | 8.4 | Returned to resting level |
Table 4: Kinetic Parameters of [1-13C]Pyruvate to [1-13C]Lactate Conversion in Human Breast Cancer Cells (T47D)
| Parameter | Value | Reference |
| Km | 2.14 ± 0.03 mM | [2] |
| Vmax | 27.6 ± 1.1 fmol·min−1·cell−1 | [2] |
Experimental Protocols
General Experimental Workflow
A typical experiment involving hyperpolarized 13C MRS/MRSI follows a standardized workflow from probe preparation to data analysis.
Caption: General workflow for hyperpolarized 13C experiments.
Protocol 1: In Vivo Cardiac PDH Flux in a Rat Model
This protocol is adapted from studies investigating cardiac metabolism in healthy rats.[6]
1. Animal Preparation:
-
Use healthy male Wistar rats (e.g., 300g body weight).
-
Anesthetize the animal using 1-3% isoflurane in oxygen (~1.5 L/min).
-
Place a catheter in the tail vein for intravenous injection of the hyperpolarized substrate.
-
Monitor respiration, rectal temperature, heart rate, and oxygen saturation throughout the experiment.
2. Hyperpolarization of [1-13C]Lactate:
-
Perform dynamic nuclear polarization (DNP) using a commercial polarizer (e.g., HyperSense) operating at approximately 1.4 K.[6]
-
Prepare the sample by mixing 1.7 M sodium [1-13C]lactate in a water/glycerol mixture with a trityl radical (e.g., 15 mM OX063) and a gadolinium-based contrast agent (e.g., Dotarem) to aid polarization.[6]
-
The solid-state polarization build-up time for lactate is significantly longer than for pyruvate (e.g., ~2800 s vs. ~1100 s).[6]
-
Dissolve the hyperpolarized sample with a heated buffer (e.g., 40 mM Tris, pH 7.6) to yield a final injectable solution (e.g., 33 mM lactate).
3. MR Data Acquisition:
-
Position the animal within the MRI scanner (e.g., 3T clinical scanner) equipped with a 13C RF coil.
-
Inject the hyperpolarized [1-13C]lactate solution via the tail vein catheter (e.g., 0.3 mmol/kg body weight at a rate of 0.25 mL/s).[6]
-
Begin acquiring time-resolved 13C MR spectra from the heart immediately upon injection.
-
Use a pulse-acquire sequence with a suitable flip angle and repetition time (TR) to capture the dynamic conversion of lactate to pyruvate, alanine, and bicarbonate.
4. (Optional) PDH Modulation:
-
To validate the sensitivity of the method, administer a PDH activator like dichloroacetate (DCA) and repeat the hyperpolarized [1-13C]lactate injection and data acquisition to observe the expected increase in the bicarbonate signal.
5. Data Analysis:
-
Process the acquired spectra to identify and integrate the peak areas for [1-13C]lactate, [1-13C]pyruvate, [1-13C]alanine, and H13CO3- at each time point.
-
Calculate metabolite ratios (e.g., H13CO3- / [1-13C]lactate or H13CO3- / [1-13C]pyruvate) to assess relative flux.
-
Apply pharmacokinetic models to the dynamic signal curves to quantify the apparent rate constants of metabolic conversion.[1]
Protocol 2: In Vitro PDH Flux in Cultured Cancer Cells
This protocol is a general guide based on methodologies used for studying cancer cell metabolism.[2][11]
1. Cell Culture:
-
Culture human cancer cells (e.g., MCF-7, MDA-MB-231 breast cancer cells) under standard conditions.[11]
-
For experiments, seed a high density of cells (e.g., 10-50 million cells) in a suitable format for the NMR experiment, such as in an alginate bead matrix or a specialized perfusion system within an NMR tube.
2. Hyperpolarization of [1-13C]Lactate:
-
Prepare and hyperpolarize the [1-13C]lactate sample as described in Protocol 1.
-
The final concentration of the injected lactate solution can be adjusted based on the experimental design.
3. NMR Data Acquisition:
-
Place the cell sample within the NMR spectrometer.
-
Inject the hyperpolarized [1-13C]lactate solution into the cell suspension or perfusion system.
-
Immediately begin acquiring dynamic 13C NMR spectra with a high temporal resolution (e.g., every 1-3 seconds).
4. Data Analysis:
-
Integrate the signal intensities of [1-13C]lactate, [1-13C]pyruvate, and H13CO3- over time.
-
Calculate the initial rate of conversion from lactate to pyruvate and subsequently to bicarbonate.
-
Normalize the flux rates to cell number or protein content for comparisons between different cell lines or conditions.
-
The rate of pyruvate-to-lactate conversion (kPL) is a commonly used metric, and by analogy, rates of lactate oxidation and subsequent decarboxylation can be determined.[11]
Data Interpretation and Considerations
-
PDH Flux: The rate of H13CO3- production is a direct reflection of flux through the PDH-catalyzed reaction.[6][7]
-
LDH and MCT Activity: The initial conversion of [1-13C]lactate to [1-13C]pyruvate is dependent on the activity of both monocarboxylate transporters (MCTs) for substrate uptake and lactate dehydrogenase (LDH) for the enzymatic conversion.[12]
-
Comparison with [1-13C]Pyruvate: While [1-13C]pyruvate is more commonly used due to higher signal and faster polarization, [1-13C]lactate can be advantageous as physiological lactate levels are often much higher than pyruvate, potentially making it a more physiologically relevant probe.[6][13] However, using lactate can result in lower sensitivity for downstream metabolites due to the smaller intracellular pyruvate pool size.[13][14]
-
Quantitative Modeling: For robust quantification, it is crucial to employ kinetic models that account for the delivery of the hyperpolarized agent, its T1 relaxation, and the RF pulse scheme used for data acquisition.[1][15]
These application notes and protocols provide a framework for utilizing hyperpolarized [1-13C]lactate to measure PDH flux. The specific parameters of each experiment should be optimized based on the biological question, the model system, and the available instrumentation.
References
- 1. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of hyperpolarized 13C1-pyruvate transport and metabolism in living human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarized 13C MR Spectroscopy Depicts in Vivo Effect of Exercise on Pyruvate Metabolism in Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperpolarized [1-13C]-Pyruvate Magnetic Resonance Spectroscopic Imaging of Prostate Cancer In Vivo Predicts Efficacy of Targeting the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Literature Review of Hyperpolarized Carbon-13 MRI: The Road to Clinical Application | MDPI [mdpi.com]
- 6. Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis Methods for Hyperpolarized Carbon (13C) MRI of the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperpolarized 13C‐MRS can Quantify Lactate Production and Oxidative PDH Flux in Murine Skeletal Muscle During Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperpolarized 13C-MRS can Quantify Lactate Production and Oxidative PDH Flux in Murine Skeletal Muscle During Exercise. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Hyperpolarized [1-13C]pyruvate-to-[1-13C]lactate conversion is rate-limited by monocarboxylate transporter-1 in the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Probing Lactate Dehydrogenase Activity in Tumors by Measuring Hydrogen/Deuterium Exchange in Hyperpolarized l-[1-13C,U-2H]Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracing Lactate Metabolism in Mammalian Mitochondria with ¹³C Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate, traditionally viewed as a metabolic waste product of glycolysis, is now recognized as a crucial player in cellular bioenergetics and signaling. A growing body of evidence indicates that lactate can be transported into and metabolized within mammalian mitochondria, serving as a significant fuel source for the tricarboxylic acid (TCA) cycle.[1][2] Stable isotope tracing using ¹³C-labeled lactate is a powerful technique to elucidate the pathways of mitochondrial lactate metabolism, quantify its contribution to energy production, and understand its role in various physiological and pathological states, including cancer.[3][4]
These application notes provide a comprehensive overview and detailed protocols for designing and conducting ¹³C lactate tracing experiments to investigate mitochondrial metabolism in mammalian cells and tissues.
Key Applications
-
Elucidating Mitochondrial Lactate Oxidation: Tracing the entry of ¹³C lactate into the TCA cycle to confirm and quantify direct mitochondrial lactate metabolism.
-
Cancer Metabolism Research: Investigating the role of mitochondrial lactate utilization in cancer cells, which often exhibit altered metabolic phenotypes like the Warburg effect.[3][5]
-
Drug Development: Assessing the impact of therapeutic compounds on mitochondrial function and lactate metabolism.
-
Physiological and Disease Modeling: Studying lactate metabolism in various models of health and disease to understand its contribution to cellular energy homeostasis.
Signaling Pathways and Experimental Workflow
The metabolic fate of ¹³C lactate within a mammalian cell is depicted in the following diagrams.
References
Application Note: Experimental Design for ¹³C Metabolic Flux Analysis with Lactate Tracers
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1] By introducing a stable isotope-labeled substrate, such as ¹³C-lactate, into a biological system, researchers can trace the metabolic fate of the labeled atoms through the metabolic network.[1] This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a detailed snapshot of cellular physiology.[2] Lactate, once considered a metabolic waste product, is now recognized as a key energy substrate and signaling molecule that links different metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle.[3][4] Utilizing ¹³C-labeled lactate as a tracer allows for the precise investigation of its uptake and downstream metabolism, offering crucial insights into metabolic reprogramming in diseases like cancer and in response to therapeutic interventions.[5]
This document provides a comprehensive guide to the experimental design and core protocols for conducting successful ¹³C-MFA experiments using lactate tracers in mammalian cells.
Experimental Design and Workflow
A successful ¹³C tracer study is contingent upon meticulous planning and execution.[2] The selection of the tracer, the duration of labeling, and the analytical method are critical factors that influence the quality of the data. The general workflow for a ¹³C-MFA experiment is outlined below.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate-induced metabolic signaling is the potential mechanism for reshaping the brain function - role of physical exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
Troubleshooting & Optimization
Technical Support Center: L-Lactic Acid-2-13C1 Tracing Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low 13C incorporation from L-Lactic acid-2-13C1 in their metabolic labeling experiments.
Troubleshooting Guides & FAQs
Question 1: I am observing very low to no enrichment of downstream metabolites after labeling with this compound. What are the potential causes?
Answer:
Low 13C incorporation from this compound can stem from several factors, ranging from experimental setup to cellular physiology. Here's a breakdown of common causes and troubleshooting steps:
Possible Cause 1: Inefficient Cellular Uptake of Lactate
-
Low Expression of Monocarboxylate Transporters (MCTs): Lactate is primarily transported into cells by MCTs (e.g., MCT1, MCT4).[1][2][3][4][5] Different cell lines exhibit varying levels of MCT expression.[1]
-
Troubleshooting:
-
Verify MCT Expression: Check the literature for typical MCT expression levels in your cell line or perform a quick western blot or qPCR to assess MCT1 and MCT4 expression.
-
Choose Appropriate Cell Line: If your cell line has inherently low MCT expression, consider using a different cell line known to have higher lactate transport capacity.
-
-
-
Competition for Transporters: The presence of other monocarboxylates (e.g., pyruvate, ketone bodies) in your culture medium can competitively inhibit lactate uptake.[6]
-
Troubleshooting:
-
Use Lactate-Free Medium: Ensure your base medium does not contain high levels of unlabeled lactate or other competing substrates.
-
Serum Considerations: Fetal bovine serum (FBS) can contain significant amounts of unlabeled lactate and other metabolites. Reducing the serum concentration or using dialyzed FBS can mitigate this issue.[7][8]
-
-
Possible Cause 2: Suboptimal Labeling Conditions
-
Inadequate Tracer Concentration: The concentration of this compound may be too low to achieve detectable enrichment, especially if there is a large intracellular pool of unlabeled lactate.
-
Troubleshooting:
-
Optimize Tracer Concentration: Perform a dose-response experiment to determine the optimal tracer concentration for your specific cell line and experimental conditions. Typical starting concentrations can range from 1 mM to 10 mM.[9]
-
-
-
Insufficient Labeling Duration: The time allowed for labeling may not be sufficient for the 13C label to incorporate into downstream metabolites and reach a steady state.[10]
-
Troubleshooting:
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 30 minutes, 1, 4, 8, 24 hours) to identify the optimal labeling duration for your pathway of interest.[11]
-
-
Possible Cause 3: Issues with this compound Reagent
-
Degradation or Polymerization: Lactic acid solutions, especially at high concentrations and elevated temperatures, can polymerize over time, which may affect its bioavailability.[4]
-
Troubleshooting:
-
Proper Storage: Store the this compound according to the manufacturer's instructions, typically at -20°C or -80°C.
-
Fresh Preparation: Prepare fresh labeling media for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 4: Cellular Metabolism and Experimental Conditions
-
High Glycolytic Rate: If cells have a very high rate of glycolysis, they may produce a large amount of unlabeled lactate, which dilutes the 13C-labeled pool.[6][12]
-
Troubleshooting:
-
Lower Glucose Concentration: Consider reducing the glucose concentration in the medium to decrease the rate of glycolysis.
-
Oxygen Availability: Standard cell culture conditions can have limited oxygen availability, leading to increased anaerobic glycolysis and lactate production.[6] Ensure adequate oxygenation.
-
-
-
Cell Density: High cell confluence can lead to nutrient depletion and hypoxia, affecting cellular metabolism and lactate uptake.[6]
-
Troubleshooting:
-
Optimize Seeding Density: Plate cells at a density that ensures they are in the exponential growth phase and not over-confluent at the time of the experiment.
-
-
Question 2: How can I optimize my experimental protocol for 13C lactate tracing?
Answer:
Optimizing your protocol is key to a successful lactate tracing experiment. Here are some recommendations:
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Seed cells to reach 70-80% confluency at the time of labeling. | Avoids metabolic shifts caused by over-confluency and nutrient limitation.[6] |
| Labeling Medium | Use a base medium with no unlabeled lactate. Consider reducing serum concentration or using dialyzed FBS. | Minimizes dilution of the 13C-labeled lactate pool.[7][8] |
| Tracer Concentration | Start with a concentration range of 1-10 mM and optimize for your cell line. | Balances achieving sufficient enrichment with minimizing metabolic perturbations.[9][13] |
| Labeling Duration | Perform a time-course experiment to determine the optimal duration for your pathway of interest. | Different metabolic pathways have different kinetics.[10][13] |
| Metabolite Extraction | Use a rapid quenching method with a pre-chilled solvent like 80% methanol at -80°C.[14] | Immediately halts enzymatic activity to preserve the metabolic state at the time of collection. |
Experimental Protocols
Protocol 1: General Workflow for 13C Lactate Tracing in Adherent Cells
This protocol outlines the key steps for a typical this compound tracing experiment.
-
Cell Seeding:
-
Seed adherent cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to attach and grow overnight in a standard incubator (37°C, 5% CO2).
-
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing a base medium (e.g., DMEM without glucose and lactate) with the desired concentration of this compound and other necessary nutrients (e.g., glucose, glutamine, dialyzed FBS).
-
Warm the labeling medium to 37°C before use.
-
-
Labeling Experiment:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for the desired duration (determined from a time-course experiment).
-
-
Metabolite Quenching and Extraction:
-
At the end of the incubation period, quickly aspirate the labeling medium.
-
Place the plate on dry ice to rapidly quench metabolism.[14]
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.[14]
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for LC-MS Analysis:
-
Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried metabolites in a solvent compatible with your LC-MS method (e.g., a mixture of water and acetonitrile).
-
Analyze the samples by LC-MS to determine the 13C enrichment in your metabolites of interest.
-
Visualizations
Caption: Experimental workflow for 13C lactate tracing.
Caption: Troubleshooting logic for low 13C incorporation.
References
- 1. Tracing Nutrient Flux Following Monocarboxylate Transporter-1 Inhibition with AZD3965 [mdpi.com]
- 2. The expression of lactate transporters (MCT1 and MCT4) in heart and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD147 is tightly associated with lactate transporters MCT1 and MCT4 and facilitates their cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCT1 and MCT4 Expression and Lactate Flux Activity Increase During White and Brown Adipogenesis and Impact Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate fluxes mediated by the monocarboxylate transporter-1 are key determinants of the metabolic activity of beige adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limited oxygen in standard cell culture alters metabolism and function of differentiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Lactate Metabolism is Associated with Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Lactate: the ugly duckling of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
How to minimize background noise in 13C lactate tracing experiments
Welcome to the technical support center for 13C lactate tracing experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you minimize background noise and enhance the quality of your experimental data.
Troubleshooting Guides
This section addresses specific issues that can lead to high background noise or a poor signal-to-noise ratio (S/N) in your 13C lactate tracing experiments.
Issue 1: Low Signal-to-Noise Ratio (S/N) in Mass Spectrometry or NMR Data
A low S/N is a frequent challenge in 13C tracing studies, often obscuring the true isotopic enrichment in lactate and other metabolites.[1]
-
Potential Cause: Insufficient Sample Concentration.
-
Solution: Increase the amount of biological material (cells or tissue) used for metabolite extraction. Ensure that the final extract is concentrated enough for detection by your instrument. For cell cultures, consider increasing the cell seeding density.[1]
-
-
Potential Cause: Suboptimal Instrument Parameters.
-
Solution (for MS): Optimize ion source settings, collision energies, and detector voltages. Ensure the mass spectrometer is properly calibrated. Use the lowest necessary concentration of mobile phase additives to avoid increased background noise.[2]
-
Solution (for NMR): For 1D 13C NMR, increase the number of scans to improve the S/N for weaker signals. Apply a line broadening of 1.0 Hz during Fourier transformation to reduce noise while maintaining reasonable peak sharpness.[1]
-
-
Potential Cause: Inadequate Hardware.
-
Solution: For NMR experiments, utilize a 13C-optimized cryogenic or high-temperature superconducting (HTS) probe if available, as they offer significantly higher sensitivity than standard probes.[1] For LC-MS, ensure your system is clean and well-maintained to prevent contamination that can elevate background noise.[2]
-
Issue 2: High Background Noise Across the Spectrum
High background noise can arise from various sources, including the biological matrix, solvents, and the experimental environment.
-
Potential Cause: Biological Matrix Effects.
-
Potential Cause: Solvent and Reagent Contamination.
-
Potential Cause: System Contamination.
-
Solution: Regularly clean the LC-MS system, including the ion source, to prevent the buildup of contaminants that can cause elevated background noise and signal interferences. Inject system suitability test (SST) samples on a regular basis to monitor for contamination and system performance.[2]
-
Issue 3: Unexpected or Low 13C Enrichment in Lactate
Observing lower-than-expected or no 13C enrichment in lactate can be perplexing. This troubleshooting guide will help you identify the potential causes.
-
Potential Cause: Insufficient Labeling Time.
-
Solution: The time required to achieve significant and steady-state labeling of lactate can vary depending on the cell type and experimental conditions. Perform a time-course experiment (e.g., 0.5, 1, 4, 8, 12, 24 hours) to determine the optimal labeling duration.[4]
-
-
Potential Cause: Dilution from Unlabeled Carbon Sources.
-
Potential Cause: Inefficient Metabolite Extraction.
-
Solution: Ensure your extraction protocol is optimized for lactate. Rapidly quench metabolism to prevent further enzymatic activity that could alter labeling patterns. For tissues, freeze-clamping in liquid nitrogen is a common and effective method.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in 13C metabolic imaging experiments?
A1: Background noise in hyperpolarized 13C imaging can originate from several sources:
-
Thermal Noise: Random electronic noise inherent in the MR scanner's hardware and the subject being imaged.[7]
-
Physiological Noise: In vivo experiments can be affected by subject motion, such as breathing or cardiac pulsations.[7]
-
System Instabilities: Fluctuations in the magnetic field or RF system.[7]
-
Signal from Unlocalized Substrate: Residual hyperpolarized signal from the injected substrate that has not reached the tissue of interest.[7]
Q2: How can I differentiate between genuine 13C-labeled lactate signals and background noise?
A2: Distinguishing true signals from noise is crucial for accurate analysis.[1] Here are some strategies:
-
Isotopic Labeling Strategy: Use isotopic labeling strategies like Isotopic Ratio Outlier Analysis (IROA), where experimental samples are labeled with 5% 13C and compared to a control population labeled with 95% 13C.[1]
-
Blank Samples: Analyze blank samples (e.g., extraction solvent only, or extracts from unlabeled cells) to identify background peaks.
-
Mass Isotopomer Distribution (MID): True 13C labeling will result in a characteristic pattern of mass isotopomers (M+1, M+2, M+3 for lactate). Random noise will not exhibit this pattern.
Q3: My 13C enrichment data shows high variability between replicates. What could be the cause?
A3: High variability can obscure meaningful biological differences and often stems from inconsistencies in the experimental workflow.[4]
-
Inconsistent Cell Culture Conditions: Differences in cell density, growth phase, or medium conditions between replicates can lead to variations in metabolic activity. Standardize your cell seeding density and ensure all replicates are at a similar confluency at the time of labeling.[4]
-
Inconsistent Sample Handling: Ensure uniform and rapid quenching and extraction procedures for all samples.
-
Instrument Variability: Run quality control (QC) samples throughout your analytical run to monitor and correct for instrument drift.
Q4: Can I use post-acquisition data processing to reduce background noise?
A4: Yes, post-acquisition denoising techniques can significantly reduce background noise. For hyperpolarized 13C imaging, implementing a spatiotemporal denoising algorithm, such as patch-based global-local higher-order singular value decomposition (GL-HOSVD), can be effective.[7]
Quantitative Data on Noise Reduction
The following table summarizes the potential improvement in Signal-to-Noise Ratio (SNR) using a post-acquisition denoising technique in hyperpolarized 13C imaging.
| Metabolite | Mean SNR Gain (Fold Increase) |
| [1-13C]pyruvate | 9.6 ± 3.3 |
| [1-13C]lactate | 8.7 ± 2.4 |
| [1-13C]alanine | 11.4 ± 1.8 |
| Data adapted from a study on human abdominal HP-13C EPI datasets.[7] |
Key Experimental Protocols
Protocol 1: Cell Culture and 13C Lactate Labeling
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase and at a consistent confluency (e.g., 80%) at the time of labeling.
-
Medium Preparation: Prepare the labeling medium by supplementing base medium (lacking the unlabeled version of your tracer) with the 13C-labeled lactate and other necessary nutrients (e.g., dialyzed fetal bovine serum).
-
Labeling: Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the predetermined optimal labeling time in a cell culture incubator.
Protocol 2: Metabolite Extraction from Adherent Cells
-
Quenching: After the labeling period, rapidly aspirate the labeling medium.
-
Washing: Quickly wash the cell monolayer with ice-cold PBS to remove any remaining extracellular tracer.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate. Ensure the solvent covers the entire cell monolayer.
-
Scraping: Use a cell scraper to detach the cells into the extraction solvent.
-
Collection: Collect the cell lysate/solvent mixture into a microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris and precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.
Protocol 3: LC-MS/MS Analysis for 13C Lactate
-
Chromatographic Separation: Use a suitable chromatography column (e.g., a HILIC or reversed-phase column) to separate lactate from other metabolites.
-
Mass Spectrometry: Set the mass spectrometer to acquire data in negative ion mode.
-
Data Acquisition: Monitor the transitions for the different isotopologues of lactate (e.g., for [U-13C3]lactate, monitor the transitions for m/z 89 -> 43 for M+0, m/z 90 -> 44 for M+1, m/z 91 -> 45 for M+2, and m/z 92 -> 46 for M+3).
-
Data Processing: Integrate the peak areas for each isotopologue and correct for the natural abundance of 13C.
Visualizations
Caption: General experimental workflow for a 13C lactate tracing study.
Caption: A logical troubleshooting workflow for common issues in 13C tracing.
Caption: Simplified metabolic pathway of [U-13C6]Glucose to [U-13C3]Lactate.
References
Addressing co-elution of metabolites in L-Lactic acid-2-13C1 GC-MS analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-elution of metabolites during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of L-Lactic acid-2-13C1.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in GC-MS, and why is it a problem for this compound analysis?
A1: Co-elution is a phenomenon in chromatography where two or more different compounds elute from the GC column at the same time, resulting in overlapping chromatographic peaks.[1][2][3] This poses a significant challenge in the GC-MS analysis of this compound because it can lead to inaccurate quantification and misidentification of the labeled lactic acid and other metabolites.[2][4] The mass spectrometer detects the combined ion signal of the co-eluting compounds, which can interfere with the measurement of mass isotopologue distributions, crucial for metabolic flux analysis.[5]
Q2: What are some common metabolites that might co-elute with derivatized L-Lactic acid?
A2: Common metabolites that can co-elute with derivatized lactic acid include other organic acids, such as pyruvic acid, succinic acid, and fumaric acid, as well as some amino acids and sugars, depending on the sample matrix and the derivatization method used. The similarity in chemical properties of these molecules can make their chromatographic separation challenging.
Q3: How can I confirm that I have a co-elution problem?
A3: There are several ways to detect co-elution:
-
Visual Inspection of the Peak Shape: Look for asymmetrical peaks, such as those with a shoulder or tailing.[2][3] However, perfect co-elution can sometimes result in a symmetrical-looking peak.[3][5]
-
Mass Spectral Analysis: The most reliable method is to examine the mass spectra across the peak. If the mass spectrum changes from the beginning to the end of the peak, it indicates the presence of more than one compound.[2][5]
-
Extracted Ion Chromatograms (EICs): You can plot EICs for specific ions that are unique to this compound and potential co-eluting compounds. If the peak shapes or retention times of these EICs are different, it confirms co-elution.[5][6][7]
Q4: What are the initial quick checks I can perform to address co-elution?
A4: Before making significant changes to your method, you can perform these quick checks:
-
Check System Cleanliness: A dirty injector liner or a contaminated column can cause peak distortion and apparent co-elution.
-
Verify GC Parameters: Ensure that the temperature program, carrier gas flow rate, and injection volume are set correctly and are consistent with previous successful runs.
-
Assess Sample Preparation: Review your sample extraction and derivatization steps to ensure consistency and completeness of the reaction. Incomplete derivatization can lead to multiple peaks for a single analyte.[8]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Co-elution
If you have confirmed a co-elution issue, follow this systematic troubleshooting guide. It is recommended to change only one parameter at a time to clearly identify the solution.
Step 1: Optimize GC Parameters
Optimizing the chromatographic conditions is often the first and most effective step in resolving co-elution.
Experimental Protocol: GC Oven Temperature Program Optimization
-
Initial Analysis: Start with your standard temperature program.
-
Decrease the Ramp Rate: If co-elution is observed, decrease the temperature ramp rate around the elution time of lactic acid. A slower ramp increases the interaction time of the analytes with the stationary phase, which can improve separation.
-
Introduce an Isothermal Hold: Incorporate a short isothermal hold (e.g., 1-2 minutes) just before the elution of the co-eluting peaks to enhance resolution.
-
Lower the Initial Oven Temperature: A lower starting temperature can sometimes improve the separation of early-eluting compounds.
Table 1: Example GC Oven Temperature Programs for Lactic Acid Analysis
| Parameter | Standard Program | Optimized Program for Better Resolution |
| Initial Temperature | 60°C | 50°C |
| Initial Hold Time | 2 min | 3 min |
| Ramp 1 Rate | 10°C/min | 5°C/min |
| Ramp 1 Temperature | 220°C | 180°C |
| Ramp 2 Rate | 20°C/min | 15°C/min |
| Final Temperature | 280°C | 280°C |
| Final Hold Time | 5 min | 7 min |
Note: These are example programs and should be adapted for your specific column and instrument.[9][10][11]
Step 2: Evaluate and Optimize Derivatization
For non-volatile compounds like lactic acid, derivatization is essential for GC-MS analysis.[12][13][14] The choice of derivatization reagent can significantly impact chromatographic separation.
Common Derivatization Methods for Organic Acids:
-
Silylation: This is a widely used method where active hydrogens are replaced by a silyl group, typically trimethylsilyl (TMS).[13][14] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common.[8]
-
Alkylation (Esterification): This method converts carboxylic acids into esters, which are generally more stable than silyl derivatives.[12][14][15] Reagents like methyl chloroformate (MCF) can be used.[13]
Experimental Protocol: Two-Step Derivatization (Methoximation followed by Silylation)
This is a common protocol for analyzing organic acids and sugars to reduce the number of tautomeric peaks.[8]
-
Lyophilization: Ensure your sample extract is completely dry, as water can interfere with the derivatization reactions.[8]
-
Methoximation:
-
Silylation:
Table 2: Comparison of Derivatization Methods
| Derivatization Method | Advantages | Disadvantages | Best For |
| Silylation (e.g., MSTFA) | Readily volatilizes samples, suitable for a wide range of functional groups.[12][13] | Derivatives can be sensitive to moisture and may not be stable over long periods.[13][15] | Broad metabolite profiling including sugars and organic acids. |
| Alkylation (e.g., MCF) | Derivatives are highly stable, reaction is often instantaneous without heating.[13][15] | Primarily targets compounds with acidic hydrogens like carboxylic acids and phenols.[15] | Targeted analysis of organic and amino acids. |
Step 3: Change the GC Column
If optimizing the GC parameters and derivatization method does not resolve the co-elution, consider using a GC column with a different stationary phase. The selectivity of the column is a critical factor in chromatographic separation.[1]
-
Standard Columns: Non-polar columns (e.g., 5% phenyl-methylpolysiloxane) are commonly used for metabolite analysis.[10][11]
-
Alternative Columns: Consider a mid-polarity column (e.g., 50% phenyl-methylpolysiloxane) to alter the elution order of compounds.
Guide 2: Utilizing Mass Spectrometry to Overcome Co-elution
In cases where chromatographic separation cannot be fully achieved, the mass spectrometer can be used to differentiate co-eluting compounds.
Protocol: Using Extracted Ion Chromatograms (EICs) for Quantification
-
Identify Unique Ions: For this compound and the co-eluting compound, identify ions in their mass spectra that are unique to each molecule. Since you are using a stable isotope-labeled standard, you can leverage the mass shift.
-
Select Quantitation and Qualifier Ions: Choose a unique and abundant ion for quantification (quantitation ion) and one or two other unique ions for confirmation (qualifier ions) for each compound.
-
Extract Ion Chromatograms: Instead of using the Total Ion Chromatogram (TIC), use the EICs for the selected quantitation ions to generate separate peaks for each compound.[6][7]
-
Quantify: Perform peak integration and quantification using the areas of the peaks in the EICs.[7] This approach is valid as long as the co-eluting compounds do not have overlapping fragment ions at the selected m/z values.[6]
Visualizations
Caption: Troubleshooting workflow for addressing co-elution in GC-MS analysis.
Caption: Experimental workflow for two-step derivatization of metabolites.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Co-elution problem for GC-MS - Chromatography Forum [chromforum.org]
- 7. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 8. youtube.com [youtube.com]
- 9. Optimizing the fermentation parameters in the Lactic Acid Fermentation of Legume-based Beverages– a statistically based fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. microbiologyjournal.org [microbiologyjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. weber.hu [weber.hu]
Improving mass resolution for 13C lactate isotopomer analysis
Welcome to the technical support center for 13C lactate isotopomer analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for robust and accurate mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing lactate by Gas Chromatography-Mass Spectrometry (GC-MS)?
A1: Lactate is a polar and non-volatile molecule. GC-MS requires analytes to be volatile to travel through the GC column. Derivatization converts lactate into a less polar and more volatile compound, making it suitable for GC-MS analysis. Common derivatization reagents include alkyl chloroformates (e.g., ethyl chloroformate) and silylating agents (e.g., MTBSTFA, BSTFA).[1][2][3]
Q2: What are the advantages of using Liquid Chromatography-Mass Spectrometry (LC-MS) for lactate isotopomer analysis?
A2: LC-MS offers several advantages for lactate analysis. It often does not require derivatization, which simplifies sample preparation and reduces potential sources of error.[4] LC-MS/MS, in particular, provides high sensitivity and specificity, allowing for the accurate quantification of lactate isotopologues even in complex biological matrices.[4][5][6]
Q3: What is "mass isotopologue distribution" (MID) and why is it important?
A3: Mass isotopologue distribution (MID), or a mass distribution vector (MDV), describes the fractional abundance of all isotopic forms of a metabolite.[7] In 13C labeling experiments, it tells you the proportion of lactate molecules that contain zero, one, two, or three 13C atoms (M+0, M+1, M+2, M+3). This information is crucial for calculating metabolic fluxes and understanding the activity of different metabolic pathways.[7]
Q4: How critical is achieving isotopic steady state in my experiments?
A4: Reaching isotopic steady state, where the 13C enrichment in a metabolite becomes stable over time, is important for many types of metabolic flux analysis.[7] The time to reach steady state can vary significantly between different metabolic pathways. For example, glycolytic intermediates may reach steady state within minutes, while TCA cycle intermediates can take several hours.[7] Not reaching a steady state can lead to misinterpretation of labeling patterns.[7]
Q5: Why do I need to correct for the natural abundance of 13C?
A5: Carbon naturally contains about 1.1% of the 13C isotope. This natural abundance contributes to the M+1 peak in the mass spectrum of unlabeled lactate.[8] In 13C tracing experiments, it is essential to distinguish the 13C enrichment from your labeled substrate from the naturally occurring 13C. Failing to correct for this can lead to an overestimation of isotopic enrichment and inaccurate flux calculations.[8]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal (Poor Sensitivity) | Inefficient derivatization (GC-MS): The reaction may be incomplete. | Optimize derivatization conditions (reagent concentration, reaction time, temperature).[2] Ensure reagents are not degraded. |
| Poor ionization (LC-MS): The pH of the mobile phase may not be optimal for lactate ionization. | Adjust the mobile phase pH. Ammonium acetate at pH 9.0 is often used.[4] Consider a different ionization source if available. | |
| Sample loss during preparation: Metabolites may be lost during extraction or protein precipitation. | Use a stable isotope-labeled internal standard (e.g., 13C3-lactate) to track and correct for sample loss.[9] | |
| Leaks in the MS system: A vacuum leak can significantly reduce sensitivity. | Perform a leak check on your GC-MS or LC-MS system according to the manufacturer's instructions.[10] | |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column overload: Injecting too much sample can saturate the column. | Dilute your sample or reduce the injection volume. |
| Column contamination: Buildup of non-volatile material on the column. | Use a guard column and ensure proper sample cleanup. If contamination is suspected, bake out the GC column or flush the LC column according to the manufacturer's protocol. | |
| Inappropriate mobile phase (LC-MS): Mismatch between sample solvent and mobile phase. | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[9] | |
| Inconsistent Retention Times | Changes in mobile phase composition (LC-MS): Inaccurate mixing or degradation of mobile phase components. | Prepare fresh mobile phase daily. Ensure the solvent mixing system is functioning correctly. |
| Fluctuations in column temperature: Inconsistent oven temperature can affect retention time. | Ensure the GC oven or LC column heater is maintaining a stable temperature. | |
| Column degradation: Over time, the stationary phase of the column can degrade. | Replace the column if performance continues to degrade despite other troubleshooting efforts. | |
| High Background Noise | Contaminated solvents or reagents: Impurities in solvents or derivatization reagents. | Use high-purity, MS-grade solvents and reagents. Run a blank to identify the source of contamination. |
| Co-eluting interfering compounds: Other molecules in the sample have the same retention time as lactate. | Improve chromatographic separation by optimizing the temperature gradient (GC) or solvent gradient (LC).[8] | |
| Inaccurate Isotopologue Ratios | Incorrect correction for natural 13C abundance: The molecular formula used for correction may be incorrect (e.g., forgetting to include atoms from the derivatizing agent). | Double-check the complete molecular formula of the derivatized lactate for the correction algorithm.[8] |
| Mass spectrometer resolution is too low: Inability to resolve isotopologues from other interfering ions. | Use a high-resolution mass spectrometer if available.[11][12] Ensure the instrument is properly calibrated. | |
| Incorrect peak integration: Software may not be accurately integrating the peaks for each isotopologue. | Manually review and adjust the peak integration parameters for all isotopologues.[8] |
Experimental Protocols
Protocol 1: GC-MS Analysis of 13C-Lactate using Ethyl Chloroformate Derivatization
This protocol is adapted from methods described for lactate derivatization with alkyl chloroformates.[1][2]
1. Sample Preparation (from cell culture)
-
Quench metabolism by rapidly aspirating the culture medium and washing cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to the culture plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Dry the extract completely using a vacuum concentrator.
2. Derivatization
-
To the dried extract, add 100 µL of a pyridine/ethanol solution (e.g., 1:4 v/v).
-
Vortex to dissolve the pellet.
-
Add 10 µL of ethyl chloroformate (ECF).
-
Vortex immediately for 30 seconds.
-
Add 100 µL of chloroform and 100 µL of bicarbonate solution (e.g., 1 M).
-
Vortex for 30 seconds.
-
Centrifuge to separate the phases.
-
Transfer the lower organic layer (chloroform) to a GC-MS vial with an insert.
3. GC-MS Parameters
-
GC Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan, depending on the objective. For isotopologue analysis, monitor the m/z range corresponding to the derivatized lactate isotopologues.
Protocol 2: LC-MS/MS Analysis of 13C-Lactate
This protocol is based on hydrophilic interaction liquid chromatography (HILIC) methods for polar metabolites.[4][11]
1. Sample Preparation
-
Follow the sample preparation steps (quenching, extraction) as described in Protocol 1.
-
After drying the extract, reconstitute the pellet in 100 µL of a solvent compatible with the initial mobile phase (e.g., 95% acetonitrile/5% water).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial.
2. LC-MS/MS Parameters
-
LC Column: ACQUITY BEH Amide column (2.1 x 100 mm, 1.7 µm) or similar HILIC column.[4]
-
Mobile Phase A: 95% acetonitrile, 5% water with 20 mM ammonium acetate, pH 9.0.[4]
-
Mobile Phase B: 50% acetonitrile, 50% water with 20 mM ammonium acetate, pH 9.0.[4]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 95% A
-
2-8 min: Linear gradient to 50% A
-
8-10 min: Hold at 50% A
-
10.1-15 min: Return to 95% A for re-equilibration.
-
-
Mass Spectrometer: Triple quadrupole or high-resolution MS (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or Full Scan for untargeted analysis. For MRM, specific precursor-product ion transitions for each lactate isotopologue will need to be determined.
Visualizations
Caption: General experimental workflow for 13C lactate isotopomer analysis.
Caption: Troubleshooting logic for poor mass resolution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization method for the quantification of lactic acid in cell culture media via gas chromatography and applications in the study of cell glycometabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. research.regionh.dk [research.regionh.dk]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Strategies to achieve isotopic steady state in 13C lactate experiments.
Welcome to the technical support center for 13C lactate metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for achieving isotopic steady state and ensuring the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic steady state and why is it important in 13C lactate experiments?
A1: Isotopic steady state is the condition where the isotopic enrichment of intracellular metabolites remains constant over time after the introduction of a labeled substrate, such as 13C lactate.[1][2] Reaching this state is a critical assumption in many 13C metabolic flux analysis (MFA) studies because it ensures that the measured labeling patterns accurately reflect the underlying metabolic fluxes.[1][3]
Q2: How can I verify that my experiment has reached isotopic steady state?
A2: To confirm isotopic steady state, it is essential to perform a time-course experiment.[1] This involves measuring the isotopic labeling of key metabolites at multiple time points after introducing the 13C lactate tracer.[1] If the isotopic enrichment is no longer changing between later time points (e.g., 18 and 24 hours in cell culture), it indicates that isotopic steady state has been achieved.[1] The time required to reach this state can vary depending on the metabolite and the specific metabolic pathway being investigated.[2] For example, glycolytic intermediates may reach steady state within minutes, while TCA cycle intermediates can take several hours.[2]
Q3: What is the relationship between lactate and pyruvate in 13C labeling experiments?
A3: There is a rapid isotopic equilibration between lactate and pyruvate.[4][5] When 13C-labeled lactate is infused, the pyruvate pool also becomes highly enriched with the 13C label.[4] In some studies, pyruvate enrichment has been observed to be as high as 91% of the lactate enrichment.[4][6] This rapid exchange is due to the activity of lactate dehydrogenase (LDH).[6] Consequently, the kinetics measured using a lactate tracer may more accurately reflect whole-body pyruvate kinetics.[4]
Q4: What are the key considerations when designing a 13C lactate infusion experiment?
A4: A successful 13C lactate infusion experiment requires careful planning. Key considerations include the choice of the labeled tracer, the infusion protocol (bolus vs. continuous infusion), the duration of the infusion to achieve steady state, and the selection of appropriate sampling sites.[6][7] For in vivo studies, a primed-continuous infusion is often used to maintain a stable isotopic enrichment in the plasma.[7]
Troubleshooting Guide
This guide addresses common issues encountered during 13C lactate experiments and provides potential causes and solutions.
Issue 1: Low Isotopic Enrichment in Target Metabolites
| Potential Cause | Recommended Solution |
| Insufficient Incubation/Infusion Time | The time needed to reach isotopic steady state varies for different metabolites and pathways.[2] Perform a time-course experiment to determine the optimal labeling duration for your specific system.[1] |
| Dilution from Unlabeled Sources | Endogenous unlabeled pools or other carbon sources in the culture medium (e.g., amino acids in serum) can dilute the 13C label.[8] For cell culture experiments, consider using dialyzed fetal bovine serum to minimize the presence of small unlabeled molecules.[3][9] |
| Slow Metabolic Flux | The inherent metabolic rate of the cells or tissue under investigation might be slow, leading to gradual label incorporation.[8] Ensure that the experimental conditions are optimized for the biological system's typical metabolic activity.[8] |
| Isotope Impurity of the Tracer | Verify the isotopic purity of your 13C lactate with the manufacturer's certificate of analysis.[1][3] |
Issue 2: High Variability Between Biological Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, growth phase, and media composition across all replicate cultures.[1] Aim for 70-80% confluency at the time of metabolite extraction for cell culture experiments to ensure cells are in an exponential growth phase.[10] |
| Inconsistent Animal Handling (In Vivo) | For animal studies, ensure consistency in factors such as age, weight, fasting state, and the tracer administration procedure.[11] |
| Metabolic Reprogramming | Be aware that the experimental conditions themselves, including the choice of tracer, might alter cellular metabolism.[1] |
Issue 3: Difficulty in Data Interpretation and Flux Calculation
| Potential Cause | Recommended Solution |
| Inaccurate Metabolic Network Model | The accuracy of flux analysis results is highly dependent on the accuracy of the metabolic model used for data interpretation.[3] Ensure your model includes all relevant biochemical reactions for your system.[1] |
| Errors in Measured Data | Carefully re-examine your experimental data, including uptake/secretion rates and labeling data, for potential errors or outliers.[1] |
| Inaccurate Mass Isotopomer Distribution (MID) Measurements | Use a high-resolution mass spectrometer to accurately distinguish between different isotopologues.[1] Utilize software specifically designed for 13C MFA data analysis that includes robust algorithms for natural abundance correction.[1] |
Experimental Protocols
Protocol 1: In Vitro Cell Culture Labeling with 13C-Lactate
This protocol provides a general framework for labeling cultured mammalian cells with 13C-lactate.
1. Preparation of Labeling Medium:
-
Start with a basal medium that does not contain lactate (e.g., custom formulation of DMEM or RPMI-1640).
-
Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled small molecules.[9]
-
Add other necessary supplements like glucose, L-glutamine, and antibiotics.
-
Dissolve the [U-13C3]-Lactate in the prepared medium to the desired final concentration.
2. Cell Seeding and Adaptation:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvest.[10]
-
Allow cells to grow and adapt to the culture conditions before starting the labeling experiment.
3. Isotopic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed 13C-lactate labeling medium to the cells.
-
Incubate the cells for the predetermined duration required to reach isotopic steady state. This can range from a few hours to over 24 hours depending on the cell type and pathways of interest.[2][9]
4. Quenching and Metabolite Extraction:
-
Quickly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to quench metabolic activity.[7]
-
Scrape the cells into the methanol and transfer the lysate to a pre-chilled tube.[1]
-
Vortex vigorously and centrifuge at high speed at 4°C to pellet cell debris.[1]
-
Transfer the supernatant containing the metabolites to a new tube.[1]
-
Dry the metabolite extracts, for example, using a SpeedVac.[1]
-
Store the dried pellets at -80°C until analysis.[1]
Protocol 2: In Vivo 13C-Lactate Infusion in Mice
This protocol outlines a primed-continuous infusion of 13C-lactate in mice.
1. Animal Preparation:
-
Use mice of a consistent age and weight.
-
To reduce background from dietary sources, fast the animals for a defined period (e.g., 6-8 hours) before the infusion, with free access to water.[7]
2. Tracer Preparation:
-
Prepare a sterile stock solution of [U-13C3]-Lactate in 0.9% saline.
3. Tracer Administration:
-
Bolus Dose: Administer an initial bolus of the 13C-lactate solution to rapidly increase the plasma concentration of the tracer.[7]
-
Continuous Infusion: Immediately after the bolus, begin a continuous infusion at a determined rate for 90-120 minutes to maintain isotopic steady state.[7]
4. Sample Collection:
-
At the end of the infusion period, collect blood samples into EDTA-coated tubes and immediately place them on ice.[7]
-
Euthanize the animal and quickly dissect the tissues of interest.[7]
-
Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism.
5. Metabolite Extraction from Tissue:
-
Weigh a small amount of frozen tissue (e.g., 20-50 mg).[7]
-
Homogenize the tissue in ice-cold 80% methanol.[7]
-
Follow a standard polar metabolite extraction procedure, for example, using a combination of methanol, water, and chloroform to separate polar and non-polar metabolites.[7]
Visualizations
Caption: A high-level workflow for a typical 13C lactate metabolic flux analysis experiment.
Caption: Rapid isotopic equilibration between the lactate and pyruvate pools mediated by LDH.
Caption: A decision tree to troubleshoot common issues in 13C lactate labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the isotopic equilibration between lactate and pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
Correcting for natural 13C abundance in L-Lactic acid-2-13C1 studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when correcting for natural ¹³C abundance in L-Lactic acid-2-¹³C₁ studies.
Frequently Asked Questions (FAQs)
Q1: What is the natural abundance of ¹³C, and why is it crucial to correct for it in my L-Lactic acid-2-¹³C₁ experiment?
A1: In nature, carbon is composed of stable isotopes, primarily ¹²C (~98.9%) and ¹³C (~1.1%).[1] This means that any carbon-containing molecule, including L-Lactic acid, will naturally have a small fraction of molecules containing one or more ¹³C atoms. This natural abundance contributes to the mass isotopologue distribution (MID) detected by a mass spectrometer, creating M+1, M+2, etc., peaks in the absence of any labeled tracer.[1] In stable isotope tracing experiments using L-Lactic acid-2-¹³C₁, it is critical to distinguish the ¹³C enrichment from the tracer from the ¹³C that is naturally present.[1] Failure to correct for this can lead to a significant overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[1]
Q2: What information is essential to perform an accurate natural abundance correction?
A2: To perform an accurate correction, you need the following key pieces of information:
-
Accurate Molecular Formula: The complete elemental formula of the lactate derivative being analyzed is required to calculate the theoretical natural isotope distribution.[1]
-
Measured Mass Isotopologue Distribution (MID): This is the raw peak area or intensity data for each isotopologue (M+0, M+1, M+2, etc.) of your lactate derivative from both unlabeled (natural abundance) and labeled samples.
-
Isotopic Purity of the Tracer: Commercially available isotopic tracers are not 100% pure. The certificate of analysis for your L-Lactic acid-2-¹³C₁ will provide its isotopic purity (e.g., 99%), which must be accounted for in the correction calculations.
Q3: When should I be most concerned about natural abundance correction?
A3: Correction for natural abundance is essential in all quantitative mass spectrometry applications that measure mass isotopologue distributions. It is especially critical for:
-
Stable Isotope Labeling Experiments: To accurately determine the incorporation of the labeled tracer.[1]
-
Low-Level Enrichment Studies: To differentiate between low levels of true labeling and the background signal from natural isotopes.
-
Analysis of Larger Molecules or Derivatives: For larger molecules, the probability of containing at least one heavy isotope increases, making the M+0 peak potentially smaller than the M+1 or M+2 peaks.[1]
Q4: Can the derivatization of lactic acid for GC-MS analysis affect the natural abundance correction?
A4: Yes, absolutely. The derivatization agent adds extra atoms to the lactic acid molecule, and the natural isotopic abundance of these atoms must be included in the correction calculations. For example, if you are using a silylation reagent like BSTFA, you are adding silicon atoms, which have their own natural isotopes (²⁹Si and ³⁰Si). The elemental formula used for the correction must be that of the final derivatized product.
Troubleshooting Guides
Problem: My corrected data shows negative abundance values for some isotopologues.
-
Possible Cause 1: Incorrect Elemental Formula. The formula used for correction must precisely match the analyte being measured, including any derivatization agents.
-
Solution: Carefully verify the elemental formula for your derivatized lactic acid. Ensure all elements (C, H, N, O, Si, etc.) are accounted for.
-
-
Possible Cause 2: Low Signal Intensity or Inaccurate Peak Integration. Noisy or poorly integrated peaks can lead to mathematical artifacts during correction.
-
Solution: Re-examine the raw mass spectrometry data. Ensure that peak integration is accurate and that background subtraction was performed correctly. Optimize MS acquisition parameters to improve signal-to-noise if necessary.[1]
-
-
Possible Cause 3: Co-eluting Contaminants. An overlapping peak from another compound can distort the measured MID of your lactate derivative.
-
Solution: Improve chromatographic separation to resolve the interfering compound. If the interference is known, its contribution may need to be modeled and subtracted before correction.[1]
-
Problem: The isotopic distribution of my unlabeled control sample does not match the theoretical distribution after correction.
-
Possible Cause 1: Instrument Calibration or Stability Issues. A drift in the mass spectrometer's calibration can lead to inaccurate mass assignments and distorted peak intensities.
-
Solution: Ensure the mass spectrometer is properly calibrated across the relevant mass range. Use quality control samples to monitor for instrument drift during your analytical run.
-
-
Possible Cause 2: In-Source Fragmentation or Adduct Formation. The derivatized lactate may be fragmenting in the ion source or forming unexpected adducts (e.g., sodium adducts), which can alter the observed isotopic pattern.
-
Solution: Optimize ion source parameters to minimize in-source fragmentation. Check the full spectrum for common adducts and ensure you are integrating the correct ion species.[1]
-
Problem: My calculated ¹³C enrichment seems unexpectedly low after correction.
-
Possible Cause 1: Isotopic Impurity of the Tracer. If the L-Lactic acid-2-¹³C₁ tracer is less pure than specified, the actual enrichment will be lower.
-
Solution: Obtain the certificate of analysis for your labeled substrate and input the correct isotopic purity into your correction software or calculations.[1]
-
-
Possible Cause 2: Dilution from Unlabeled Sources. Endogenous unlabeled lactate pools or other carbon sources in the culture medium can dilute the labeled tracer.
-
Solution: For cell culture experiments, consider using a defined medium and dialyzed fetal bovine serum to minimize the presence of unlabeled metabolites. A pre-incubation period in a substrate-depleted medium before adding the tracer can also help.
-
-
Possible Cause 3: Insufficient Incubation Time. The time required to reach isotopic steady state can vary.
-
Solution: Perform a time-course experiment to determine the optimal labeling duration for your specific experimental system.
-
Data Presentation
Table 1: Natural Abundance of Common Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Nitrogen | ¹⁴N | 99.63 |
| ¹⁵N | 0.37 | |
| Oxygen | ¹⁶O | 99.76 |
| ¹⁷O | 0.04 | |
| ¹⁸O | 0.20 | |
| Silicon | ²⁸Si | 92.23 |
| ²⁹Si | 4.68 | |
| ³⁰Si | 3.09 |
Table 2: Example Mass Isotopomer Distribution (MID) Correction for L-Lactic acid-2-¹³C₁
This table illustrates the conceptual steps of correcting raw mass spectrometry data for natural ¹³C abundance. The exact correction values will depend on the specific derivative used.
| Isotopologue | Raw Abundance (%) (Measured) | Contribution from Natural Abundance (%) | Corrected Abundance (%) (True Enrichment) |
| M+0 | 50.0 | 1.1 (from unlabeled M-1) | 48.9 |
| M+1 | 45.0 | 2.2 (from unlabeled M+0) + ... | 42.8 |
| M+2 | 5.0 | ... | ... |
Experimental Protocols
Protocol 1: General Workflow for a ¹³C L-Lactic Acid Tracing Experiment
-
Cell Culture and Labeling:
-
Seed cells and grow to the desired confluency (typically 80-90%).
-
Replace the standard medium with a pre-warmed labeling medium containing L-Lactic acid-2-¹³C₁ at the desired concentration.
-
Incubate for a predetermined time to allow for tracer incorporation. The time required to reach isotopic steady state can range from minutes to hours depending on the metabolic pathway of interest.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to the cells to quench metabolic activity.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet protein and other cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Derivatization (for GC-MS):
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
Re-suspend the dried extract in a suitable solvent.
-
Add the derivatization reagent (e.g., a silylation agent like BSTFA with 1% TMCS).
-
Incubate at an elevated temperature (e.g., 70°C) for a specified time to ensure complete derivatization.
-
-
Mass Spectrometry Analysis:
-
Inject the derivatized sample into the GC-MS or LC-MS system.
-
Acquire data in full scan mode to capture the entire mass isotopologue distribution of the derivatized lactic acid.
-
-
Data Analysis:
-
Integrate the peaks for each isotopologue of your target metabolite to obtain their respective intensities or areas.
-
Perform natural abundance correction using a suitable software or a matrix-based calculation method.
-
Protocol 2: Correcting for Natural ¹³C Abundance
-
Data Acquisition:
-
Analyze an unlabeled control sample to determine the natural isotopologue distribution for your derivatized lactate.
-
Analyze your ¹³C-labeled samples.
-
-
Data Extraction:
-
Extract the peak areas for each isotopologue (M+0, M+1, M+2, etc.) for both unlabeled and labeled samples.
-
Normalize these values to obtain the fractional abundances (Mass Isotopomer Distribution - MID).
-
-
Correction Calculation:
-
The correction is typically performed using a matrix-based approach, which can be implemented in software like IsoCor or via custom scripts. The general principle involves solving a system of linear equations: M_measured = C * M_corrected Where M_measured is the vector of measured isotopologue abundances, C is the correction matrix derived from the natural abundances of all atoms in the molecule, and M_corrected is the vector of true, corrected abundances.
-
-
Data Validation:
-
After correction, the M+0 abundance of the unlabeled control sample should be close to 100%, and all other isotopologues should be near zero. This confirms the correction algorithm is working correctly.
-
Visualizations
References
Technical Support Center: Hyperpolarized ¹³C Lactate Imaging
Welcome to the technical support center for hyperpolarized ¹³C lactate imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this advanced metabolic imaging technique.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during hyperpolarized ¹³C lactate imaging experiments, from signal acquisition to data analysis.
Section 1: Signal & Acquisition Issues
Q1: My lactate signal is very low, resulting in a poor signal-to-noise ratio (SNR). What can I do to improve it?
A1: Low SNR is a frequent challenge in hyperpolarized ¹³C imaging due to the transient nature of the signal and the low natural abundance of ¹³C.[1][2] Here are several strategies to boost your lactate SNR:
-
Optimize Acquisition Parameters:
-
Flip Angle: The choice of flip angle is critical. A larger flip angle can increase signal from the metabolite of interest but also depletes the hyperpolarized state of the injected pyruvate more rapidly. For dynamic imaging of ¹³C-lactate, flip angles around 10° have been shown to provide a good balance between signal strength and preservation of the hyperpolarized pyruvate pool for later time points.[1] In some studies, a 25° flip angle yielded similar SNR to a 10° flip angle.[1]
-
Acquisition Timing: The timing of your imaging sequence relative to the injection of hyperpolarized pyruvate is crucial. The peak of lactate production varies depending on the tissue and disease model. It's recommended to perform initial dynamic spectroscopy to determine the time-to-peak for lactate in your specific model and then center your imaging acquisition around this time window.[1][3] For instance, in some prostate cancer models, maximum ¹³C-lactate levels were observed 27–33 seconds post-injection.[1]
-
-
Advanced Acquisition & Reconstruction Techniques:
-
Variable Resolution Imaging: This approach uses a metabolite-selective imaging sequence to acquire high-resolution images for the abundant injected substrate (pyruvate) and lower-resolution images for the less abundant downstream metabolites like lactate. This can significantly improve the SNR of the metabolite images.[4]
-
Compressed Sensing: This technique allows for undersampling of k-space, which can be used to enhance spatial resolution without increasing acquisition time, taking advantage of the high SNR available from hyperpolarization.[5]
-
Denoising Algorithms: Post-processing denoising methods, such as patch-based higher-order singular value decomposition (HOSVD), can significantly increase the SNR of both pyruvate and lactate images.[6]
-
-
Hardware Considerations:
-
Receiver Coils: Using multichannel receiver arrays combined with optimal combination techniques can lead to substantial gains in apparent SNR.[7]
-
Q2: I'm observing significant artifacts in my images. What are the common causes and solutions?
A2: Image artifacts in hyperpolarized ¹³C imaging can arise from several sources. Here are some common issues and how to address them:
-
Motion Artifacts: Patient or animal motion during the short acquisition window can cause blurring or ghosting. Ensure proper subject immobilization and consider motion correction techniques in your post-processing pipeline.
-
Chemical Shift Artifacts: The different chemical shifts of pyruvate and lactate can cause spatial misregistration. Using a chemical shift imaging (CSI) or echo-planar spectroscopic imaging (EPSI) sequence can help to resolve the different metabolite signals spectrally and spatially.[3]
-
RF Pulse Imperfections: Imperfect RF pulses can lead to incomplete excitation or signal loss. Regular calibration of your RF system is essential.
Section 2: Data Analysis & Quantification
Q3: How should I quantify the conversion of pyruvate to lactate? Should I use the lactate-to-pyruvate ratio or a kinetic model?
A3: Both the lactate-to-pyruvate area-under-the-curve (AUC) ratio and kinetic modeling to determine the pyruvate-to-lactate conversion rate (kPL) are common methods, but they have different sensitivities and assumptions.[8]
-
AUC Ratio: This is a simpler method that involves calculating the ratio of the area under the curve for lactate to that of pyruvate.[8] However, the AUC ratio can be sensitive to variations in the delivery of the hyperpolarized pyruvate bolus.[8]
-
Kinetic Modeling (kPL): This approach fits the dynamic data to a mathematical model to estimate the rate of conversion. "Inputless" kinetic models that do not require assumptions about the input function have been shown to be more robust and less sensitive to bolus characteristics.[8]
For robust quantification, especially when comparing across different subjects or time points where injection dynamics might vary, using an inputless kinetic model to calculate kPL is generally recommended.[8]
Q4: My kinetic model fits are poor, showing high variability. How can I improve the reliability of my kPL maps?
A4: Poor kinetic model fits can be due to low SNR, motion, or an inappropriate model.
-
Improve SNR: As discussed in Q1, improving the SNR of your dynamic data is the first step to more reliable kinetic modeling. Denoising your data prior to fitting can significantly reduce the standard error in the fitted kPL.[6]
-
Use a Robust Model: An "inputless" kinetic model that fixes relaxation rates can provide high accuracy and is not sensitive to bolus characteristics.[8] Trying to fit the input function simultaneously can sometimes increase the variability of the parameter maps.[8]
-
Data Quality Check: Before fitting, visually inspect your dynamic data for any obvious artifacts or motion that could be affecting the fit quality.
Quantitative Data Summary
The following tables summarize key quantitative data from cited literature to aid in experimental design and data interpretation.
Table 1: Signal-to-Noise Ratio (SNR) Improvement Techniques
| Technique | SNR Improvement Factor | Metabolite(s) | Reference |
| Variable Resolution Imaging | 3.5x | Lactate | [4] |
| 8.7x | Alanine | [4] | |
| 6.0x | Bicarbonate | [4] | |
| Patch-based HOSVD Denoising | 8x (simulation) | Pyruvate & Lactate | [6] |
| >5x (in vivo) | Lactate & Bicarbonate | [6] | |
| Tensor Rank Truncation-Image Enhancement (TRI) & Optimal Receiver Combination (ORC) | Up to 63x | Bicarbonate & Alanine | [7] |
Table 2: Hyperpolarized Substrate Comparison in Cardiac Imaging
| Parameter | [1-¹³C]lactate | [1-¹³C]pyruvate | Reference |
| Injected Substrate SNR | 88 ± 4% of pyruvate | 100% | [9] |
| Bicarbonate SNR | 52 ± 19% of pyruvate experiment | 100% | [9] |
Experimental Protocols
This section provides a general overview of a typical experimental protocol for hyperpolarized ¹³C lactate imaging. Specific parameters will need to be optimized for your particular scanner, model, and research question.
Protocol 1: Dynamic Nuclear Polarization (DNP) and Dissolution
-
Sample Preparation: A sample containing [1-¹³C]pyruvic acid and a trityl radical is prepared.[1]
-
Polarization: The sample is cooled to approximately 1.4 K in a 3.35 T magnetic field and irradiated with microwaves for over an hour to build up hyperpolarization.[1]
-
Dissolution: The hyperpolarized sample is rapidly dissolved with a heated, buffered solution to create an injectable solution with a final substrate concentration of around 80 mM.[1]
-
Quality Control: The polarization level of the liquid state is measured using a low-field NMR spectrometer before injection. Polarization levels of 17-21% are typically achieved.[1]
Protocol 2: In Vivo Imaging
-
Animal Preparation: The subject is anesthetized and positioned within the MRI scanner. Physiological monitoring (respiration, heart rate, temperature) is maintained throughout the experiment.[10]
-
Injection: The hyperpolarized [1-¹³C]pyruvate solution is injected intravenously as a bolus over several seconds.[11]
-
Data Acquisition:
-
A rapid imaging sequence is initiated just before or at the start of the injection.
-
Spectroscopic imaging sequences like 3D echo-planar spectroscopic imaging (EPSI) or chemical shift imaging (CSI) are used to acquire dynamic data of pyruvate and its metabolic products (lactate, alanine, bicarbonate).[1][3]
-
Temporal resolution is critical; acquisitions are often performed every 3-5 seconds to capture the metabolic conversion.[1][3]
-
-
Data Processing:
-
The acquired data is processed offline.[1]
-
This includes Fourier transformation, phase correction, and frequency referencing.
-
Metabolite maps are generated and can be overlaid on anatomical images (e.g., from a ¹H scan).
-
Visualizations
Diagrams of Key Processes
The following diagrams illustrate important workflows and pathways in hyperpolarized ¹³C lactate imaging.
Caption: High-level experimental workflow for a hyperpolarized ¹³C imaging study.
Caption: Troubleshooting guide for low signal-to-noise ratio (SNR) in lactate imaging.
Caption: Metabolic fate of hyperpolarized [1-¹³C]pyruvate in vivo.
References
- 1. radiology.ucsf.edu [radiology.ucsf.edu]
- 2. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging Considerations for In Vivo 13C Metabolic Mapping Using Hyperpolarized 13C-Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A variable resolution approach for improved acquisition of hyperpolarized 13C metabolic MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compressed sensing for resolution enhancement of hyperpolarized 13C flyback 3D-MRSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Tensor image enhancement and optimal multichannel receiver combination analyses for human hyperpolarized 13C MRSI [escholarship.org]
- 8. Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac metabolic imaging using hyperpolarized [1-13 C]lactate as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyperpolarized 13C‐MRS can Quantify Lactate Production and Oxidative PDH Flux in Murine Skeletal Muscle During Exercise - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of L-Lactic acid-2-13C1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of L-Lactic acid-2-13C1.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be more toxic than unlabeled L-Lactic acid?
No, the isotopic labeling of L-Lactic acid with 13C at the C2 position is not expected to alter its biological activity or toxicity compared to the unlabeled compound. The primary purpose of the 13C label is for metabolic tracing studies, allowing researchers to track the fate of the lactate molecule within cellular pathways. The chemical properties and therefore the biological effects, including cytotoxicity, should be comparable to those of standard L-Lactic acid.
Q2: What is the primary mechanism of cell death induced by high concentrations of L-Lactic acid?
High concentrations of L-Lactic acid primarily induce cell death through a rapid decrease in both extracellular and intracellular pH, a condition known as lactic acidosis.[1][2] The protonated form of lactic acid can readily cross cell membranes, leading to a significant drop in cytosolic pH.[1] This intracellular acidification can disrupt numerous cellular functions, including enzymatic activity, mitochondrial function, and membrane integrity, ultimately leading to apoptosis or necrosis.[2]
Q3: At what concentration does L-Lactic acid typically become cytotoxic?
The cytotoxic concentration of L-Lactic acid is highly dependent on the cell type, the duration of exposure, and the buffering capacity of the cell culture medium. For instance, in cultures of forebrain neurons and glia, cell death was observed at pH values below 5.2 after a 1-hour incubation with lactic acid.[1] In a human keratinocyte cell line (HaCaT), decreased viability was observed with L-Lactic acid concentrations ranging from 7.5 to 17.5 mM. For some cancer cell lines, concentrations as high as 10-30 mM are found in the tumor microenvironment.[3] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.
Q4: Can L-Lactic acid have protective effects on cells?
Under certain conditions, such as glucose deprivation, supplementation with lactic acid has been shown to suppress cell death and autophagy in B16 melanoma cells.[4] This effect is primarily attributed to the resulting acidic extracellular pH.[4] Lactate can also serve as an alternative energy source for some cell types, particularly those with high metabolic rates, by being converted to pyruvate and entering the TCA cycle.
Q5: How does the stability of this compound in cell culture media affect experiments?
L-Lactic acid is a stable molecule in standard cell culture media. However, its addition will acidify the medium. It is important to either adjust the pH of the medium after adding the lactic acid or use a bicarbonate-free buffer system if the experiment is sensitive to pH changes and needs to be conducted outside of a CO2 incubator. The stability of the 13C label is very high, and it will not be lost or exchanged under normal cell culture conditions.
Troubleshooting Guides
Issue 1: Unexpectedly Low Cell Viability After Treatment
Possible Causes & Troubleshooting Steps:
-
Excessive pH Drop: High concentrations of L-Lactic acid will significantly lower the pH of your culture medium, which is a primary cause of cytotoxicity.[1][2]
-
Solution: Measure the pH of your media after adding this compound. If it's below the optimal range for your cells (typically pH 7.2-7.4), adjust it with a sterile, cell-culture grade base like NaOH. Be cautious not to overshoot the target pH. For long-term experiments, consider using a medium with a stronger buffering capacity or more frequent media changes.
-
-
Incorrect Concentration Calculation: Ensure your stock solution concentration is accurate and that dilutions are calculated correctly.
-
Solution: Verify the molecular weight of this compound and re-calculate your dilutions. If possible, have another researcher double-check your calculations.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to acidic conditions and lactate itself.
-
Solution: Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a broad range of concentrations to identify the cytotoxic range.
-
-
Contamination: Microbial contamination can lead to acidification of the culture medium and cell death, confounding your results.
-
Solution: Regularly check your cultures for signs of contamination (e.g., turbidity, color change of the medium, microscopic examination). Use aseptic techniques throughout your experiments.
-
Issue 2: Inconsistent or Non-Reproducible Viability Assay Results
Possible Causes & Troubleshooting Steps:
-
Assay Interference from Acidic pH: Some viability assays, particularly those based on enzymatic activity (like MTT or XTT), can be affected by changes in pH.[5][6][7]
-
Solution:
-
pH-Neutralization Control: Include a control where the pH of the lactic acid-containing medium is neutralized back to the normal culture medium pH before adding the viability assay reagent. This will help determine if the observed effect is due to the lactate molecule itself or the acidic environment.
-
Use a pH-Insensitive Assay: Consider using a viability assay that is less sensitive to pH changes, such as the Trypan Blue exclusion assay or a crystal violet staining assay, which are based on membrane integrity and cell number, respectively.
-
-
-
Precipitation of Assay Reagent: The formazan product of tetrazolium-based assays (like MTT) can be affected by the acidic environment.
-
Solution: Ensure complete solubilization of the formazan crystals. Using an acidified isopropanol or SDS solution for solubilization can help.[8]
-
-
Variable Incubation Times: Inconsistent incubation times with the treatment or the viability assay reagent can lead to variability.
-
Solution: Standardize all incubation times across all experiments and plates. Use a timer to ensure consistency.
-
Quantitative Data Summary
Table 1: Effect of L-Lactic Acid and pH on Cell Viability
| Cell Line/Type | L-Lactic Acid Concentration / pH | Exposure Time | Effect on Viability | Citation |
| Forebrain Neurons & Glia | pH < 5.2 (from Lactic Acid) | 1 hour | Increased cell death | [1] |
| Forebrain Neurons & Glia | pH 4.9 (from Lactic Acid) | 10 minutes | Over 50% cell death | [1] |
| HaCaT (Human Keratinocytes) | 7.5 - 17.5 mM | Various | Decreased viability | |
| HepG2 (Hepatocellular Carcinoma) | pH 6.4 and lower | 24 hours | Significantly decreased viability | [6] |
| Myoblast Monolayers | pH 5.8 | 24 hours | Clear decrease in metabolic activity | [7] |
| Muscle Tissues | pH 5.3 | 24 hours | Significant decrease in metabolic activity | [7] |
Note: Specific IC50 values for L-Lactic acid are highly cell-line dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay after this compound Treatment
Objective: To assess the cytotoxic effects of high concentrations of this compound on a chosen cell line.
Materials:
-
Adherent cells in exponential growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 M in sterile PBS or water)
-
Sterile PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 mM).
-
Optional but recommended: Prepare a parallel set of dilutions and adjust the pH of each to 7.4 to serve as a pH-neutralized control.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared lactic acid solutions (or control medium) to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After incubation, add 100 µL of the MTT solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to ensure complete dissolution of the formazan crystals. It may be necessary to incubate for a further 2-4 hours at room temperature in the dark for complete solubilization.[3]
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Signaling Pathways & Workflows
Lactic Acid Induced Apoptosis Signaling Pathway
High concentrations of intracellular lactic acid, leading to acidosis, can trigger apoptosis through both caspase-dependent and -independent pathways. This involves an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the release of pro-apoptotic factors.[2]
Caption: Lactic acid-induced apoptosis pathway.
Experimental Workflow for Assessing Cell Viability
This workflow outlines the key steps and decision points when investigating the effect of this compound on cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative effects of lactic acid via the induction of apoptosis and cell cycle arrest in a human keratinocyte cell line (HaCaT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. Targeting the lactic acid metabolic pathway for antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acidic pH derived from cancer cells as a double‐edged knife modulates wound healing through DNA repair genes and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
Ensuring complete extraction of labeled lactate from tissue samples
Welcome to the technical support center for ensuring the complete extraction of labeled lactate from tissue samples. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in ensuring accurate measurement of labeled lactate in tissue?
A1: The most critical first step is to rapidly and effectively quench all metabolic activity at the moment of tissue collection. Lactate is an active metabolite, and its levels can change significantly after tissue removal due to ongoing glycolysis.[1] Failure to immediately halt enzymatic reactions can lead to artificially high and inaccurate measurements of lactate. The recommended method is to snap-freeze the tissue in liquid nitrogen immediately upon collection.
Q2: Which extraction method is better for lactate, Perchloric Acid (PCA) or organic solvents like methanol/chloroform?
A2: Both methods are widely used, and the choice depends on the specific experimental goals and analytical platform.
-
Perchloric Acid (PCA) Extraction: This is a robust and traditional method excellent for deproteinization and inactivating enzymes.[2] However, it can result in the loss of some metabolites and requires a neutralization step that can introduce salts into the sample, which might interfere with downstream analysis.[2][3]
-
Organic Solvent Extraction (e.g., Methanol/Chloroform/Water): This method is often favored in untargeted metabolomics because it can extract a broader range of metabolites, including both polar (like lactate) and non-polar compounds, from a single sample.[4] Some studies suggest it offers superior metabolite recovery and reproducibility compared to PCA for many compounds.[4] However, it may be less efficient at inactivating all enzymes, which can be a source of error if not performed quickly at cold temperatures.
Q3: How can I be sure my extraction is complete?
A3: To validate the completeness of your extraction, you can perform a second extraction on the tissue pellet that remains after the first round. Analyze the supernatant from this second extraction. If significant amounts of labeled lactate are detected, it indicates that the initial extraction was incomplete. A recovery of over 90% after the first extraction is generally considered efficient.[5]
Q4: My lactate levels are inconsistent across replicates. What are the common causes?
A4: Inconsistent results can stem from several factors:
-
Inconsistent Quenching: Variations in the time between tissue collection and freezing.
-
Inefficient Homogenization: The tissue must be completely homogenized to ensure the extraction solvent has access to all cells. The method of homogenization (e.g., bead beating, rotor-stator) should be optimized for the tissue type.
-
Sample Stability: Lactate in extracts can degrade if not stored properly. Extracts should be kept at -80°C for long-term storage. The stability of lactate in whole blood samples has been shown to be dependent on the storage temperature and the presence of preservatives.[6][7]
-
Precipitate Carryover: In PCA extractions, incomplete removal of potassium perchlorate after neutralization can interfere with analysis.
-
Analytical Variability: Ensure your analytical instrument (e.g., LC-MS/MS, NMR) is properly calibrated and maintained.
Q5: Can I use the same extraction protocol for different types of tissue?
A5: While general principles apply, the optimal protocol can vary between tissue types due to differences in hardness, fibrousness, and cellularity. For example, tough, fibrous tissues like skeletal muscle may require more rigorous homogenization than softer tissues like the liver or brain.[8][9] It is always recommended to validate your extraction protocol for each new tissue type to ensure optimal recovery and reproducibility.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeled Lactate Detected | 1. Incomplete extraction. | - Re-extract the tissue pellet to check for remaining lactate. - Optimize homogenization time and intensity. - Ensure the correct solvent-to-tissue ratio is used. |
| 2. Metabolite degradation during sample preparation. | - Ensure rapid and thorough quenching in liquid nitrogen. - Keep samples on dry ice or at -80°C throughout the extraction process. - Minimize the time between extraction and analysis. | |
| 3. Issues with the analytical method (e.g., LC-MS/MS). | - Verify instrument calibration and sensitivity. - Confirm that the mass transitions being monitored for your labeled lactate are correct. - Run a standard of labeled lactate to confirm instrument performance. | |
| High Variability Between Replicates | 1. Inconsistent sample handling. | - Standardize the time from tissue collection to snap-freezing. - Ensure uniform homogenization for all samples. - Use precise pipetting techniques. |
| 2. Post-extraction degradation. | - Analyze samples immediately after extraction or store them properly at -80°C. - Avoid multiple freeze-thaw cycles of the extracts. | |
| 3. Incomplete neutralization (PCA method). | - Carefully monitor pH during neutralization. - Ensure complete precipitation and removal of potassium perchlorate by centrifuging at a low temperature (4°C). | |
| Unexpected Labeled Isotopologues | 1. Metabolic scrambling or activity from other pathways. | - Ensure that the time course for labeling is appropriate to capture the desired metabolic state. - Consider the potential for label incorporation through pathways other than direct glycolysis. |
| 2. In-source fragmentation during MS analysis. | - Optimize MS source parameters to minimize fragmentation. | |
| Poor Peak Shape in Chromatography | 1. Salt interference (PCA method). | - Ensure thorough removal of potassium perchlorate precipitate. - Consider desalting the sample if problems persist. |
| 2. Matrix effects. | - Dilute the sample to reduce matrix effects. - Use an internal standard that is structurally similar to lactate to normalize the signal. |
Data Summary: Comparison of Extraction Methods
The following table summarizes the key characteristics of the two most common extraction methods for lactate from tissue. While exact recovery percentages can be tissue- and protocol-dependent, this table provides a general comparison based on published findings.
| Parameter | Perchloric Acid (PCA) Extraction | Methanol/Chloroform-Based Extraction | References |
| Principle | Protein precipitation and enzyme denaturation by strong acid. | Cell lysis and metabolite solubilization using organic solvents. | [2][4] |
| Typical Recovery | Good, but can lead to poor recovery for certain metabolites. | Generally high for a broad range of metabolites, including lactate. | [2][4] |
| Reproducibility | Can have higher variability due to the neutralization and salt precipitation steps. | Often shows higher reproducibility. | [3] |
| Selectivity | Primarily extracts polar, water-soluble metabolites. | Extracts both polar and non-polar (lipid) fractions simultaneously. | [2][4] |
| Enzyme Inactivation | Very rapid and effective. | Effective when performed quickly with ice-cold solvents, but may be less robust than PCA. | [10] |
| Sample Clean-up | Requires a neutralization step, which can introduce salts. | May require a phase separation step; generally cleaner for direct injection. | [1] |
| Compatibility | Salts can interfere with LC-MS and cause peak shifting in NMR. | Highly compatible with LC-MS and NMR. | [3] |
Experimental Protocols
Protocol 1: Perchloric Acid (PCA) Extraction of Labeled Lactate
This protocol is adapted for the extraction of water-soluble metabolites like lactate from tissue.
-
Tissue Collection and Quenching:
-
Excise tissue as rapidly as possible.
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
Store samples at -80°C until extraction.
-
-
Homogenization:
-
Weigh the frozen tissue (typically 20-50 mg) in a pre-chilled tube.
-
Add 10 volumes of ice-cold 0.9 M perchloric acid (e.g., 500 µL for a 50 mg tissue sample).
-
Homogenize the tissue thoroughly using a bead beater or rotor-stator homogenizer. Keep the sample on dry ice or in an ice bath during this process to prevent warming.
-
-
Deproteinization:
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Carefully collect the supernatant and transfer it to a new pre-chilled tube.
-
Neutralize the acidic extract by adding a solution of potassium hydroxide (e.g., 2M KOH) dropwise on ice until the pH reaches 6.5-7.5. Monitor the pH carefully using pH strips.
-
Incubate on ice for 10 minutes to allow the potassium perchlorate salt to precipitate.
-
-
Salt Removal:
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
-
Sample Finalization:
-
Carefully collect the supernatant, which contains the labeled lactate.
-
The sample can be analyzed directly or lyophilized (freeze-dried) and reconstituted in a smaller volume for analysis by LC-MS/MS or NMR.
-
Store the final extract at -80°C.
-
Protocol 2: Methanol/Chloroform/Water Extraction of Labeled Lactate
This protocol allows for the separation of polar (containing lactate) and non-polar metabolites.
-
Tissue Collection and Quenching:
-
Follow the same procedure as in Protocol 1 (snap-freeze in liquid nitrogen).
-
-
Homogenization:
-
Weigh the frozen tissue (typically 20-50 mg) in a pre-chilled tube.
-
Add 8 volumes of ice-cold methanol (e.g., 400 µL for a 50 mg tissue sample).
-
Homogenize the tissue thoroughly using a bead beater or rotor-stator homogenizer while keeping the sample on dry ice.
-
-
Phase Separation:
-
To the methanol homogenate, add 4 volumes of chloroform and 3 volumes of water, vortexing thoroughly after each addition. The final solvent ratio should be approximately 2:1:0.75 methanol:chloroform:water.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to separate the phases.
-
-
Sample Collection:
-
Three layers will be visible:
-
Upper aqueous/methanol layer: Contains polar metabolites, including labeled lactate.
-
Middle protein disc.
-
Lower chloroform layer: Contains non-polar lipids.
-
-
Carefully collect the upper aqueous layer and transfer it to a new tube.
-
-
Sample Finalization:
-
The aqueous extract can be dried using a vacuum concentrator (e.g., SpeedVac) without heat.
-
Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., water/acetonitrile for LC-MS).
-
Store the final extract at -80°C.
-
Visualizations
Workflow and Pathway Diagrams
Below are diagrams generated using Graphviz (DOT language) to illustrate key experimental and biological processes related to lactate extraction and metabolism.
Caption: General workflow for labeled lactate extraction from tissue.
Caption: The Cori Cycle showing labeled lactate transport.
Caption: The intercellular lactate shuttle mechanism.
References
- 1. nmrprobe.org [nmrprobe.org]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. Effects of harvesting and extraction methods on metabolite recovery from adherently growing mammalian cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Characterization of rapid extraction protocols for high-throughput metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparison of extraction methods for intracellular metabolomics of human tissues [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Global Metabolites Extraction strategies for soy beans using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Validation Study of a Noninvasive Lactate Threshold Device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
Validation & Comparative
A Comparative Guide to Metabolic Tracers: L-Lactic Acid-2-13C1 vs. [U-13C]glucose
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, stable isotope tracers are indispensable tools for elucidating pathway dynamics and quantifying metabolic fluxes. The choice of tracer is paramount, as it dictates the specific metabolic routes that can be interrogated. This guide provides a comprehensive comparison of two key metabolic tracers: L-Lactic acid-2-13C1 and [U-13C]glucose. By examining their distinct metabolic fates, we aim to equip researchers with the knowledge to select the optimal tracer for their specific experimental questions, supported by experimental data and detailed methodologies.
Introduction to the Tracers
[U-13C]glucose is a uniformly labeled glucose molecule where all six carbon atoms are the heavy isotope ¹³C. As the primary fuel source for most cells, this tracer offers a global and comprehensive view of central carbon metabolism, enabling the tracing of glucose-derived carbons through glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and various biosynthetic pathways.[1]
This compound , in contrast, is a selectively labeled molecule with the ¹³C isotope at the second carbon position. Lactate, once considered a metabolic waste product, is now recognized as a significant metabolic fuel, particularly in cancer cells and highly metabolic tissues.[2][3] This tracer provides a more targeted approach to probe the metabolic fate of lactate, its entry into the TCA cycle, and its role in gluconeogenesis.
Performance Comparison: Illuminating Different Facets of Metabolism
The fundamental difference between these two tracers lies in their points of entry into central carbon metabolism and the resulting labeling patterns of downstream metabolites.
| Feature | This compound | [U-13C]glucose |
| Primary Application | Tracing lactate utilization, pyruvate metabolism, TCA cycle anaplerosis, and gluconeogenesis. | Global analysis of central carbon metabolism, including glycolysis, PPP, and TCA cycle activity. |
| Point of Entry | Enters metabolism upon conversion to pyruvate. | Enters at the beginning of glycolysis. |
| Key Insights | - Direct measure of lactate uptake and oxidation.[2] - Distinguishes between pyruvate carboxylase (PC) and pyruvate dehydrogenase (PDH) activity. - Can reveal lactate's contribution to the TCA cycle, which can be significant even in the presence of glucose.[2] | - Provides a comprehensive map of glucose fate.[1] - Enables quantification of glycolytic flux and entry into the TCA cycle. - Allows for the assessment of the pentose phosphate pathway activity. |
| Limitations | - Does not provide information on glycolytic flux from glucose. - Interpretation can be complex in systems with significant lactate production from unlabeled sources. | - Labeling patterns in the TCA cycle can be complex to interpret due to multiple turns of the cycle. - May not fully capture the metabolic heterogeneity in tissues where lactate is a key fuel source.[2] |
Metabolic Fate and Pathway Visualization
The distinct labeling patterns generated by this compound and [U-13C]glucose are critical for interpreting metabolic pathway activity.
This compound Metabolic Pathway
Upon entering the cell, this compound is converted to [2-¹³C]pyruvate by lactate dehydrogenase (LDH). The fate of the ¹³C label on the second carbon of pyruvate is then determined by the activity of two key enzymes at the gateway to the TCA cycle: pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC).
-
Via Pyruvate Dehydrogenase (PDH): [2-¹³C]pyruvate is decarboxylated to form [1-¹³C]acetyl-CoA. The ¹³C label is on the carbonyl carbon of the acetyl group. Upon condensation with oxaloacetate to form citrate, this label is incorporated into the backbone of TCA cycle intermediates. After the first turn of the TCA cycle, this can lead to labeling of glutamate at the C5 position.[4]
-
Via Pyruvate Carboxylase (PC): [2-¹³C]pyruvate is carboxylated to form [3-¹³C]oxaloacetate. This anaplerotic replenishment of the TCA cycle introduces the label at a different position, leading to labeling of glutamate at the C3 position.[4]
[U-13C]glucose Metabolic Pathway
[U-13C]glucose provides a global labeling of metabolites. Through glycolysis, it produces two molecules of [U-¹³C]pyruvate. This uniformly labeled pyruvate then enters the TCA cycle via both PDH and PC, leading to a complex pattern of multiply labeled isotopologues in TCA cycle intermediates and associated amino acids.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible metabolic tracing studies.
Protocol 1: In Vitro ¹³C Metabolic Tracer Labeling in Adherent Mammalian Cells
This protocol outlines the general procedure for labeling adherent cells with either this compound or [U-13C]glucose.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Custom labeling medium (e.g., glucose-free, lactate-free DMEM)
-
This compound or [U-13C]glucose
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching/extraction solvent (e.g., 80% methanol, -80°C)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and culture in standard medium until they reach the desired confluency (typically 70-80%).
-
Media Switch:
-
Aspirate the standard medium.
-
Wash the cells once with pre-warmed PBS to remove residual unlabeled metabolites.
-
Add the pre-warmed custom labeling medium containing the ¹³C tracer at the desired concentration (e.g., 10 mM for glucose, 10 mM for lactate) and supplemented with dFBS.
-
-
Isotopic Labeling: Incubate the cells for a sufficient duration to approach isotopic steady state. This time can vary depending on the cell type and the pathways of interest (e.g., 6-24 hours).
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add 1 mL of -80°C quenching/extraction solvent to each well.
-
Place the plate on dry ice and scrape the cells into the solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
Protocol 2: Sample Analysis by Mass Spectrometry
The isotopic labeling of metabolites is typically analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
General Workflow:
-
Sample Derivatization (for GC-MS): Many polar metabolites require chemical derivatization to increase their volatility for GC-MS analysis.
-
Instrumental Analysis: Inject the prepared samples into the GC-MS or LC-MS system.
-
Data Acquisition: Acquire data, focusing on the mass isotopologue distributions (MIDs) of key metabolites. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).
-
Data Analysis: Correct the raw MIDs for the natural abundance of ¹³C. The corrected MIDs can then be used to calculate metabolic fluxes using specialized software.
Quantitative Data Summary
| Metabolite | Expected Labeling from this compound | Expected Labeling from [U-13C]glucose |
| Pyruvate | M+1 | M+3 |
| Lactate (intracellular) | M+1 | M+3 |
| Citrate (first turn) | M+1 (from PDH), M+1 (from PC) | M+2 (from PDH), M+3 (from PC) |
| Glutamate (first turn) | M+1 (at C5 via PDH), M+1 (at C3 via PC)[4] | M+2, M+3, M+4, M+5 |
| Malate (first turn) | M+1 (at C3 via PC) | M+2, M+3 |
Note on Quantification: It is important to be aware of potential issues in the quantification of lactate isotopologues by tandem mass spectrometry, as the position of the ¹³C label can influence fragmentation efficiency.[5] Calibration with appropriate standards is recommended for accurate quantification.
Conclusion
The selection between this compound and [U-13C]glucose as a metabolic tracer is contingent on the specific biological question being addressed.
-
[U-13C]glucose is the tracer of choice for a holistic, systems-level analysis of glucose metabolism, providing a broad overview of carbon flow through central metabolic pathways.
-
This compound offers a more targeted and nuanced investigation of lactate utilization and its contribution to mitochondrial metabolism. This is particularly valuable in research areas such as oncology, where the tumor microenvironment and the role of lactate as a fuel source are of significant interest.
By understanding the distinct advantages and limitations of each tracer, researchers can design more informative experiments to unravel the complexities of cellular metabolism and identify potential therapeutic targets.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Lactate and Lactylation: Clinical Applications of Routine Carbon Source and Novel Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Metabolic Flux Models: The Role of L-Lactic Acid-2-13C1
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of using L-Lactic acid-2-13C1 as a tracer for validating metabolic flux models, alongside established alternatives such as [U-13C6]glucose and [U-13C5]glutamine. Due to the limited availability of direct comparative studies using this compound, this guide combines established principles of 13C-MFA with a theoretical framework and illustrative data for this specific tracer.
Principles of Metabolic Flux Analysis with this compound
L-Lactic acid is a key metabolite in cellular energy metabolism, primarily produced from pyruvate during glycolysis and readily transported across cell membranes. Once inside the cell, lactate can be converted back to pyruvate by lactate dehydrogenase (LDH). This pyruvate can then enter the tricarboxylic acid (TCA) cycle via pyruvate dehydrogenase (PDH) or pyruvate carboxylase (PC), contributing to both energy production and biosynthetic pathways.
Using this compound as a tracer allows for the specific tracking of the second carbon of lactate as it moves through central carbon metabolism. The labeling patterns in downstream metabolites can provide valuable information for validating and refining metabolic flux models, particularly concerning the fluxes through the TCA cycle and gluconeogenesis.
Comparison of 13C Tracers for Metabolic Flux Analysis
The choice of tracer significantly impacts the ability to resolve fluxes in different parts of the metabolic network. The following table provides a qualitative and quantitative comparison between this compound and the more conventional tracers, [U-13C6]glucose and [U-13C5]glutamine. The quantitative data for this compound is illustrative, based on expected metabolic fates, while the data for glucose and glutamine tracers are representative of typical experimental findings.
| Tracer | Primary Metabolic Pathways Interrogated | Advantages | Limitations | Illustrative Mass Isotopomer Distribution (MID) of Citrate (M+n) |
| This compound | TCA Cycle, Gluconeogenesis, Pyruvate Metabolism | - Directly probes lactate utilization and its contribution to the TCA cycle.- Can help resolve fluxes around the pyruvate node.- Useful in studying lactate-fueled metabolism, prevalent in certain cancers and tissues. | - Provides limited information on glycolytic and pentose phosphate pathway (PPP) fluxes.- The single labeled carbon can be lost as CO2 in the PDH reaction, potentially reducing labeling in the TCA cycle. | M+1: 85%M+2: 10%M+3: 5% |
| [U-13C6]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Biosynthetic Pathways | - Provides a comprehensive overview of central carbon metabolism.- Strong labeling of glycolytic and PPP intermediates.- Effective for quantifying the contribution of glucose to the TCA cycle and biomass. | - Labeling patterns in the TCA cycle can be complex to interpret due to contributions from unlabeled sources.- May not be ideal for studying cells that primarily utilize non-glucose substrates. | M+2: 40%M+3: 25%M+4: 15%M+5: 10%M+6: 10% |
| [U-13C5]Glutamine | TCA Cycle, Anaplerosis, Amino Acid Metabolism | - Excellent for resolving fluxes within the TCA cycle, particularly anaplerotic and cataplerotic reactions.- Directly probes glutamine metabolism, a key pathway in many proliferating cells.- Provides high isotopic enrichment in TCA cycle intermediates. | - Offers no information on glycolytic or PPP fluxes.- Not suitable for studying cells that do not significantly metabolize glutamine. | M+2: 15%M+3: 20%M+4: 50%M+5: 15% |
Experimental Protocols
A robust experimental design is crucial for obtaining high-quality data for metabolic flux analysis. The following are generalized protocols for 13C labeling experiments using this compound, [U-13C6]glucose, and [U-13C5]glutamine.
Protocol 1: 13C-Labeling with this compound
-
Cell Culture: Culture cells to mid-log phase in standard growth medium.
-
Tracer Introduction: Replace the standard medium with a medium containing this compound at a physiological concentration (e.g., 5-10 mM) and unlabeled glucose.
-
Isotopic Steady State: Incubate cells for a sufficient duration to achieve isotopic steady state in key metabolites. This is typically determined empirically but is often between 8 and 24 hours.
-
Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.
-
Sample Analysis: Analyze the isotopic enrichment of intracellular metabolites, particularly TCA cycle intermediates and amino acids, using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Correct raw mass spectrometry data for natural isotope abundance. Use the resulting Mass Isotopomer Distributions (MIDs) to estimate metabolic fluxes using software such as INCA, METRAN, or OpenMebius.
Protocol 2: 13C-Labeling with [U-13C6]Glucose
This protocol is similar to Protocol 1, with the key difference being the tracer used.
-
Cell Culture: As in Protocol 1.
-
Tracer Introduction: Replace the standard medium with a medium containing [U-13C6]glucose at the normal glucose concentration and unlabeled lactate and glutamine.
-
Isotopic Steady State, Metabolite Extraction, Sample Analysis, and Data Analysis: Follow steps 3-6 from Protocol 1.
Protocol 3: 13C-Labeling with [U-13C5]Glutamine
This protocol is also similar to Protocol 1, with the tracer being the variable.
-
Cell Culture: As in Protocol 1.
-
Tracer Introduction: Replace the standard medium with a medium containing [U-13C5]glutamine at the normal glutamine concentration and unlabeled glucose and lactate.
-
Isotopic Steady State, Metabolite Extraction, Sample Analysis, and Data Analysis: Follow steps 3-6 from Protocol 1.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the flow of labeled carbons and the experimental process.
Conclusion
The validation of metabolic flux models is a critical step in ensuring the accuracy and reliability of metabolic research. While [U-13C6]glucose and [U-13C5]glutamine are powerful and versatile tracers for obtaining a broad overview of central carbon metabolism, this compound offers a more targeted approach to investigate the role of lactate in cellular bioenergetics. The choice of tracer should be guided by the specific biological question and the metabolic pathways of interest. For a comprehensive understanding of cellular metabolism, a multi-tracer approach, potentially including lactate, glucose, and glutamine in parallel experiments, will yield the most detailed and robust validation of metabolic flux models. By carefully designing experiments and leveraging the unique information provided by different tracers, researchers can gain deeper insights into the complexities of cellular metabolism.
Cross-Validation of L-Lactic Acid-2-13C1 as an Isotopic Tracer: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate tracing of metabolic pathways is paramount for unraveling cellular physiology and identifying novel therapeutic targets. L-Lactic acid-2-13C1 is a valuable tool for probing lactate metabolism and its interplay with central carbon metabolism. This guide provides an objective comparison of this compound with other commonly used isotopic tracers, supported by experimental data, detailed methodologies, and visual representations of key metabolic pathways and experimental workflows.
The cross-validation of results obtained with different isotopic tracers is a critical step in metabolic research to ensure the robustness and reliability of experimental findings. By comparing the metabolic fate of this compound with tracers such as uniformly labeled glucose ([U-13C]glucose) and other lactate isotopomers, researchers can gain a more comprehensive understanding of substrate utilization and metabolic flux in various biological systems.
Quantitative Comparison of Isotopic Tracers
The choice of isotopic tracer significantly influences the interpretation of metabolic flux analysis. The following tables summarize key findings from studies comparing lactate and glucose tracers in the context of neuronal metabolism, a field where lactate's role as an energy substrate is a topic of intense investigation.
| Tracer | Experimental System | Key Findings | Reference |
| [U-13C]Lactate | Cultured neocortical neurons and astrocytes | - In neurons, the 13C enrichment in glutamate and aspartate was higher with lactate compared to glucose, suggesting lactate is a preferential substrate for the neuronal Tricarboxylic Acid (TCA) cycle.[1] - The total amount of 13C incorporated into GABA, glutamate, and aspartate in neurons was independent of the labeled substrate.[1] - In astrocytes, the incorporation of 13C from lactate into glutamate was much lower than in neurons.[1] | [1] |
| [U-13C]Glucose | Cultured neocortical neurons and astrocytes | - Served as a robust tracer for both neuronal and astrocytic TCA cycle activity. - Incubation with glucose led to higher cellular contents of glutamate and aspartate compared to lactate incubation.[1] | [1] |
| [2-13C]Lactate & [U-13C]Glucose (Co-infusion) | Rat Brain (in vivo) | - Simultaneous observation of the metabolism of both lactate and glucose was achieved using 13C Magnetic Resonance Spectroscopy (MRS).[2] - This co-infusion approach allows for direct cross-validation of the metabolic fates of these two key energy substrates in the brain. | [2] |
Table 1: Comparative Performance of Lactate and Glucose Tracers in Neuronal Metabolism. This table highlights the differential utilization of lactate and glucose in neurons and astrocytes, providing insights into the astrocyte-neuron lactate shuttle hypothesis.
Metabolic Pathways and Experimental Workflows
To visualize the flow of carbon from this compound and its comparison with other tracers, the following diagrams illustrate the key metabolic pathways and a general experimental workflow for cross-validation studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings across different studies. Below are generalized protocols for isotopic tracer experiments in cell culture and in vivo.
Protocol 1: 13C-Lactate and 13C-Glucose Tracing in Cultured Neurons/Astrocytes
Objective: To compare the metabolic fate of this compound and [U-13C]glucose in neuronal or astrocytic cell cultures.
Materials:
-
Primary neuronal or astrocyte cell cultures
-
Culture medium (e.g., Neurobasal or DMEM)
-
This compound
-
[U-13C]glucose
-
Phosphate-buffered saline (PBS)
-
Methanol, chloroform, and water for metabolite extraction
-
Instrumentation: GC-MS, LC-MS, or NMR spectrometer
Procedure:
-
Cell Culture: Culture primary neurons or astrocytes to the desired confluency in standard growth medium.
-
Media Preparation: Prepare experimental media containing either this compound (e.g., 1 mM) or [U-13C]glucose (e.g., 5 mM) in glucose-free or standard medium, respectively.
-
Isotopic Labeling:
-
Wash the cells with PBS.
-
Replace the standard medium with the prepared 13C-labeled medium.
-
Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) to allow for label incorporation into downstream metabolites.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Perform a phase separation using a methanol/chloroform/water mixture to separate polar metabolites.
-
-
Sample Analysis:
-
Dry the polar metabolite extracts.
-
Derivatize the samples if required for GC-MS analysis.
-
Analyze the samples using GC-MS, LC-MS, or NMR to determine the mass isotopomer distribution of key metabolites (e.g., lactate, pyruvate, TCA cycle intermediates, amino acids).
-
-
Data Analysis:
-
Calculate the fractional enrichment of 13C in each metabolite.
-
Use metabolic flux analysis software to model and compare the metabolic fluxes between the two tracer conditions.
-
Protocol 2: In Vivo Co-infusion of 13C-Lactate and 13C-Glucose in Rodents
Objective: To simultaneously trace the metabolism of lactate and glucose in the brain of a living animal.
Materials:
-
Rodent model (e.g., rat)
-
[2-13C]Lactate sterile solution
-
[U-13C]Glucose sterile solution
-
Anesthesia and surgical equipment for catheter implantation
-
In vivo sampling technique (e.g., microdialysis or rapid tissue harvesting)
-
Instrumentation: 13C MRS, LC-MS, or GC-MS
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically implant catheters for intravenous infusion. If using microdialysis, implant the probe in the brain region of interest.
-
Tracer Infusion:
-
Prepare a sterile infusion solution containing both [2-13C]Lactate and [U-13C]Glucose at desired concentrations.
-
Infuse the tracer solution intravenously at a constant rate for a specified duration (e.g., 60-120 minutes) to achieve isotopic steady state.
-
-
Sample Collection:
-
Microdialysis: Collect dialysate fractions at regular intervals throughout the infusion period.
-
Tissue Harvesting: At the end of the infusion, rapidly euthanize the animal and freeze-clamp the brain tissue in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction and Analysis:
-
Process the microdialysate or brain tissue to extract metabolites as described in Protocol 1.
-
Analyze the samples using 13C MRS, LC-MS, or GC-MS to measure the enrichment of 13C in various metabolites.
-
-
Data Analysis:
-
Determine the time course of label incorporation into brain metabolites.
-
Model the data to calculate the relative contributions of lactate and glucose to brain energy metabolism.
-
Conclusion
The cross-validation of this compound with other isotopic tracers, particularly [U-13C]glucose, is essential for a comprehensive understanding of lactate's role as a metabolic substrate. The presented data and protocols demonstrate that while glucose is a universal fuel, lactate can be a preferred substrate for the neuronal TCA cycle, supporting the concept of metabolic compartmentalization in the brain. The choice of tracer should be guided by the specific biological question and the metabolic pathways of interest. By employing a multi-tracer approach and rigorous experimental design, researchers can obtain a more accurate and complete picture of cellular metabolism, ultimately advancing our knowledge in health and disease.
References
A Researcher's Guide to Isotopic Labeling: L-Lactic acid-2-13C1 vs. [1-13C]Lactic acid in Pathway Analysis
For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is paramount. Stable isotope tracers, such as 13C-labeled L-lactic acid, are indispensable tools in this endeavor. The choice of the isotopic label position within the lactate molecule, however, critically dictates the metabolic pathways that can be elucidated. This guide provides an objective comparison of L-Lactic acid-2-13C1 and [1-13C]Lactic acid for specific pathway analysis, supported by metabolic fate descriptions and experimental considerations.
This document will delve into the distinct metabolic fates of L-lactic acid labeled at the C-2 versus the C-1 position, offering insights into their respective applications in tracing key metabolic routes such as the Tricarboxylic Acid (TCA) cycle and gluconeogenesis.
Distinguishing the Metabolic Fates: C-2 vs. C-1 Labeling
The journey of the 13C label from lactate through central carbon metabolism differs significantly depending on its initial position. Upon cellular uptake, L-lactate is converted to pyruvate by lactate dehydrogenase (LDH). This is the branching point where the fates of the 13C label from this compound and [1-13C]Lactic acid diverge.
[1-13C]Lactic acid is a powerful tool for probing the activity of pyruvate dehydrogenase (PDH), the enzyme that converts pyruvate to acetyl-CoA for entry into the TCA cycle. During this decarboxylation reaction, the carboxyl group (C-1) of pyruvate is lost as CO2. Therefore, when using [1-13C]Lactic acid, the 13C label is released as 13CO2, which can be in equilibrium with 13C-bicarbonate.[1][2][3] The detection of 13C-bicarbonate provides a direct measure of PDH flux.[1] This makes [1-13C]Lactic acid, particularly in its hyperpolarized form, an excellent probe for assessing mitochondrial oxidative metabolism.[1][2][4] However, this tracer is less suitable for tracking the carbon backbone through the TCA cycle, as the label is lost at the entry point.
Conversely, This compound allows for the direct tracing of the carbon skeleton into the TCA cycle and other biosynthetic pathways. The C-2 of lactate becomes the C-2 of pyruvate. When this pyruvate is converted to acetyl-CoA by PDH, the 13C label is retained in the acetyl group ([2-13C]acetyl-CoA). This labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form [2-13C]citrate. The 13C label can then be traced through various TCA cycle intermediates, such as α-ketoglutarate, succinate, fumarate, and malate, as well as into amino acids derived from these intermediates, like glutamate and aspartate. This provides a detailed view of TCA cycle activity and the contribution of lactate to anabolic processes.
Comparative Analysis of Tracer Applications
The choice between this compound and [1-13C]Lactic acid hinges on the specific metabolic pathway under investigation. The following table summarizes their primary applications and the key metabolites that become labeled.
| Feature | This compound | [1-13C]Lactic acid |
| Primary Application | Tracing carbon flow through the TCA cycle and into biosynthetic pathways (e.g., amino acid synthesis). | Measuring Pyruvate Dehydrogenase (PDH) flux and mitochondrial oxidative metabolism. |
| Metabolic Fate of 13C | Retained in acetyl-CoA and incorporated into TCA cycle intermediates. | Lost as 13CO2 (in equilibrium with 13C-bicarbonate) during the PDH reaction. |
| Key Labeled Metabolites | [2-13C]Pyruvate, [2-13C]Acetyl-CoA, [2-13C]Citrate, [4-13C]α-Ketoglutarate, [2,3-13C]Succinate, [2,3-13C]Fumarate, [2,3-13C]Malate, [4-13C]Glutamate, [2,3-13C]Aspartate. | [1-13C]Pyruvate, 13CO2, 13C-Bicarbonate, [1-13C]Alanine. |
| Information Gained | TCA cycle kinetics, anaplerosis, cataplerosis, and contribution of lactate to biosynthesis. | Rate of pyruvate entry into the TCA cycle, providing a measure of oxidative metabolism. |
| Analytical Techniques | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS). | Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS), NMR, MS. |
Experimental Protocols: A General Framework
While specific protocols vary depending on the biological system and analytical platform, a general workflow for a 13C-lactate tracing experiment is outlined below.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvesting.
-
Media Preparation: Prepare culture medium containing either this compound or [1-13C]Lactic acid at a known concentration. The concentration should be physiologically relevant and sufficient to achieve detectable labeling.
-
Labeling: Replace the standard culture medium with the 13C-labeled medium and incubate for a predetermined duration. The labeling time should be optimized to reach isotopic steady-state for the metabolites of interest. For glycolytic intermediates, this can be on the order of minutes, while for TCA cycle intermediates, it may require several hours.[5]
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with an ice-cold saline solution.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Separation: Centrifuge the lysate to pellet insoluble material. The supernatant containing the polar metabolites is collected for analysis.
Analytical Detection
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR can directly detect the position of the 13C label in various metabolites, providing detailed information on isotopomer distribution.[6][7][8]
-
Mass Spectrometry (MS): GC-MS or LC-MS can measure the mass isotopologue distribution of metabolites, indicating the number of 13C atoms incorporated into each molecule.[9][10]
Hyperpolarized 13C Metabolic Imaging Protocol (for in vivo studies with [1-13C]Lactic acid)
For in vivo studies, particularly with [1-13C]Lactic acid, hyperpolarization is often employed to dramatically increase the signal-to-noise ratio.
-
Polarization: The [1-13C]Lactic acid is polarized using a dynamic nuclear polarization (DNP) system.[4]
-
Injection: The hyperpolarized substrate is rapidly dissolved and injected into the subject.
-
Data Acquisition: Dynamic 13C Magnetic Resonance Spectroscopy (MRS) or Magnetic Resonance Spectroscopic Imaging (MRSI) is used to acquire spectra in real-time, tracking the conversion of [1-13C]lactate to [1-13C]pyruvate and subsequently to 13C-bicarbonate and other metabolites.[4][11][12][13]
Visualizing the Metabolic Pathways
The following diagrams illustrate the distinct metabolic fates of this compound and [1-13C]Lactic acid.
Conclusion
The selection between this compound and [1-13C]Lactic acid is a critical decision in the design of metabolic flux experiments. For elucidating the intricate workings of the TCA cycle and the biosynthetic fates of lactate-derived carbon, this compound is the tracer of choice. In contrast, for a focused and quantitative assessment of pyruvate dehydrogenase activity and overall mitochondrial oxidative metabolism, particularly in vivo, [1-13C]Lactic acid, especially in its hyperpolarized form, offers unparalleled insights. A thorough understanding of the distinct metabolic journeys of the 13C label from these two powerful tracers will enable researchers to ask more precise questions and obtain clearer, more definitive answers about the metabolic reprogramming inherent in various physiological and pathological states.
References
- 1. Hyperpolarized 13C-MRS can Quantify Lactate Production and Oxidative PDH Flux in Murine Skeletal Muscle During Exercise. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 2. Hyperpolarized 13C‐MRS can Quantify Lactate Production and Oxidative PDH Flux in Murine Skeletal Muscle During Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 11. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the Reproducibility and Robustness of L-Lactic Acid-2-13C1 Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Stable isotope tracing with compounds like L-Lactic acid-2-13C1 has become a pivotal technique for mapping the intricate network of metabolic pathways within cells. By introducing a 13C-labeled substrate, researchers can track the journey of carbon atoms through various metabolic reactions, providing a dynamic view of cellular physiology. This approach, central to 13C Metabolic Flux Analysis (13C-MFA), is instrumental in identifying metabolic shifts in disease, understanding drug mechanisms, and discovering new therapeutic targets.[1][2]
However, the power of this technique is contingent on the reproducibility and robustness of the experimental data. Variability can arise from numerous factors, from initial experimental design to final data analysis. This guide provides an objective comparison of this compound tracing with alternative approaches, supported by experimental best practices, to help ensure the generation of high-quality, reliable data.
Key Factors Influencing Reproducibility and Robustness
Achieving reproducible results in 13C tracing studies requires meticulous attention to detail across the entire workflow. The selection of an isotopic tracer is one of the most critical considerations, as it dictates the quality and precision of the resulting flux data.[3][4] However, numerous other experimental and analytical variables can significantly impact outcomes.
Table 1: Factors and Best Practices for Reproducible 13C Tracing Studies
| Factor | Key Consideration | Best Practice Recommendation |
| Experimental Design | Tracer Selection | The choice of tracer determines which pathways are resolved with the highest precision.[4] There is no single best tracer for all applications.[3] |
| Parallel Labeling | Using multiple, complementary tracers in parallel experiments is considered a gold standard for increasing flux accuracy and precision.[5] | |
| Isotopic Steady State | 13C-MFA calculations often assume that metabolites have reached isotopic steady state (i.e., labeling enrichment is stable).[3] This varies by pathway; glycolysis may reach steady state in minutes, while the TCA cycle can take hours.[1][6] | |
| Sample Preparation | Cell Culture Conditions | Cell density, growth phase, and media composition can alter cellular metabolism. |
| Metabolism Quenching | Metabolism must be halted instantly to prevent changes in metabolite levels during sample collection. | |
| Metabolite Extraction | The extraction method must efficiently capture the metabolites of interest. | |
| Analysis | Instrumentation | Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are powerful techniques, but instrument settings can influence signal intensity.[7] |
| Data Normalization | Normalization is critical to correct for non-biological variations, such as differences in sample amount or instrument performance.[8] | |
| Metabolic Model | The calculated flux map is dependent on the completeness and accuracy of the metabolic network model used for the analysis.[9] | |
| Statistical Analysis | Confidence intervals for each estimated flux must be calculated to determine the precision of the results.[9] |
Comparative Analysis of 13C Tracers
While this compound is valuable for probing specific pathways connected to pyruvate metabolism, other tracers offer distinct advantages depending on the research question. Glucose and glutamine are the most commonly used tracers in cancer metabolism, as they are primary carbon sources for many cells.[3]
-
[U-13C6]-Glucose: Uniformly labeled glucose is a workhorse for tracing carbon through glycolysis, the pentose phosphate pathway (PPP), and into the TCA cycle.[2][10]
-
[1,2-13C2]-Glucose: This tracer is particularly effective for providing precise flux estimates for glycolysis and the PPP.[4][11]
-
[U-13C5]-Glutamine: Uniformly labeled glutamine is the preferred tracer for analyzing TCA cycle activity, particularly in cells that rely on glutaminolysis.[4][11]
-
[U-13C3]-Lactate: Uniformly labeled lactate allows for tracing the entire three-carbon backbone of lactate as it is metabolized.
-
This compound: Labeling at the C2 position provides specific information about the conversion of lactate to pyruvate and its subsequent entry into the TCA cycle as Acetyl-CoA, where the label appears at the C1 position.
Table 2: Comparison of Common 13C Tracers for Metabolic Flux Analysis
| Tracer | Primary Pathways Interrogated | Advantages | Disadvantages |
| This compound | Lactate uptake, Pyruvate metabolism, TCA cycle entry | Provides specific positional information to track the lactate-to-pyruvate-to-Acetyl-CoA conversion. Useful for studying lactate as a fuel source.[12] | Provides less information about upstream pathways like glycolysis or the PPP compared to glucose tracers. |
| [U-13C3]-Lactate | Lactate uptake, TCA cycle, Gluconeogenesis | Traces the complete carbon backbone of lactate.[13] Can reveal the extent to which lactate contributes to the synthesis of other molecules. | May be less precise for deconvoluting specific reaction steps within a pathway compared to positionally labeled tracers. |
| [U-13C6]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle, Serine Synthesis | Provides a global view of glucose metabolism.[10] Widely used and well-characterized. | Labeling patterns in the TCA cycle can be complex to interpret due to contributions from other substrates like glutamine. |
| [U-13C5]-Glutamine | TCA cycle, Anaplerosis, Reductive Carboxylation, Amino Acid Metabolism | Excellent for resolving fluxes in the TCA cycle and related pathways.[3][4] | Does not provide information on glycolytic flux. |
Experimental Protocols and Workflows
Standardized protocols are essential for ensuring the reproducibility of tracing studies. The following sections provide detailed methodologies for key experimental stages.
The overall process of a 13C tracing study follows a structured path from experimental design through data interpretation.
Caption: General experimental workflow for a 13C Metabolic Flux Analysis (13C-MFA) study.
This protocol outlines the fundamental steps for labeling cultured mammalian cells.
-
Cell Seeding: Seed cells in 6-well plates and grow to the desired confluency (typically 80-90%). A minimum of three biological replicates is recommended.[1]
-
Media Preparation: Prepare custom culture medium (e.g., DMEM) lacking standard lactate but supplemented with the desired concentration of this compound. Pre-warm the medium to 37°C before use.
-
Media Exchange: Aspirate the standard growth medium from the cells. To minimize dilution of the tracer, gently wash the cell monolayer once with pre-warmed, tracer-free basal medium.[14]
-
Labeling: Add the pre-warmed 13C-lactate labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined duration. The time required to approach isotopic steady state depends on the turnover rate of the pathways of interest.[6] Time-course experiments (e.g., 2, 6, 12, 24 hours) are often necessary to optimize this duration.[15]
This step is critical for preserving the metabolic state of the cells at the time of harvest.
-
Quenching: Place the cell culture plate on a bed of dry ice or a metal block chilled to -20°C.[14] Aspirate the labeling medium. Immediately add 1 mL of ice-cold 80% methanol (chilled to -80°C) to the well to instantly quench all enzymatic activity.[1][2]
-
Cell Harvesting: Scrape the cells in the cold methanol and transfer the entire cell suspension to a pre-chilled microcentrifuge tube.[1]
-
Extraction: To separate polar metabolites from lipids and proteins, a common method is the addition of chloroform and water.
-
Add ice-cold water and chloroform to the methanol-cell suspension.
-
Vortex vigorously and centrifuge at high speed (e.g., 15,000 x g) at 4°C to separate the phases.
-
-
Sample Collection: Carefully collect the upper aqueous layer, which contains the polar metabolites (including lactate and TCA cycle intermediates), and transfer it to a new tube for analysis.
Visualizing Metabolic Pathways: Tracing the 2-13C Label
Using this compound allows for precise tracking of the carbon atom at the C2 position. When lactate is converted to pyruvate by lactate dehydrogenase (LDH), the label remains on the C2 carbon of pyruvate. Subsequently, when pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex, the C1 carbon of pyruvate is lost as CO2, and the labeled C2 of pyruvate becomes the C1 of acetyl-CoA. This labeled acetyl-CoA then enters the TCA cycle.
Caption: Metabolic fate of the 13C label from this compound into the TCA cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative flux analysis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Bridging the Gap: A Comparative Guide to Correlating L-Lactic Acid-2-13C1 Flux and Gene Expression
A deep understanding of cellular metabolism requires connecting the functional output of pathways—the metabolic flux—with its underlying regulatory architecture, namely gene expression. Lactate, once considered a metabolic waste product, is now recognized as a critical signaling molecule and fuel source that profoundly influences gene regulation.[1][2] Tracing the fate of stable isotopes, such as in L-lactic acid-2-13C1, provides a direct measure of metabolic pathway activity. When combined with transcriptomics, this approach can uncover the complex interplay between metabolic state and cellular function, particularly in disease contexts like cancer, where metabolic reprogramming is a hallmark.[3]
This guide compares two principal methodologies for correlating this compound flux data with gene expression analysis: Direct Correlation Analysis and Gene Expression-Constrained Metabolic Modeling . These approaches differ in scope, complexity, and the nature of the insights they provide, catering to different research questions and experimental capacities.
Approach 1: Direct Correlation Analysis
This methodology takes a focused, hypothesis-driven approach to link the metabolic flux of lactate with the expression levels of specific, pre-selected genes. It is predicated on the principle that the rate of a metabolic pathway should, in many cases, correlate with the expression of the genes encoding the enzymes and transporters that govern it. While this relationship is not always linear due to post-transcriptional regulation, significant correlations can provide strong evidence of regulatory control.[4][5]
Experimental Workflow and Protocols
The workflow integrates quantitative flux analysis with targeted gene expression measurement.
Caption: Workflow for direct correlation of lactate flux with gene expression.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase during the experiment.
-
Media Preparation: Prepare culture medium containing this compound as the tracer. The concentration should be physiologically relevant and optimized for the cell type.
-
Isotopic Labeling: Replace standard media with the 13C-labeled medium and incubate for a predetermined period. For steady-state analysis, this duration should be sufficient to achieve isotopic equilibrium, often several hours or cell doubling times.[6]
Protocol 2: Metabolite Extraction and Flux Analysis
-
Quenching: To halt metabolic activity, rapidly aspirate the medium and wash cells with ice-cold phosphate-buffered saline (PBS).[6]
-
Extraction: Add a cold extraction solvent (e.g., 80:20 methanol:water) to the culture dish. Scrape the cells and collect the lysate into a microcentrifuge tube.[7]
-
Separation: Centrifuge the lysate at high speed to pellet cell debris and proteins. Collect the supernatant containing the polar metabolites.[6]
-
Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopomer distributions (MIDs) of pyruvate, TCA cycle intermediates, and other downstream metabolites.[8]
-
Flux Calculation: The rate of 13C label incorporation from lactate into downstream metabolites is used to calculate the metabolic flux, typically expressed in nmol/10^6 cells/hour.[9]
Protocol 3: Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: From a parallel set of cell cultures, lyse cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for target genes (e.g., LDHA, LDHB, MCT1, MCT4, PGC1α) and a housekeeping gene for normalization.[10]
-
Quantification: Calculate the relative gene expression fold change using the delta-delta-Ct (ΔΔCt) method.
Illustrative Data Presentation
The resulting data can be summarized to directly compare flux rates with gene expression changes under different conditions (e.g., Control vs. Drug Treatment).
| Condition | Lactate Influx (nmol/10⁶ cells/hr) | MCT1 mRNA Fold Change | LDHB mRNA Fold Change | PGC1α mRNA Fold Change |
| Control | 15.2 ± 1.8 | 1.0 (baseline) | 1.0 (baseline) | 1.0 (baseline) |
| Drug X | 8.1 ± 1.1 | 0.45 ± 0.05 | 0.61 ± 0.07 | 0.52 ± 0.06 |
| Drug Y | 25.7 ± 2.5 | 2.1 ± 0.2 | 1.8 ± 0.15 | 1.9 ± 0.2 |
Table 1: Example data correlating lactate influx with the expression of key metabolic genes. Data are presented as mean ± SD.
Approach 2: Gene Expression-Constrained Metabolic Modeling
This systems-level approach integrates genome-wide transcriptomic data with a computational model of metabolism to predict a complete, internally consistent flux map.[11] Instead of assuming a direct correlation, it uses gene expression data to define the potential capacity of each reaction. Algorithms like E-Flux or GIMME use transcript levels to set upper bounds on reaction fluxes, thereby tailoring a generic metabolic model to a specific cellular state.[12][13][14] This method is powerful for generating new hypotheses and understanding network-wide metabolic reprogramming.
Computational and Experimental Workflow
Caption: Workflow for predicting metabolic fluxes using a model constrained by RNA-seq data.
Detailed Experimental and Computational Protocols
Protocols 1 & 2: Omics Data Generation
-
Cell Culture and Labeling: The initial cell culture and this compound labeling are performed as in Approach 1.
-
Flux Measurement: A subset of samples is used for metabolite extraction and LC-MS analysis to determine the experimental flux of lactate conversion to pyruvate and other key metabolites. This data serves as a crucial validation point for the model's predictions.[15]
-
Global Transcriptomics: From parallel cultures, total RNA is extracted and subjected to RNA-sequencing (RNA-seq) to obtain a genome-wide expression profile.
Protocol 3: Computational Modeling
-
Model Selection: Choose a well-curated genome-scale metabolic model (GEM) for the organism of study (e.g., Recon3D for human).[11]
-
Data Integration: Map the RNA-seq expression data to the gene-protein-reaction (GPR) associations within the GEM.[12]
-
Constraining the Model: Use an algorithm (e.g., E-Flux) to convert the expression level for each gene into an upper bound for the corresponding metabolic reaction(s). Highly expressed genes allow for higher potential flux.[14]
-
Flux Prediction: Perform Flux Balance Analysis (FBA) on the constrained model. FBA calculates a steady-state flux distribution that optimizes a defined biological objective, such as maximizing biomass production.[16]
-
Validation and Analysis: Compare the model's predicted flux for lactate uptake and conversion with the experimentally measured values from the 13C tracer experiment. If consistent, analyze the model's predictions for flux changes across the entire metabolic network to identify systemic adaptations.
Illustrative Data Presentation
This approach allows for a comparison between experimental data and model predictions, and reveals network-wide changes.
| Metabolic Flux | Measured Flux (13C-MFA) | Model-Predicted Flux | Pathway |
| Lactate -> Pyruvate | 15.2 ± 1.8 | 14.9 | Lactate Oxidation |
| Pyruvate -> Acetyl-CoA (PDH) | 10.5 ± 1.2 | 9.8 | TCA Cycle Entry |
| Pyruvate -> Oxaloacetate (PC) | 4.1 ± 0.5 | 4.5 | Anaplerosis |
| Citrate -> Isocitrate | 12.3 ± 1.5 | 11.9 | TCA Cycle |
| Glucose -> G6P | 22.4 ± 2.1 | 21.7 | Glycolysis |
Table 2: Example data comparing experimentally measured fluxes (nmol/10⁶ cells/hr) with predictions from a gene expression-constrained model.
Visualizing Lactate-Driven Signaling
Lactate is not just a metabolite but also a signaling molecule that can influence gene expression, for instance, through the regulation of hypoxia-inducible factor 1-alpha (HIF-1α).[2] A constrained model can help predict the metabolic consequences of such signaling.
References
- 1. Unlocking the role of lactate: metabolic pathways, signaling, and gene regulation in postmitotic retinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate-Mediated Epigenetic and Immunometabolic Reprogramming in Glioma: An Emerging Axis Linking Metabolism to Tumor Progression [mdpi.com]
- 4. Phenotype-specific estimation of metabolic fluxes using gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Lactate up-regulates the expression of lactate oxidation complex-related genes in left ventricular cardiac tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Constraint-Based Reconstruction and Analyses of Metabolic Models: Open-Source Python Tools and Applications to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Guidelines for extracting biologically relevant context-specific metabolic models using gene expression data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prediction of Metabolic Flux Distribution from Gene Expression Data Based on the Flux Minimization Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genome-scale metabolic model integrated with RNAseq data to identify metabolic states of Clostridium thermocellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inferring Metabolic Flux from Gene Expression Data Using METAFlux | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to In Vitro and In Vivo Lactate Metabolism Using L-Lactic Acid-2-13C1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and expected outcomes when studying lactate metabolism using the stable isotope tracer L-Lactic acid-2-13C1 in both controlled laboratory (in vitro) and whole-organism (in vivo) settings. Understanding the nuances of each approach is critical for designing robust experiments and accurately interpreting metabolic data in drug development and biomedical research.
Executive Summary
The study of lactate, once considered merely a metabolic byproduct, has revealed its central role as both a key energy substrate and a signaling molecule in various physiological and pathological processes.[1][2] this compound is a powerful tool for tracing the metabolic fate of lactate. This guide elucidates the fundamental differences in experimental design, data acquisition, and interpretation between in vitro and in vivo studies using this tracer. While in vitro systems offer a controlled environment to dissect cellular-level mechanisms, in vivo models provide a holistic view of lactate metabolism within a complex physiological system.[3]
Data Presentation: A Comparative Overview
The following tables summarize illustrative quantitative data that might be obtained from in vitro and in vivo experiments using this compound. It is important to note that in vivo flux rates are highly dependent on the specific organ, physiological state (e.g., rest vs. exercise), and the model organism. The in vitro data is representative of typical cancer cell lines known for high glycolytic rates.
Table 1: Illustrative Metabolic Flux Rates of this compound
| Parameter | In Vitro (Cancer Cell Line) | In Vivo (Animal Model - e.g., Tumor Xenograft) | Key Differences |
| Lactate Uptake Rate | 50 - 200 nmol/10^6 cells/hour | Highly variable by organ; e.g., Tumor: 10-100 nmol/g/min | In vitro provides specific cellular rates, while in vivo reflects tissue-level uptake influenced by blood flow and transporters. |
| Lactate Oxidation Rate (via PDH to TCA cycle) | 20 - 100 nmol/10^6 cells/hour | Variable; influenced by oxygenation and substrate availability | Demonstrates direct energy contribution. In vivo, this is influenced by systemic factors. |
| Lactate Conversion to Alanine (via ALT) | 5 - 20 nmol/10^6 cells/hour | Detectable, but varies by tissue | Reflects interplay with amino acid metabolism. |
| Lactate Contribution to Lipogenesis | 1 - 10 nmol/10^6 cells/hour | Tissue-specific, generally lower than glucose contribution | Indicates lactate's role as a carbon source for biosynthesis. |
Table 2: Mass Isotopologue Distribution (MID) of Key Metabolites after this compound Tracing (Illustrative)
| Metabolite | Isotopologue | In Vitro (% Enrichment) | In Vivo (% Enrichment) | Interpretation |
| Pyruvate | M+1 | ~90% | ~50-70% | Direct conversion from lactate. Lower enrichment in vivo due to dilution from other systemic sources. |
| Citrate | M+1 | ~40-60% | ~10-30% | Entry of lactate-derived acetyl-CoA into the TCA cycle. Significant dilution in vivo. |
| Malate | M+1 | ~30-50% | ~5-20% | Labeling within the TCA cycle. |
| Alanine | M+1 | ~70-80% | ~30-50% | Transamination from labeled pyruvate. |
Experimental Protocols
In Vitro this compound Metabolic Flux Analysis
This protocol is designed for adherent cancer cell lines cultured in standard laboratory conditions.
1. Cell Culture and Media Preparation:
- Culture cells to ~80% confluency in standard growth medium.
- Prepare experimental medium containing a defined concentration of this compound (e.g., 10 mM) and dialyzed fetal bovine serum to minimize unlabeled lactate.
2. Isotope Labeling:
- Wash cells with phosphate-buffered saline (PBS).
- Incubate cells with the this compound containing medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.
3. Metabolite Extraction:
- Aspirate the labeling medium.
- Quench metabolism by washing cells with ice-cold PBS.
- Add ice-cold 80% methanol and scrape the cells.
- Transfer the cell lysate to a microcentrifuge tube.
- Centrifuge at high speed to pellet protein and cell debris.
- Collect the supernatant containing the polar metabolites.
4. Sample Analysis:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Derivatize the samples as required for Gas Chromatography-Mass Spectrometry (GC-MS) or resuspend in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS).
- Analyze the samples to determine the mass isotopologue distribution of key metabolites.
5. Data Analysis:
- Correct for natural isotope abundance.
- Calculate metabolic flux rates using software such as INCA or Metran.
In Vivo this compound Metabolic Flux Analysis
This protocol is a general guideline for studies involving tumor xenografts in mice.
1. Animal Model Preparation:
- Establish tumor xenografts in immunocompromised mice until tumors reach a specified size (e.g., 100-200 mm³).
2. Tracer Infusion:
- Administer this compound via tail vein injection, oral gavage, or continuous infusion pump. The method of administration will influence the labeling kinetics. A bolus injection followed by a continuous infusion is often preferred to achieve and maintain steady-state labeling in the plasma.
3. Sample Collection:
- At predetermined time points post-infusion, collect blood samples to monitor plasma enrichment of the tracer.
- At the end of the experiment, euthanize the animal and rapidly excise the tumor and other tissues of interest.
- Immediately freeze tissues in liquid nitrogen to quench metabolism.
4. Metabolite Extraction from Tissue:
- Pulverize the frozen tissue under liquid nitrogen.
- Extract metabolites using a biphasic solvent system (e.g., methanol/water/chloroform) to separate polar and nonpolar metabolites.
- Centrifuge to separate the layers and collect the polar (upper aqueous) phase.
5. Sample Analysis and Data Interpretation:
- Process and analyze the tissue and plasma extracts using LC-MS or GC-MS as described for the in vitro protocol.
- Data analysis is more complex in vivo due to metabolite exchange between different organs.[4] Modeling must account for factors such as tracer recycling (e.g., the Cori cycle).[5]
Mandatory Visualizations
Signaling Pathways and Metabolic Fates of Lactate
Caption: Metabolic fate of this compound after cellular uptake.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows for in vitro and in vivo lactate tracer studies.
Conclusion
The choice between in vitro and in vivo methodologies for studying this compound metabolism depends on the specific research question. In vitro studies are indispensable for elucidating cell-autonomous metabolic pathways and for high-throughput screening of compounds that modulate lactate metabolism. However, the physiological relevance of these findings must be validated in vivo. In vivo studies, while more complex and resource-intensive, provide crucial information about how lactate metabolism is regulated within the context of a whole organism, including the interplay between different tissues and the influence of systemic factors. A combined approach, where hypotheses generated from in vitro data are tested in a relevant in vivo model, represents the most powerful strategy for advancing our understanding of lactate metabolism in health and disease.
References
- 1. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Labyrinth of Gluconeogenesis: A Comparative Guide to Isotopic Tracers
For researchers, scientists, and drug development professionals, dissecting the intricate pathways of gluconeogenesis (GNG) is paramount to understanding metabolic diseases and developing effective therapeutics. The choice of an isotopic tracer is a critical decision that profoundly influences the accuracy and interpretation of experimental results. This guide provides an objective comparison of L-Lactic acid-2-13C1 with alternative tracers for studying GNG, supported by experimental data and detailed protocols, to empower informed methodological choices.
The Challenge of Tracing Gluconeogenesis
Gluconeogenesis, the synthesis of new glucose from non-carbohydrate precursors, is a vital metabolic process primarily occurring in the liver and kidneys. Its dysregulation is a hallmark of various metabolic disorders, including type 2 diabetes. Isotopic tracers are indispensable tools for quantifying GNG rates and the contribution of different substrates. However, the metabolic complexity of the Krebs cycle, a central hub for GNG precursors, presents significant challenges to accurate tracer-based measurements.
This compound: A Widely Used Tracer with Inherent Limitations
L-Lactic acid, a major gluconeogenic precursor, is a logical choice for tracing GNG. The use of this compound allows for the tracking of the carbon backbone as it is incorporated into glucose. However, this tracer is not without its limitations, which can lead to an underestimation of true GNG rates.
The primary limitation arises from isotopic exchange reactions within the Krebs cycle. As the 13C label from lactate enters the Krebs cycle via pyruvate, it can be lost or scrambled through various exchange reactions, diluting the isotopic enrichment of the final glucose molecule. This dilution effect can lead to a significant underestimation of the actual contribution of lactate to gluconeogenesis. Furthermore, accurately measuring the true isotopic enrichment of the immediate precursor pool for GNG within the hepatocyte is technically challenging.
A Comparative Analysis of Alternative Tracers
To overcome the limitations of this compound, researchers have turned to a variety of alternative tracers. This section provides a comparative overview of the most common alternatives, with a focus on their advantages, disadvantages, and supporting experimental data.
Deuterated Water (D2O): A Robust and Practical Alternative
Deuterated water (D2O) has emerged as a highly reliable and practical tracer for measuring GNG. Deuterium from D2O is incorporated into glucose during its synthesis, and the enrichment of deuterium in specific positions of the glucose molecule can be used to calculate the fractional contribution of GNG to total glucose production.
Advantages of D2O:
-
Minimal Isotopic Exchange Issues: The D2O method is less susceptible to the isotopic exchange reactions that plague 13C-labeled precursors in the Krebs cycle.[1]
-
Practicality and Cost-Effectiveness: D2O is relatively inexpensive and can be administered orally, simplifying experimental procedures.[2]
-
Whole-Body Measurement: It provides a measure of total GNG from all precursors.
Limitations of D2O:
-
Indirect Measurement: It does not provide information on the contribution of specific precursors to GNG.
-
Assumes Isotopic Equilibrium: The method relies on the assumption of complete equilibration of deuterium in the body water pool.
[U-13C]Propionate: A Tracer for Anaplerosis
Propionate is another important gluconeogenic precursor, particularly in ruminants, but also contributes to GNG in humans. [U-13C]Propionate enters the Krebs cycle as succinyl-CoA, bypassing the initial steps where lactate and pyruvate enter.
Advantages of [U-13C]Propionate:
-
Insights into Anaplerosis: It is a valuable tracer for studying anaplerotic flux into the Krebs cycle.
-
Less Affected by Pyruvate Cycling: Its entry point into the Krebs cycle is downstream of pyruvate, making it less susceptible to isotopic scrambling from pyruvate cycling.
Limitations of [U-13C]Propionate:
-
Potential for Metabolic Perturbation: Infusion of propionate can potentially alter hepatic metabolism.
-
Incomplete Equilibration: Assumptions of complete isotopic equilibration within the Krebs cycle may not always hold true.[3]
[U-13C]Glutamine: A Key Amino Acid Precursor
Glutamine is a major glucogenic amino acid and an important substrate for GNG, especially in the kidneys. [U-13C]Glutamine is used to trace the contribution of this key amino acid to glucose production.
Advantages of [U-13C]Glutamine:
-
Kidney and Liver GNG: It can be used to assess the relative contributions of the liver and kidneys to GNG.
-
Nitrogen Metabolism Insights: Provides information on the interplay between carbon and nitrogen metabolism.
Limitations of [U-13C]Glutamine:
-
Complex Metabolic Fate: Glutamine has multiple metabolic fates, which can complicate the interpretation of labeling patterns in glucose.
-
Inter-organ Metabolism: The extensive metabolism of glutamine in the gut can influence the amount of tracer reaching the liver and kidneys.
Quantitative Comparison of Tracer Performance
| Tracer | Estimated Pyruvate Cycling Flux (relative to Citrate Synthase) | Key Findings |
| [13C3]Lactate | Lower estimates | Inconsistencies in flux estimates compared to propionate, partly due to peripheral tracer recycling.[3] |
| [13C3]Propionate | Higher estimates | Inconsistencies in flux estimates compared to lactate, partly due to incomplete isotope equilibration within the Krebs cycle.[3] |
Table 1: Comparison of Hepatic Pyruvate Cycling Flux Estimates from [13C3]Lactate and [13C3]Propionate Tracers in Fasted Mice. Data adapted from Hasenour et al., 2020.[3]
Experimental Protocols
Accurate and reproducible data are contingent on well-designed and executed experimental protocols. Below are generalized protocols for in vivo tracer infusion studies in mice and subsequent GC-MS analysis of glucose isotopomers.
In Vivo Tracer Infusion in Mice
This protocol describes a continuous infusion of a 13C-labeled tracer in mice to achieve isotopic steady-state.
Materials:
-
13C-labeled tracer (e.g., this compound, [U-13C]propionate, [U-13C]glutamine)
-
Anesthetic (e.g., isoflurane)
-
Catheterization supplies (for jugular or tail vein)
-
Infusion pump
-
Blood collection supplies
Procedure:
-
Animal Preparation: Fast mice overnight (12-16 hours) to deplete glycogen stores and enhance the contribution of GNG to glucose production. Anesthetize the mouse using isoflurane.
-
Catheterization: Surgically implant a catheter into the jugular vein or tail vein for tracer infusion.
-
Tracer Infusion: Administer a priming bolus of the 13C-labeled tracer to rapidly achieve a target isotopic enrichment in the plasma, followed by a continuous infusion at a constant rate for a predetermined period (e.g., 90-120 minutes) to maintain isotopic steady-state.
-
Blood Sampling: Collect blood samples at baseline and at regular intervals during the infusion to monitor plasma glucose concentration and isotopic enrichment.
-
Tissue Collection: At the end of the infusion period, euthanize the mouse and rapidly collect tissues of interest (e.g., liver, kidney). Freeze tissues immediately in liquid nitrogen to quench metabolic activity.
GC-MS Analysis of Glucose Isotopomers
This protocol outlines the steps for preparing and analyzing plasma samples to determine the isotopic enrichment of glucose using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Plasma samples
-
Internal standard (e.g., [U-13C6]glucose)
-
Deproteinization agent (e.g., perchloric acid)
-
Derivatization reagents (e.g., hydroxylamine hydrochloride, acetic anhydride)
-
GC-MS system
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. Add a known amount of internal standard to each sample. Deproteinize the samples by adding a cold deproteinization agent, followed by centrifugation to pellet the precipitated proteins.
-
Purification: Purify the glucose from the supernatant using solid-phase extraction or ion-exchange chromatography.
-
Derivatization: Dry the purified glucose samples under a stream of nitrogen. Derivatize the glucose to a volatile derivative (e.g., aldonitrile acetate) by adding derivatization reagents and incubating at an elevated temperature.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the glucose derivative from other components, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution of glucose.
-
Data Analysis: Calculate the isotopic enrichment of glucose from the mass isotopomer distribution data, correcting for the natural abundance of 13C.
Visualizing the Metabolic Pathways
Understanding the flow of carbon from different precursors to glucose is facilitated by visualizing the underlying metabolic pathways.
Caption: Metabolic pathways of major gluconeogenic precursors.
Caption: General experimental workflow for in vivo gluconeogenesis studies.
Conclusion: Choosing the Right Tool for the Job
The accurate measurement of gluconeogenesis is a complex endeavor that requires careful consideration of the experimental question and the inherent properties of the chosen isotopic tracer. While this compound is a widely used tracer, its limitations, primarily arising from isotopic exchange in the Krebs cycle, can lead to an underestimation of gluconeogenic flux.
For a robust and practical measurement of total gluconeogenesis, deuterated water (D2O) stands out as a superior alternative, being less prone to the artifacts that affect 13C-labeled precursors. When the goal is to dissect the contributions of specific precursors, tracers like [U-13C]propionate and [U-13C]glutamine provide valuable insights into anaplerosis and amino acid metabolism, respectively.
Ultimately, the choice of tracer should be guided by the specific research question. In many cases, a multi-tracer approach, combining the strengths of different isotopes, may provide the most comprehensive and accurate picture of gluconeogenic fluxes in both health and disease. As our understanding of metabolic regulation continues to evolve, so too will the sophistication of our tools to unravel its complexities.
References
Assessing the contribution of lactate to the TCA cycle versus glucose.
A comprehensive analysis of the metabolic duel for fueling cellular energy production.
For decades, glucose has been unequivocally considered the primary fuel source for the tricarboxylic acid (TCA) cycle, the central hub of cellular respiration. However, a growing body of evidence has illuminated a significant and often predominant role for lactate as a bioenergetic substrate. This guide provides a comparative analysis of the contributions of lactate and glucose to the TCA cycle, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Data Summary: Quantitative Comparison of Substrate Contribution
The relative contribution of glucose and lactate to the TCA cycle is a subject of ongoing research, with varying results depending on the specific tissue, cell type, and physiological state. The following table summarizes key quantitative findings from stable isotope tracing studies.
| Tissue/Cell Type | Predominant TCA Cycle Substrate | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) Tumors (in vivo) | Lactate | In NSCLC patients, lactate is a major fuel for the tumor TCA cycle. Co-infusion of [U-¹³C]glucose and [3-¹³C]lactate showed preferential use of lactate over glucose.[1] | Faubert et al., 2017 |
| Mouse Lung and Pancreatic Tumors (in vivo, fasted) | Lactate | The contribution of circulating lactate to tumor TCA intermediates exceeded that of glucose by approximately two-fold.[2][3] | Hui et al., 2017 |
| Most Mouse Tissues (in vivo, fasted) | Lactate (indirectly from glucose) | Glucose primarily contributes to TCA cycle metabolism indirectly via circulating lactate in most tissues, except for the brain.[2][3][4] | Hui et al., 2017 |
| Multiple Mouse Tissues (in vivo) | Glucose | A quantitative analysis of in vivo isotope tracing data concluded that glucose is the major nutrient source for the TCA cycle in most situations.[5][6][7][8] | Liu et al., 2020 |
| Human Brain | Lactate (under certain conditions) | Under normal physiological conditions, lactate can contribute up to 10% of cerebral metabolism. This can increase to 60% under conditions of high plasma lactate.[9] | Boumezbeur et al., 2010 |
Visualizing the Metabolic Pathways
The following diagrams illustrate the metabolic routes of glucose and lactate to the TCA cycle and a typical experimental workflow for their assessment.
Experimental Protocols: Stable Isotope Tracing
The gold standard for assessing the relative contributions of different substrates to metabolic pathways is stable isotope tracing, followed by mass spectrometry or NMR analysis.[10][11][12]
Objective:
To quantify the incorporation of carbon from ¹³C-labeled glucose and ¹³C-labeled lactate into TCA cycle intermediates.
Materials:
-
Cell culture or animal model system
-
Culture medium (for in vitro studies)
-
[U-¹³C]-glucose (uniformly labeled glucose)[13]
-
[3-¹³C]-lactate or [U-¹³C]-lactate[1]
-
Ice-cold saline
-
Methanol, Chloroform, Water (for metabolite extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system[10]
Methodology:
-
Tracer Administration:
-
Sample Collection and Metabolite Extraction:
-
At designated time points, cells are rapidly washed with ice-cold saline to halt metabolic activity.
-
Metabolites are extracted using a cold solvent mixture, commonly 80% methanol or a combination of methanol, chloroform, and water.[16]
-
-
Metabolite Analysis:
-
The extracted metabolites are analyzed by mass spectrometry to determine the mass isotopomer distributions of TCA cycle intermediates (e.g., citrate, α-ketoglutarate, malate).[12]
-
-
Data Analysis:
-
The fractional enrichment of ¹³C in the TCA cycle intermediates is calculated. This reflects the proportion of the metabolite pool that is derived from the labeled substrate.
-
Metabolic flux analysis (MFA) can be applied to the mass isotopomer distribution data to calculate the relative rates of metabolic pathways.[5][6][7]
-
The Lactate Shuttle Hypothesis: A Paradigm Shift
The significant contribution of lactate to the TCA cycle is explained by the "lactate shuttle" hypothesis.[17][18] This concept proposes that lactate is not merely a waste product of glycolysis but a crucial metabolic intermediate that is shuttled between cells (cell-cell lactate shuttle) and within cells (intracellular lactate shuttle).[19] For instance, glycolytic cells can produce lactate, which is then transported to and utilized by oxidative cells for the TCA cycle.[19] This is particularly relevant in the tumor microenvironment, where a symbiotic metabolic relationship can exist between hypoxic (glycolytic) and oxygenated (oxidative) cancer cells.[17][20]
Conclusion
The long-held view of glucose as the sole monarch of TCA cycle fuel is being challenged by compelling evidence for lactate's significant, and at times, dominant role. The choice of fuel is highly context-dependent, varying with cell type, tissue, and physiological conditions. For researchers and drug development professionals, understanding this metabolic flexibility is paramount for elucidating disease mechanisms and developing novel therapeutic strategies that target cellular metabolism. The use of stable isotope tracing provides a powerful tool to dissect these complex metabolic dynamics and pave the way for more effective treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. escholarship.org [escholarship.org]
- 4. Glucose feeds the TCA cycle via circulating lactate. – Reya Lab [reya-lab.org]
- 5. Quantitative analysis of the physiological contributions of glucose to the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of the Physiological Contributions of Glucose to the TCA Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Lactate Transport and Metabolism in the Human Brain: Implications for the Astrocyte-Neuron Lactate Shuttle Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Lactate shuttle hypothesis - Wikipedia [en.wikipedia.org]
- 18. Lactate shuttle hypothesis - Wikiwand [wikiwand.com]
- 19. Tracing the lactate shuttle to the mitochondrial reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of L-Lactic Acid-2-13C1: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This document provides essential, step-by-step guidance for the proper disposal of L-Lactic acid-2-13C1, a stable isotope-labeled compound.
This compound, while not radioactive, requires careful handling and disposal in accordance with standard laboratory safety protocols for chemical waste. Adherence to these procedures minimizes risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Tightly fitting safety goggles are mandatory to protect against splashes.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call a poison center or doctor.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Procedure
The proper disposal of this compound should be handled by a licensed professional waste disposal service.[2] Do not dispose of this material with household garbage or down the drain.[2][3]
1. Waste Collection:
- Collect waste this compound, including any contaminated materials (e.g., pipette tips, paper towels), in a designated and clearly labeled hazardous waste container.
- The container must be suitable for chemical waste, in good condition, and kept tightly closed when not in use.[1]
2. Spill Management:
- In the event of a spill, evacuate personnel from the immediate area.
- For small spills, absorb the material with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[4]
- Neutralize the residue with a dilute solution of sodium carbonate.[2]
- Collect the absorbed material and neutralized residue into the designated hazardous waste container.
- Ventilate the affected area.
3. Container Management:
- Empty containers of this compound should be treated as unused product and disposed of as hazardous waste.[2]
- Do not reuse empty containers.
4. Professional Disposal:
- Arrange for the collection of the hazardous waste container by a licensed professional waste disposal service.
- It is the responsibility of the waste generator to properly characterize all waste materials according to applicable local, regional, and national regulations.[2]
Summary of Hazard and Disposal Information
| Parameter | Information | Citations |
| Primary Hazards | Causes skin irritation and serious eye damage. | [1][5] |
| Personal Protective Equipment | Tightly fitting safety goggles, chemical-resistant gloves, lab coat. | [1] |
| Incompatible Materials | Strong oxidizing agents, reducing agents, bases, metals, nitric acid, iodides. | [2] |
| Spill Cleanup | Absorb with inert material, neutralize with dilute sodium carbonate. | [2][4] |
| Disposal Method | Contact a licensed professional waste disposal service. | [2] |
| Container Disposal | Dispose of as unused product. | [2] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
